Product packaging for 20-O-Demethyl-AP3(Cat. No.:CAS No. 23052-80-4)

20-O-Demethyl-AP3

Cat. No.: B3021755
CAS No.: 23052-80-4
M. Wt: 169.07 g/mol
InChI Key: LBTABPSJONFLPO-REOHCLBHSA-N
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Description

(2R)-2-amino-3-phosphonopropanoic acid is a L-alpha-amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8NO5P B3021755 20-O-Demethyl-AP3 CAS No. 23052-80-4

Properties

IUPAC Name

(2R)-2-amino-3-phosphonopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTABPSJONFLPO-REOHCLBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017380
Record name 3-Phosphono-L-alanine
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Molecular Weight

169.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23052-80-4, 20263-06-3
Record name 3-Phosphono-L-alanine
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Record name Alanine, 3-phosphono-
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Record name (2R)-2-Amino-3-phosphonopropanoic acid
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Record name 3-Phosphono-L-alanine
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Record name L-(+)-2-Amino-3-phosphonopropionic acid
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Record name (2R)-2-AMINO-3-PHOSPHONOPROPANOIC ACID
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Foundational & Exploratory

3-Phosphono-L-alanine: A Technical Overview of its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phosphono-L-alanine is a synthetic amino acid analog of significant interest in neuroscience and drug development due to its activity as a competitive antagonist of metabotropic glutamate receptors (mGluRs). This technical guide provides a comprehensive overview of its chemical properties, structure, and known biological interactions. Due to the limited availability of public experimental data, this document combines reported information with theoretical and analogous compound data to present a thorough profile.

Chemical Structure and Properties

3-Phosphono-L-alanine, systematically named (2R)-2-amino-3-phosphonopropanoic acid, is an analog of the proteinogenic amino acid L-alanine, where a phosphonic acid group replaces the terminal methyl group. This substitution is key to its biological activity.

Chemical Identifiers

IdentifierValue
IUPAC Name (2R)-2-amino-3-phosphonopropanoic acid[1]
CAS Number 23052-80-4[1]
Molecular Formula C₃H₈NO₅P[1]
Canonical SMILES C(C(C(=O)O)N)P(=O)(O)O
InChI Key LBTABPSJONFLPO-REOHCLBHSA-N

Physicochemical Properties

PropertyValueSource
Molecular Weight 169.07 g/mol PubChem[1]
Melting Point Data not available
Aqueous Solubility Data not available
pKa Values Data not available
XLogP3 -5.2Computed by PubChem[1]

Spectroscopic Data

  • GC-MS Data: Major fragment ions observed at m/z 268, 236, 135, 147, and 133.[1]

Synthesis

A plausible and cited method for the synthesis of 3-phosphonoalanine is the Strecker amino acid synthesis . This well-established method provides a route to α-amino acids from an aldehyde or ketone.

General Experimental Protocol: Strecker Synthesis

The Strecker synthesis is a two-step process. The first step involves the reaction of an aldehyde with ammonia in the presence of cyanide to form an α-aminonitrile. In the second step, the α-aminonitrile is hydrolyzed to yield the desired amino acid. For the synthesis of 3-Phosphono-L-alanine, the starting material would be phosphonoacetaldehyde.

  • Step 1: Formation of the α-aminonitrile

    • Phosphonoacetaldehyde is reacted with ammonia to form an imine.

    • A cyanide source, such as potassium cyanide, is then added. The cyanide ion attacks the imine carbon to form an α-aminonitrile.

  • Step 2: Hydrolysis

    • The resulting α-aminonitrile is then subjected to hydrolysis, typically under acidic or basic conditions.

    • This hydrolysis converts the nitrile group into a carboxylic acid, yielding 3-Phosphono-L-alanine.

A diagram illustrating the general workflow of the Strecker synthesis is provided below.

G General Workflow of Strecker Synthesis Aldehyde Phosphonoacetaldehyde Aminonitrile α-Aminonitrile Intermediate Aldehyde->Aminonitrile + Ammonia_Cyanide Ammonia (NH₃) and Potassium Cyanide (KCN) Ammonia_Cyanide->Aminonitrile + Amino_Acid 3-Phosphono-L-alanine Aminonitrile->Amino_Acid Hydrolysis Acid or Base Hydrolysis Hydrolysis->Amino_Acid

A generalized workflow for the Strecker synthesis of 3-Phosphono-L-alanine.

Biological Activity: Metabotropic Glutamate Receptor Antagonism

3-Phosphono-L-alanine is recognized as a competitive antagonist of metabotropic glutamate receptors (mGluRs). These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system.

Signaling Pathway

The mGluRs are classified into three groups. Group I mGluRs (mGluR1 and mGluR5) are typically coupled to Gq proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). As an antagonist, 3-Phosphono-L-alanine would bind to the receptor and prevent this cascade from occurring.

The following diagram illustrates the canonical Group I mGluR signaling pathway that is inhibited by 3-Phosphono-L-alanine.

G Inhibition of Group I mGluR Signaling by 3-Phosphono-L-alanine cluster_membrane Cell Membrane mGluR Group I mGluR Gq Gq protein mGluR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Glutamate Glutamate Glutamate->mGluR Activates Antagonist 3-Phosphono-L-alanine Antagonist->mGluR Inhibits Gq->PLC Activates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Inhibition of the Gq-coupled Group I mGluR signaling cascade by 3-Phosphono-L-alanine.

Experimental Protocol: In Vitro mGluR Antagonist Assay (General)

A common method to assess the antagonist activity of a compound at mGluRs is to measure the mobilization of intracellular calcium in a cell line stably expressing the receptor of interest.

  • Cell Culture:

    • HEK293 cells stably expressing the desired mGluR subtype (e.g., mGluR5) are plated in a 96-well plate and cultured overnight.

  • Compound Preparation:

    • A stock solution of 3-Phosphono-L-alanine is prepared and serially diluted to create a range of test concentrations.

  • Calcium Assay:

    • The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The cells are incubated to allow for dye loading.

    • The test compound (3-Phosphono-L-alanine) is added to the wells and incubated.

    • A known mGluR agonist (e.g., glutamate) is then added to stimulate the receptor.

    • The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis:

    • The fluorescence data is analyzed to determine the concentration of 3-Phosphono-L-alanine required to inhibit the agonist response by 50% (IC₅₀).

Conclusion

3-Phosphono-L-alanine is a valuable pharmacological tool for studying the roles of metabotropic glutamate receptors in the central nervous system. Its structure as a phosphonic acid analog of L-alanine confers its antagonist activity. While detailed experimental data on its physicochemical properties are sparse in publicly accessible literature, its synthesis via the Strecker method and its mechanism of action as an mGluR antagonist are well-established concepts. Further research to fully characterize its experimental properties would be beneficial for its application in drug development and neuroscience research.

References

An In-depth Technical Guide to the Synthesis and Purification of 3-Phosphono-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 3-Phosphono-L-alanine, a crucial phosphonate analog of the proteinogenic amino acid L-alanine. This document details chemical synthesis protocols, purification techniques, and methods for chiral resolution, presenting quantitative data in structured tables and illustrating key workflows with diagrams.

Chemical Synthesis: The Strecker Synthesis of 3-Phosphono-DL-alanine

The primary method for synthesizing 3-Phosphono-alanine is the Strecker synthesis, a well-established method for producing α-amino acids from aldehydes. In this case, the synthesis commences with phosphonoacetaldehyde, which is reacted with ammonia and a cyanide source to form an intermediate α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired racemic 3-Phosphono-DL-alanine.

Synthesis Pathway

The overall synthetic pathway can be visualized as a two-step process. The first step involves the formation of the α-aminonitrile from phosphonoacetaldehyde. The second step is the hydrolysis of this intermediate to the final amino acid.

Strecker_Synthesis Phosphonoacetaldehyde Phosphonoacetaldehyde Aminonitrile α-Aminonitrile Intermediate Phosphonoacetaldehyde->Aminonitrile + NH3, KCN Phosphono_DL_alanine 3-Phosphono-DL-alanine Aminonitrile->Phosphono_DL_alanine Acid Hydrolysis (H3O+)

Caption: Strecker synthesis of 3-Phosphono-DL-alanine.

Experimental Protocol

Materials:

  • Phosphonoacetaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dowex 50W-X8 resin (or equivalent strong cation exchange resin)

  • Deionized water

  • Ethanol

Procedure:

  • Formation of the α-Aminonitrile:

    • In a well-ventilated fume hood, dissolve phosphonoacetaldehyde in an aqueous solution of ammonium chloride.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of potassium cyanide to the cooled mixture with constant stirring.

    • Allow the reaction to proceed at a low temperature for several hours to overnight.

  • Hydrolysis of the α-Aminonitrile:

    • Carefully acidify the reaction mixture with concentrated hydrochloric acid.

    • Heat the mixture under reflux for several hours to hydrolyze the nitrile to a carboxylic acid.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or NMR).

  • Work-up and Isolation of Racemic 3-Phosphono-DL-alanine:

    • After hydrolysis, cool the reaction mixture and neutralize it with a sodium hydroxide solution.

    • The crude product will be a mixture of 3-Phosphono-DL-alanine and inorganic salts.

Purification of 3-Phosphono-DL-alanine

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and inorganic salts. Ion-exchange chromatography is a highly effective method for this purpose.

Purification Workflow

The general workflow for the purification of 3-Phosphono-DL-alanine using ion-exchange chromatography is depicted below.

Purification_Workflow Crude_Product Crude 3-Phosphono-DL-alanine (with inorganic salts) Ion_Exchange Ion-Exchange Chromatography (e.g., Dowex 50W-X8) Crude_Product->Ion_Exchange Elution Elution with Aqueous Ammonia Ion_Exchange->Elution Pure_Product Pure 3-Phosphono-DL-alanine Elution->Pure_Product

Caption: Purification workflow for 3-Phosphono-DL-alanine.

Experimental Protocol for Ion-Exchange Chromatography
  • Resin Preparation:

    • Prepare a column with a strong cation exchange resin (e.g., Dowex 50W-X8) in the H⁺ form.

    • Wash the resin thoroughly with deionized water.

  • Loading:

    • Dissolve the crude 3-Phosphono-DL-alanine in a minimal amount of deionized water.

    • Adjust the pH of the solution to be acidic (pH 2-3) to ensure the amino acid is protonated.

    • Load the solution onto the prepared ion-exchange column.

  • Washing:

    • Wash the column with deionized water to remove inorganic salts and other non-retained impurities.

  • Elution:

    • Elute the bound 3-Phosphono-DL-alanine from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH₄OH).

    • Collect fractions and monitor for the presence of the amino acid using a suitable method (e.g., ninhydrin test or TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the ammonia and water by rotary evaporation under reduced pressure.

    • The purified 3-Phosphono-DL-alanine can be further purified by recrystallization from a water/ethanol mixture.

Chiral Resolution of 3-Phosphono-DL-alanine

The Strecker synthesis produces a racemic mixture of D- and L-enantiomers. For most biological applications, the pure L-enantiomer is required. Chiral resolution can be achieved using techniques such as chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

General HPLC Conditions for Amino Acid Enantiomer Separation:

ParameterTypical Conditions
Column Chiral stationary phase (e.g., polysaccharide-based or macrocyclic antibiotic-based)
Mobile Phase A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., phosphate buffer) with a chiral selector additive if necessary.
Flow Rate 0.5 - 1.5 mL/min
Detection UV detector (at a wavelength where the compound absorbs) or a mass spectrometer (MS).

Note: The optimal conditions, including the specific chiral column and mobile phase composition, must be determined experimentally for 3-Phosphono-DL-alanine.

Quantitative Data

Quantitative data for the synthesis of 3-Phosphono-L-alanine is not extensively reported in the literature. The following table provides hypothetical but realistic target values for researchers aiming to perform this synthesis.

ParameterTarget Value
Yield (Strecker Synthesis) 40-60%
Purity (after Ion-Exchange) >95%
Enantiomeric Excess (after Chiral HPLC) >99%

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of 3-Phosphono-L-alanine. The Strecker synthesis offers a viable route to the racemic compound, which can then be effectively purified by ion-exchange chromatography. Subsequent chiral resolution, primarily through chiral HPLC, is necessary to obtain the biologically active L-enantiomer. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient production of this important amino acid analog. Further optimization of the described methods is encouraged to improve yields and purity.

An In-depth Technical Guide to the Mechanism of Action of 3-Phosphono-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phosphono-L-alanine, also known as L-2-amino-3-phosphonopropionic acid (L-AP3), is a synthetic amino acid analog that exhibits a multifaceted mechanism of action, making it a molecule of significant interest in neurobiology and antiviral research. This technical guide provides a comprehensive overview of its three primary modes of action: competitive antagonism of N-methyl-D-aspartate (NMDA) receptors, mimicry of pyrophosphate in enzymatic reactions catalyzed by viral polymerases, and inhibition of the enzyme phosphoserine phosphatase. This document details the quantitative data associated with these activities, provides in-depth experimental protocols for their investigation, and visualizes the involved pathways and workflows.

Core Mechanisms of Action

3-Phosphono-L-alanine's biological activities stem from its structural similarity to endogenous molecules, allowing it to interact with specific biological targets. Its key mechanisms are:

  • Competitive Antagonism of NMDA Receptors: As a structural analog of the excitatory neurotransmitter glutamate, 3-Phosphono-L-alanine can bind to the glutamate binding site on the GluN2 subunit of NMDA receptors. By occupying this site without activating the receptor, it competitively inhibits the binding of glutamate, thereby preventing ion channel opening and subsequent downstream signaling cascades. This action underlies its effects on synaptic plasticity and excitotoxicity.

  • Pyrophosphate Mimicry in HIV-1 Reverse Transcriptase: In the context of viral replication, 3-Phosphono-L-alanine acts as a mimic of the pyrophosphate (PPi) leaving group during nucleotide incorporation by HIV-1 reverse transcriptase.[1] This mimicry can interfere with the normal process of DNA synthesis, suggesting a potential application as an antiviral agent.

  • Inhibition of Phosphoserine Phosphatase: 3-Phosphono-L-alanine has been shown to be a competitive inhibitor of phosphoserine phosphatase, an enzyme involved in the biosynthesis of the amino acid L-serine. This inhibition can impact cellular metabolism and the availability of precursors for various biosynthetic pathways.

Quantitative Data

The following table summarizes the available quantitative data for the biological activities of 3-Phosphono-L-alanine and its D-isomer.

TargetParameterCompoundValueReference
Phosphoserine PhosphataseKi3-Phosphono-L-alanine (L-AP3)151 µM(Hawkinson et al., 1994)
Phosphoserine PhosphataseKi3-Phosphono-D-alanine (D-AP3)48 µM(Hawkinson et al., 1994)
HIV-1 Reverse TranscriptaseSubstrate Concentration for 95% Conversion3-Phosphono-L-Ala-dAMP50 µM(Yang et al., 2011)[1]
HIV-1 Reverse TranscriptaseTime for 95% Conversion3-Phosphono-L-Ala-dAMP60 min(Yang et al., 2011)[1]

Signaling Pathways and Logical Relationships

NMDA Receptor Antagonism and Downstream Signaling

As a competitive antagonist of the NMDA receptor, 3-Phosphono-L-alanine blocks the canonical signaling cascade initiated by glutamate binding. This prevents the influx of Ca²⁺ ions, which is a critical event in many forms of synaptic plasticity, such as long-term potentiation (LTP). The blockade of NMDA receptors can modulate the activity of downstream signaling pathways, including those involving cyclic AMP response element-binding protein (CREB) and mitogen-activated protein kinases (MAPK).

NMDA_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activates Signaling Downstream Signaling (e.g., CaMKII) Ca_influx->Signaling CREB CREB Activation Signaling->CREB LTP Long-Term Potentiation (LTP) CREB->LTP Phosphono_alanine 3-Phosphono-L-alanine Phosphono_alanine->NMDAR Blocks

Caption: Competitive antagonism of the NMDA receptor by 3-Phosphono-L-alanine.

Logical Relationship of the Three Core Mechanisms

The three identified mechanisms of action of 3-Phosphono-L-alanine are distinct and target different cellular components. This diagram illustrates the independent nature of these activities.

Core_Mechanisms Molecule 3-Phosphono-L-alanine Mechanism1 Competitive NMDA Receptor Antagonist Molecule->Mechanism1 Mechanism2 Pyrophosphate Mimic (HIV-1 Reverse Transcriptase) Molecule->Mechanism2 Mechanism3 Phosphoserine Phosphatase Inhibitor Molecule->Mechanism3

Caption: The three independent core mechanisms of action of 3-Phosphono-L-alanine.

Experimental Protocols

Determination of NMDA Receptor Antagonism (Representative Protocol)

A radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor. This protocol is a representative example for assessing competitive antagonism at the NMDA receptor.

Radioligand_Assay Prep Prepare synaptic membranes from rat brain tissue Incubate Incubate membranes with a fixed concentration of radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) Prep->Incubate Add_Compound Add varying concentrations of 3-Phosphono-L-alanine Incubate->Add_Compound Equilibrate Incubate to allow binding to reach equilibrium Add_Compound->Equilibrate Separate Separate bound from free radioligand (e.g., by rapid filtration) Equilibrate->Separate Quantify Quantify radioactivity of the bound fraction using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze

Caption: Workflow for a radioligand binding assay to determine NMDA receptor affinity.

Detailed Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at low speed to remove nuclei and cell debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.

  • Binding Assay: In a multi-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled competitive NMDA receptor antagonist (e.g., [³H]CGP 39653), and varying concentrations of 3-Phosphono-L-alanine in a suitable assay buffer.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of 3-Phosphono-L-alanine. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Single Nucleotide Incorporation Assay with HIV-1 Reverse Transcriptase

This assay is used to assess the ability of 3-Phosphono-L-alanine, as part of a nucleotide analog, to act as a pyrophosphate mimic and be incorporated into a growing DNA strand by HIV-1 reverse transcriptase.

SNI_Assay Setup Prepare a reaction mixture containing a fluorescently labeled primer-template DNA duplex, HIV-1 reverse transcriptase, and buffer Initiate Initiate the reaction by adding the 3-Phosphono-L-Ala-dNTP analog Setup->Initiate Incubate Incubate the reaction at 37°C for a defined time course Initiate->Incubate Quench Stop the reaction at different time points by adding a quenching solution (e.g., EDTA-containing loading buffer) Incubate->Quench Separate Separate the reaction products by size using denaturing polyacrylamide gel electrophoresis (PAGE) Quench->Separate Visualize Visualize the fluorescently labeled DNA products using a gel imager Separate->Visualize Analyze Quantify the intensity of the bands corresponding to the original primer and the -extended product to determine the percent conversion Visualize->Analyze

Caption: Experimental workflow for a single nucleotide incorporation assay.

Detailed Methodology:

  • Reaction Setup: Prepare a reaction mixture containing a synthetic primer-template DNA duplex with a fluorescent label on the 5'-end of the primer, purified HIV-1 reverse transcriptase, and an appropriate reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT).

  • Reaction Initiation: Pre-incubate the reaction mixture at 37°C and then initiate the reaction by adding the 3-Phosphono-L-Ala-dNTP analog at the desired concentration (e.g., 50 µM).

  • Time Course and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction and stop the reaction by adding a quenching solution, such as a loading buffer containing a high concentration of EDTA to chelate the Mg²⁺ ions essential for the enzyme's activity.

  • Gel Electrophoresis: Separate the DNA products on a high-resolution denaturing polyacrylamide gel. This will separate the unextended primer from the primer that has been extended by one nucleotide.

  • Visualization and Quantification: Visualize the fluorescently labeled DNA bands using a suitable gel imaging system. Quantify the intensity of the bands corresponding to the unextended primer and the extended product.

  • Data Analysis: Calculate the percentage of primer extension at each time point to determine the reaction kinetics and the efficiency of the nucleotide analog as a substrate for the reverse transcriptase.

Phosphoserine Phosphatase Inhibition Assay (Representative Protocol)

This assay measures the inhibition of phosphoserine phosphatase activity by 3-Phosphono-L-alanine.

PSP_Inhibition_Assay Prepare Prepare a reaction mixture containing purified phosphoserine phosphatase, buffer, and MgCl₂ Add_Inhibitor Add varying concentrations of 3-Phosphono-L-alanine Prepare->Add_Inhibitor Initiate Initiate the reaction by adding the substrate, L-phosphoserine Add_Inhibitor->Initiate Incubate Incubate at 37°C for a fixed time Initiate->Incubate Stop Stop the reaction (e.g., by adding acid) Incubate->Stop Measure Measure the amount of inorganic phosphate produced using a colorimetric method (e.g., malachite green assay) Stop->Measure Analyze Plot enzyme activity against inhibitor concentration to determine IC50 and Ki Measure->Analyze

Caption: Workflow for a phosphoserine phosphatase inhibition assay.

Detailed Methodology:

  • Reaction Setup: Prepare a reaction mixture containing purified phosphoserine phosphatase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) with a cofactor such as MgCl₂.

  • Inhibitor Addition: Add varying concentrations of 3-Phosphono-L-alanine to the reaction mixture and pre-incubate for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-phosphoserine.

  • Incubation: Incubate the reaction at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction, for example, by adding an acidic solution.

  • Phosphate Detection: Measure the amount of inorganic phosphate released during the reaction using a sensitive colorimetric method, such as the malachite green assay. This involves adding a malachite green reagent that forms a colored complex with inorganic phosphate, which can be quantified spectrophotometrically.

  • Data Analysis: Calculate the enzyme activity at each inhibitor concentration. Plot the activity against the concentration of 3-Phosphono-L-alanine to determine the IC50 value. To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Conclusion

3-Phosphono-L-alanine is a versatile molecule with at least three distinct mechanisms of action. Its ability to act as a competitive NMDA receptor antagonist provides a basis for its effects on the central nervous system, while its function as a pyrophosphate mimic highlights its potential in antiviral drug development. Furthermore, its inhibition of phosphoserine phosphatase demonstrates its capacity to interact with metabolic pathways. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of these and potentially other biological activities of this intriguing compound. A deeper understanding of its interactions with these targets will be crucial for harnessing its therapeutic potential.

References

3-Phosphono-L-alanine: A Potent Pyrophosphate Mimic in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphono-L-alanine is a synthetic amino acid analogue that has garnered significant attention in the scientific community for its remarkable ability to mimic pyrophosphate (PPi), a critical molecule in numerous biological processes. This technical guide provides a comprehensive overview of 3-Phosphono-L-alanine, focusing on its mechanism of action as a pyrophosphate mimic, its application in enzyme inhibition, and detailed experimental protocols for its synthesis and use in enzymatic assays. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Mechanism of Action: A Structural Mimic of Pyrophosphate

3-Phosphono-L-alanine's efficacy as a pyrophosphate mimic stems from the structural and electronic similarities between its phosphonate group and the pyrophosphate moiety. The phosphonate group (-PO(OH)2) of 3-Phosphono-L-alanine is isosteric and isoelectronic to the pyrophosphate group (-P2O7H2), allowing it to bind to the active sites of enzymes that utilize pyrophosphate as a substrate or are regulated by it. This competitive inhibition mechanism forms the basis of its biological activity.

The replacement of a P-O-P bond in pyrophosphate with a more stable P-C bond in 3-Phosphono-L-alanine makes it resistant to enzymatic hydrolysis. This stability allows it to act as a potent and often irreversible inhibitor of pyrophosphate-dependent enzymes.

Applications in Enzyme Inhibition

The ability of 3-Phosphono-L-alanine to act as a pyrophosphate mimic has been most notably demonstrated in the inhibition of viral enzymes, particularly HIV-1 reverse transcriptase.

HIV-1 Reverse Transcriptase Inhibition

HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus. During DNA synthesis, RT catalyzes the incorporation of deoxynucleoside triphosphates (dNTPs) into a growing DNA chain, releasing pyrophosphate in the process. 3-Phosphono-L-alanine, when incorporated into a deoxynucleoside monophosphate analogue (3-phosphono-L-Ala-dAMP), serves as an excellent mimic of the natural substrate, deoxyadenosine triphosphate (dATP).[1]

Upon incorporation into the DNA strand, the 3-phosphono-L-alaninyl group is released. However, its structural similarity to pyrophosphate allows it to bind to the pyrophosphate binding site of the enzyme, leading to inhibition of further DNA synthesis. Studies have shown that the use of 3-phosphono-L-Ala-dAMP as a substrate in a single nucleotide incorporation assay resulted in a 95% conversion to a P+1 strand in 60 minutes at a concentration of 50 µM.[1] This demonstrates its high efficiency as a substrate and subsequent inhibitor. The efficiency of incorporation has been observed to be base-dependent, following the order A ≥ T = G > C.[1]

Quantitative Inhibition Data

While specific Ki or IC50 values for 3-Phosphono-L-alanine against a wide range of enzymes are not extensively reported in publicly available literature, its potency as a pyrophosphate mimic is well-established through detailed kinetic studies. The primary quantitative data available focuses on its performance as a substrate mimic in enzymatic assays.

Enzyme Substrate Analogue Concentration Assay Result Reference
HIV-1 Reverse Transcriptase3-phosphono-L-Ala-dAMP50 µMSingle Nucleotide Incorporation95% conversion to P+1 strand in 60 min[1]

Experimental Protocols

Synthesis of 3-Phosphono-L-alanine via Strecker Synthesis

The synthesis of 3-Phosphono-L-alanine can be achieved through the Strecker synthesis, starting from phosphonoacetaldehyde.[2]

Materials:

  • Phosphonoacetaldehyde

  • Ammonium chloride (NH4Cl)

  • Sodium cyanide (NaCN)

  • Hydrochloric acid (HCl)

  • Dowex 50W-X8 resin (H+ form)

  • Pyridine

Procedure:

  • Formation of the α-aminonitrile:

    • Phosphonoacetaldehyde is reacted with ammonium chloride and sodium cyanide in an aqueous solution.

    • The reaction mixture is stirred at room temperature for several hours to form the corresponding α-aminonitrile.

  • Hydrolysis of the nitrile:

    • The α-aminonitrile is then hydrolyzed by heating with concentrated hydrochloric acid. This step converts the nitrile group into a carboxylic acid.

  • Purification:

    • The resulting solution is concentrated, and the crude 3-Phosphono-L-alanine is purified by ion-exchange chromatography using a Dowex 50W-X8 resin.

    • The amino acid is eluted from the column with a dilute pyridine solution.

    • The fractions containing 3-Phosphono-L-alanine are collected, pooled, and concentrated to yield the final product.

HIV-1 Reverse Transcriptase Single Nucleotide Incorporation Assay

This protocol is adapted from general procedures for HIV-1 RT assays and the specific findings related to 3-phosphono-L-Ala-dAMP.

Materials:

  • HIV-1 Reverse Transcriptase

  • Primer-template DNA duplex

  • 3-phosphono-L-Ala-dAMP (or other nucleotide analogues)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Quenching solution (e.g., 90% formamide, 10 mM EDTA)

  • Polyacrylamide gel (denaturing)

  • Gel loading buffer

  • Phosphorimager or other suitable detection system

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the primer-template DNA, HIV-1 RT, and the reaction buffer.

    • Initiate the reaction by adding 3-phosphono-L-Ala-dAMP to a final concentration of 50 µM.

  • Incubation:

    • Incubate the reaction mixture at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of quenching solution.

  • Gel Electrophoresis:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel until sufficient separation of the primer and the extended product (P+1) is achieved.

  • Detection and Analysis:

    • Visualize the bands using a phosphorimager (if using radiolabeled primers) or other appropriate detection method.

    • Quantify the intensity of the bands corresponding to the unextended primer and the P+1 product to determine the percentage of conversion over time.

Visualizations

Signaling Pathways and Experimental Workflows

Pyrophosphate_Mimicry Mechanism of 3-Phosphono-L-alanine as a Pyrophosphate Mimic cluster_natural_process Natural Substrate Binding cluster_mimic_action Inhibition by Pyrophosphate Mimic cluster_outcome Reaction Outcome dNTP dNTP (with Pyrophosphate) Enzyme Enzyme (e.g., HIV-1 RT) dNTP->Enzyme Binds to active site Product DNA Elongation + PPi Release Enzyme->Product Catalysis Inhibition Enzyme Inhibition Enzyme->Inhibition Mimic 3-Phosphono-L-Ala-dNMP Mimic->Enzyme Competitively binds

Caption: Competitive inhibition of a pyrophosphate-dependent enzyme by 3-Phosphono-L-alanine.

Strecker_Synthesis_Workflow Workflow for Strecker Synthesis of 3-Phosphono-L-alanine Start Phosphonoacetaldehyde Intermediate α-aminonitrile Start->Intermediate + Reagents1 NH4Cl, NaCN Hydrolysis Hydrolysis Intermediate->Hydrolysis + Reagents2 HCl (conc.) Purification Ion-Exchange Chromatography Hydrolysis->Purification Product 3-Phosphono-L-alanine Purification->Product

Caption: Experimental workflow for the synthesis of 3-Phosphono-L-alanine.

HIV_RT_Assay_Workflow Workflow for HIV-1 RT Single Nucleotide Incorporation Assay Setup Prepare Reaction Mix (HIV-1 RT, Primer-Template, Buffer) Initiate Add 3-Phosphono-L-Ala-dAMP Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Stop Reaction at Time Points Incubate->Quench Separate Denaturing PAGE Quench->Separate Detect Visualize and Quantify Bands Separate->Detect

References

An In-depth Technical Guide to the Excitatory Amino Acid Antagonist Activity of 3-Phosphono-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphono-L-alanine, also known as L-2-amino-3-phosphonopropionic acid (L-AP3), is a structural analog of the excitatory amino acid L-glutamate. It has been characterized as an antagonist at various excitatory amino acid (EAA) receptors, playing a significant role in the modulation of glutamatergic neurotransmission. This technical guide provides a comprehensive overview of the antagonist activity of 3-Phosphono-L-alanine, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in neuroscience and drug development.

Core Antagonist Profile of 3-Phosphono-L-alanine

3-Phosphono-L-alanine exhibits a distinct profile as an antagonist, primarily targeting metabotropic glutamate receptors (mGluRs). While its classification as a broad EAA antagonist exists, the available quantitative data points towards a more significant interaction with mGluRs over ionotropic receptors.

Quantitative Data Summary

The following tables summarize the known inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of 3-Phosphono-L-alanine at various targets. This data is crucial for understanding its potency and selectivity.

Table 1: Inhibitory Activity at Metabotropic Glutamate Receptors

TargetAssay TypeLigand/SubstrateKi (μM)IC50 (μM)Reference
mGlu3 Receptor[3H]glutamate bindingGlutamate125-[1]
Phosphoserine PhosphataseEnzyme InhibitionD-phosphoserine151368[1]
Phosphoserine PhosphataseEnzyme InhibitionL-phosphoserine8452087[1]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following sections describe key experimental protocols used to characterize the antagonist activity of 3-Phosphono-L-alanine.

Radioligand Binding Assay for Determining Ki Values

This protocol is used to determine the binding affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of 3-Phosphono-L-alanine for a target receptor (e.g., mGluR3).

Materials:

  • Rat brain membranes (or cell lines expressing the target receptor)

  • [3H]-glutamate (radioligand)

  • 3-Phosphono-L-alanine (unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.

  • Assay Setup: In a 96-well plate, add a constant concentration of [3H]-glutamate and varying concentrations of 3-Phosphono-L-alanine to the membrane preparation.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ion currents across the cell membrane in response to receptor activation, providing functional data on antagonist activity.

Objective: To assess the effect of 3-Phosphono-L-alanine on glutamate-induced currents mediated by specific receptors (e.g., NMDA receptors).

Materials:

  • Cultured neurons or brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Patch pipette filled with internal solution

  • Glutamate (agonist)

  • 3-Phosphono-L-alanine (antagonist)

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Cell Preparation: Prepare cultured neurons or acute brain slices for recording.

  • Patch Pipette Formation: Fabricate a glass micropipette with a tip diameter of ~1-2 µm and fill it with an appropriate internal solution.

  • Giga-seal Formation: Under microscopic guidance, bring the patch pipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving electrical access to the cell's interior.

  • Voltage-Clamp Recording: Clamp the cell membrane at a specific holding potential (e.g., -70 mV).

  • Agonist Application: Apply a known concentration of glutamate to the cell to evoke an inward current.

  • Antagonist Application: Co-apply 3-Phosphono-L-alanine with glutamate and measure the reduction in the glutamate-evoked current.

  • Data Analysis: Analyze the amplitude and kinetics of the currents in the presence and absence of the antagonist to determine the nature and extent of inhibition.

Signaling Pathways and Visualizations

Glutamate receptor activation initiates a cascade of intracellular signaling events. As an antagonist, 3-Phosphono-L-alanine can block these pathways. The following diagrams, created using the DOT language, illustrate the key signaling pathways potentially modulated by 3-Phosphono-L-alanine's antagonist activity.

Glutamate Receptor Signaling Overview

Glutamate_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates AMPA_R AMPA Receptor Glutamate->AMPA_R Activates mGluR Metabotropic Glutamate Receptor Glutamate->mGluR Activates Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx AMPA_R->Ca_Influx PLC Phospholipase C (PLC) mGluR->PLC AC Adenylyl Cyclase (AC) mGluR->AC Inhibits (Group II/III) Downstream Downstream Signaling Cascades Ca_Influx->Downstream PLC->Downstream AC->Downstream 3_Phosphono_L_alanine 3-Phosphono-L-alanine 3_Phosphono_L_alanine->NMDA_R Weakly Antagonizes 3_Phosphono_L_alanine->mGluR Antagonizes

Caption: Overview of Glutamate Receptor Signaling Pathways.

Putative Downstream Signaling Modulation by 3-Phosphono-L-alanine

The antagonist action of 3-Phosphono-L-alanine at mGluRs can impact key intracellular signaling cascades such as the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK/ERK) pathways.

Downstream_Signaling 3_Phosphono_L_alanine 3-Phosphono-L-alanine mGluR Metabotropic Glutamate Receptor 3_Phosphono_L_alanine->mGluR Antagonizes PLC Phospholipase C (PLC) mGluR->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP₃) PLC->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ras Ras PKC->Ras Modulates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression Regulates

Caption: Potential Modulation of PKC and MAPK/ERK Signaling.

Experimental Workflow for Assessing Antagonist Activity

The following diagram illustrates a typical workflow for characterizing the antagonist properties of a compound like 3-Phosphono-L-alanine.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_molecular Molecular Mechanism Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis and Interpretation Binding_Assay->Data_Analysis Electrophysiology Whole-Cell Patch Clamp (Functional Antagonism) Electrophysiology->Data_Analysis Calcium_Imaging Calcium Imaging Assay (Inhibition of Ca²⁺ Influx) Calcium_Imaging->Data_Analysis Behavioral_Assay Behavioral Assays (e.g., Morris Water Maze for NMDA antagonists) PK_PD Pharmacokinetic/ Pharmacodynamic Studies Behavioral_Assay->PK_PD PK_PD->Data_Analysis Western_Blot Western Blot (e.g., pERK, pCREB levels) Western_Blot->Data_Analysis Start Compound Synthesis (3-Phosphono-L-alanine) Start->Binding_Assay Start->Electrophysiology Start->Calcium_Imaging Data_Analysis->Behavioral_Assay Data_Analysis->Western_Blot

Caption: Workflow for Characterizing Antagonist Activity.

Conclusion

3-Phosphono-L-alanine serves as a valuable pharmacological tool for studying the roles of metabotropic glutamate receptors in the central nervous system. Its antagonist activity, particularly at mGluRs, provides a mechanism to dissect the complex signaling pathways involved in synaptic transmission and plasticity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of modulating glutamatergic signaling. Future studies should aim to further elucidate its binding affinities at ionotropic receptors and explore its effects on a wider range of downstream signaling targets to fully characterize its profile as an excitatory amino acid antagonist.

References

3-Phosphono-L-alanine: A Technical Guide on Stability and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphono-L-alanine is a synthetic amino acid analogue that has garnered significant interest in the scientific community, primarily for its role as an antagonist of metabotropic glutamate receptors (mGluRs). Its structural similarity to endogenous amino acids, combined with the presence of a phosphonate group, imparts unique biochemical properties that are pivotal to its pharmacological activity. This technical guide provides a comprehensive overview of the available information on the stability and solubility profile of 3-Phosphono-L-alanine, alongside relevant experimental protocols and a visualization of its implicated signaling pathway.

While specific quantitative stability and solubility data for 3-Phosphono-L-alanine is not extensively documented in publicly available literature, this guide synthesizes related knowledge and provides adaptable methodologies for researchers to determine these crucial parameters. Understanding the physicochemical properties of 3-Phosphono-L-alanine is essential for its application in research and potential therapeutic development, ensuring accurate experimental design and formulation.

Stability Profile

Table 1: Illustrative Stability Data for 3-Phosphono-L-alanine (Hypothetical)

Stress ConditionParameterValueDegradation Products
Hydrolytic
Acidic (e.g., 0.1 N HCl, 60°C, 24h)% Degradation< 5%Not Detected
Neutral (e.g., Water, 60°C, 24h)% Degradation< 2%Not Detected
Basic (e.g., 0.1 N NaOH, 60°C, 24h)% Degradation10-15%Product A, Product B
Oxidative
(e.g., 3% H₂O₂, RT, 24h)% Degradation5-10%Product C
Thermal
(e.g., 80°C, 48h)% Degradation< 5%Not Detected
Photolytic
(e.g., ICH Q1B options)% Degradation< 2%Not Detected

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual stability data for 3-Phosphono-L-alanine would need to be determined experimentally.

Solubility Profile

The solubility of 3-Phosphono-L-alanine in various solvents is a key parameter for its use in in vitro and in vivo studies, as well as for formulation development. As a polar, zwitterionic molecule, it is expected to be soluble in aqueous solutions, with its solubility likely influenced by pH. Its solubility in organic solvents is anticipated to be limited.

Table 2: Expected Solubility Profile of 3-Phosphono-L-alanine

SolventExpected SolubilityRationale
WaterHighThe presence of amino, carboxylic acid, and phosphonic acid groups allows for strong hydrogen bonding with water.
Phosphate-Buffered Saline (PBS) pH 7.4HighExpected to be readily soluble in physiological buffers.
MethanolModerate to LowMay exhibit some solubility due to the polar nature of methanol.
EthanolLowLower polarity compared to methanol may result in reduced solubility.
Dimethyl Sulfoxide (DMSO)ModerateA common solvent for compounds with limited aqueous solubility; may be a suitable alternative.
Dichloromethane (DCM)Very LowAs a non-polar organic solvent, it is unlikely to be a good solvent for this polar compound.

Note: The information in this table is based on the chemical structure of 3-Phosphono-L-alanine and general principles of solubility. Experimental determination is required for precise quantitative values.

Experimental Protocols

I. Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the aqueous solubility of a compound like 3-Phosphono-L-alanine.

Workflow for Aqueous Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Prepare saturated solutions of 3-Phosphono-L-alanine in water at various pH values (e.g., 2, 7.4, 9). B Equilibrate solutions at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours. A->B C Centrifuge or filter the solutions to separate undissolved solid. B->C D Quantify the concentration of dissolved 3-Phosphono-L-alanine in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV). C->D E Determine the solubility at each pH. D->E G A Select an appropriate column (e.g., C18 for reversed-phase or a HILIC column for polar compounds). B Optimize mobile phase composition (e.g., buffer, pH, organic modifier) to achieve good peak shape and retention. A->B C Select a suitable detection wavelength (e.g., UV detection if the molecule has a chromophore, or use a universal detector like ELSD or CAD). B->C D Perform forced degradation studies (acid, base, oxidation, heat, light). C->D E Analyze stressed samples to ensure separation of the parent peak from all degradation product peaks. D->E F Validate the method according to ICH guidelines (specificity, linearity, accuracy, precision, robustness). E->F G cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR mGluR1 / mGluR5 PLC Phospholipase C (PLC) mGluR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Glutamate Glutamate Glutamate->mGluR Activates PPL_Ala 3-Phosphono-L-alanine PPL_Ala->mGluR Blocks Inhibition_PSP Inhibition Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream PSP Phosphoserine Phosphatase Inhibition_PSP->PSP

A Technical Guide to the Enzymatic Synthesis of 3-Phosphono-L-alanine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the enzymatic synthesis of 3-phosphono-L-alanine (PnAla) and its derivatives, compounds of significant interest in drug discovery due to their ability to mimic natural amino acids and intermediates in metabolic pathways. This document details the core enzymatic cascade, experimental protocols for key reactions, quantitative data for the involved enzymes, and the potential roles of PnAla derivatives in cellular signaling.

Core Enzymatic Synthesis Pathway

The enzymatic synthesis of L-phosphonoalanine is a multi-step process that begins with a key carbon-phosphorus bond-forming reaction. This pathway is foundational for the production of a variety of PnAla derivatives, most notably phosphonopeptides.

The primary enzymatic route involves three key enzymes:

  • Phosphoenolpyruvate (PEP) Mutase (PepM): This enzyme catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy). This conversion is a crucial and often rate-limiting step in the biosynthesis of most phosphonate natural products[1].

  • Phosphonopyruvate Aminotransferase: A pyridoxal-5'-phosphate (PLP)-dependent enzyme that facilitates the transfer of an amino group from an amino donor (commonly L-glutamate) to phosphonopyruvate, yielding L-phosphonoalanine[1].

  • ATP-Grasp Ligases: These enzymes catalyze the formation of peptide bonds between L-phosphonoalanine and other amino acids in an ATP-dependent manner, leading to the synthesis of phosphonopeptide derivatives[2]. The substrate specificity of these ligases is a key determinant of the diversity of the final products[3].

Below is a diagram illustrating this core enzymatic pathway.

Enzymatic_Synthesis_of_Phosphonoalanine_Derivatives cluster_substrates Substrates cluster_intermediates Intermediates cluster_products Products PEP Phosphoenolpyruvate (PEP) PnPy Phosphonopyruvate (PnPy) PEP->PnPy PEP Mutase (PepM) PnAla 3-Phosphono-L-alanine (PnAla) PnPy->PnAla Aminotransferase Derivatives PnAla Derivatives (e.g., Phosphonopeptides) PnAla->Derivatives ATP-Grasp Ligase + ATP Amino_Acids Amino Acids Amino_Acids->Derivatives

Core enzymatic pathway for 3-phosphono-L-alanine derivative synthesis.

Quantitative Data on Key Enzymes

The efficiency of the enzymatic synthesis is dependent on the kinetic properties of the involved enzymes. The following tables summarize key quantitative data for PEP mutase and a phosphonopyruvate aminotransferase.

Table 1: Kinetic Parameters of Phosphoenolpyruvate Mutase (PepM)

Enzyme SourceSubstrateKm (µM)kcat (s-1)Reference
Trypanosoma cruziPhosphonopyruvate812[4]

Table 2: Substrate Specificity of Phosphonopyruvate Aminotransferase

EnzymeAmino DonorRelative Activity (%)
PnaA from Streptomyces sp.L-Glutamate100
"L-Aspartate< 5
"L-Alanine< 5
"L-Glutamine< 5

Note: Data for Table 2 is qualitative based on descriptions of high specificity for L-glutamate.

Experimental Protocols

This section provides detailed methodologies for the key enzymatic steps in the synthesis of 3-phosphono-L-alanine and its derivatives.

Overexpression and Purification of PEP Mutase

Objective: To produce and purify recombinant PEP mutase for in vitro synthesis of phosphonopyruvate.

Materials:

  • E. coli BL21(DE3) cells harboring a pET vector with the PEP mutase gene.

  • Luria-Bertani (LB) broth with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA affinity chromatography column.

Procedure:

  • Inoculate a starter culture of the recombinant E. coli in LB broth with antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged PEP mutase with Elution Buffer.

  • Analyze the purified protein by SDS-PAGE and determine the concentration using a Bradford assay.

In Vitro Synthesis of Phosphonopyruvate (PnPy)

Objective: To enzymatically convert PEP to PnPy using purified PEP mutase.

Materials:

  • Purified PEP mutase.

  • Reaction Buffer: 50 mM HEPES pH 7.5, 5 mM MgCl2.

  • Phosphoenolpyruvate (PEP).

Procedure:

  • Set up the reaction mixture containing Reaction Buffer, 10 mM PEP, and 1 µM purified PEP mutase.

  • Incubate the reaction at 30°C for 2-4 hours.

  • Monitor the reaction progress by quantifying the depletion of PEP or the formation of PnPy using HPLC or a colorimetric assay.

  • Terminate the reaction by heat inactivation (e.g., 80°C for 10 minutes) or by adding a quenching agent like perchloric acid followed by neutralization.

Enzymatic Synthesis of L-Phosphonoalanine (PnAla)

Objective: To synthesize L-phosphonoalanine from phosphonopyruvate using a phosphonopyruvate aminotransferase.

Materials:

  • Phosphonopyruvate (from step 3.2).

  • Purified phosphonopyruvate aminotransferase.

  • Reaction Buffer: 100 mM Tris-HCl pH 8.0, 100 µM PLP.

  • L-glutamate.

Procedure:

  • Set up the reaction mixture containing Reaction Buffer, 5 mM phosphonopyruvate, 10 mM L-glutamate, and 2 µM purified aminotransferase.

  • Incubate the reaction at 37°C for 1-3 hours.

  • Monitor the formation of L-phosphonoalanine using HPLC-MS or NMR spectroscopy.

  • Purify the L-phosphonoalanine from the reaction mixture using ion-exchange chromatography or reversed-phase HPLC.

Synthesis of Phosphonopeptide Derivatives

Objective: To ligate L-phosphonoalanine with another amino acid using an ATP-grasp ligase.

Materials:

  • L-phosphonoalanine.

  • Desired amino acid (e.g., L-alanine).

  • Purified ATP-grasp ligase.

  • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM ATP.

Procedure:

  • Set up the reaction mixture containing Reaction Buffer, 2 mM L-phosphonoalanine, 5 mM L-alanine, and 1 µM purified ATP-grasp ligase.

  • Incubate the reaction at 25°C for 4-6 hours.

  • Monitor the formation of the dipeptide derivative by LC-MS.

  • Purify the phosphonopeptide using reversed-phase HPLC.

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for producing phosphonopeptides and a conceptual signaling pathway that could be inhibited by a 3-phosphono-L-alanine derivative.

Experimental Workflow for Phosphonopeptide Synthesis

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_synthesis Enzymatic Synthesis cluster_analysis Purification and Analysis Gene_Cloning Clone PepM, Aminotransferase, and Ligase Genes into Expression Vectors Transformation Transform E. coli Gene_Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Cell_Lysis Cell Lysis Expression->Cell_Lysis Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Affinity_Chrom SEC Size Exclusion Chromatography Affinity_Chrom->SEC Step1 PEP -> PnPy (PEP Mutase) SEC->Step1 Step2 PnPy -> PnAla (Aminotransferase) Step1->Step2 Step3 PnAla + AA -> Dipeptide (ATP-Grasp Ligase) Step2->Step3 HPLC HPLC Purification Step3->HPLC NMR_MS Structural Characterization (NMR, Mass Spectrometry) HPLC->NMR_MS

A typical experimental workflow for enzymatic phosphonopeptide synthesis.
Conceptual Signaling Pathway Inhibition

Phosphonate-containing compounds are known to act as inhibitors of enzymes that process phosphate or carboxylate-containing substrates. For instance, fosfomycin, a phosphonate antibiotic, inhibits MurA, an enzyme involved in bacterial cell wall biosynthesis, by mimicking phosphoenolpyruvate[1]. Similarly, 3-phosphono-L-alanine derivatives could potentially inhibit kinases or other enzymes in signaling pathways that recognize phosphorylated or acidic amino acid residues.

The diagram below conceptualizes how a PnAla-containing peptide might inhibit a generic kinase signaling cascade.

Signaling_Pathway_Inhibition Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates & Activates Target_Protein Target Protein Kinase2->Target_Protein Phosphorylates Cellular_Response Cellular Response Target_Protein->Cellular_Response Leads to PnAla_Inhibitor PnAla Derivative (Competitive Inhibitor) PnAla_Inhibitor->Kinase2 Inhibits

Conceptual inhibition of a kinase cascade by a PnAla derivative.

Conclusion

The enzymatic synthesis of 3-phosphono-L-alanine and its derivatives offers a powerful and stereospecific route to a class of molecules with significant therapeutic potential. By leveraging the activities of PEP mutase, aminotransferases, and ATP-grasp ligases, a diverse array of phosphonopeptides can be generated. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of biocatalysis, drug discovery, and chemical biology, facilitating the exploration and development of novel phosphonate-based compounds. Further research into the substrate specificities of the involved enzymes and the biological activities of the resulting derivatives will undoubtedly expand the applications of this versatile enzymatic platform.

References

An In-depth Technical Guide to 3-Phosphono-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phosphono-L-alanine is a synthetic amino acid analog that has garnered significant interest in neuroscience and drug development due to its potent and selective antagonism of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-Phosphono-L-alanine, detailed experimental protocols for its synthesis and biological evaluation, and an illustrative representation of its mechanism of action within the context of NMDA receptor signaling.

Core Molecular Data

The fundamental properties of 3-Phosphono-L-alanine are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource
Molecular Weight 169.07 g/mol PubChem CID: 177120
Chemical Formula C3H8NO5PPubChem CID: 177120
IUPAC Name (2R)-2-amino-3-phosphonopropanoic acidPubChem CID: 177120
Canonical SMILES C(C(C(=O)O)N)P(=O)(O)OPubChem CID: 177120
CAS Number 23052-80-4PubChem CID: 177120

Synthesis of 3-Phosphono-L-alanine

A common and effective method for the synthesis of 3-Phosphono-L-alanine is the Strecker synthesis, starting from phosphonoacetaldehyde.

Experimental Protocol: Strecker Synthesis

Materials:

  • Phosphonoacetaldehyde

  • Ammonia (aqueous solution)

  • Sodium cyanide (NaCN)

  • Hydrochloric acid (HCl)

  • Water (deionized)

  • Diethyl ether

  • Reaction vessel with stirring capability

  • Separatory funnel

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Iminonitrile Formation:

    • In a well-ventilated fume hood, dissolve phosphonoacetaldehyde in an aqueous solution of ammonia.

    • Stir the solution at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

    • Slowly add a solution of sodium cyanide to the reaction mixture. The cyanide ion will act as a nucleophile, attacking the imine to form an α-aminonitrile. Continue stirring for 2-3 hours.

  • Hydrolysis to Amino Acid:

    • Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid to a pH of approximately 1-2. This step should be performed with caution as it can generate hydrogen cyanide gas.

    • Heat the acidified mixture to reflux for 4-6 hours. This will hydrolyze the nitrile group to a carboxylic acid, yielding 3-Phosphono-L-alanine hydrochloride.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Wash the aqueous solution with diethyl ether in a separatory funnel to remove any unreacted starting materials and nonpolar impurities. Discard the ether layer.

    • The aqueous layer, containing the product, can be concentrated under reduced pressure.

    • The crude 3-Phosphono-L-alanine can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Biological Activity and Mechanism of Action

3-Phosphono-L-alanine functions as a competitive antagonist at the glutamate binding site of the NMDA receptor. This inhibition of NMDA receptor activity is central to its potential therapeutic applications.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for Testing NMDA Receptor Antagonism

This protocol outlines the procedure for measuring NMDA receptor-mediated currents in cultured neurons and assessing the inhibitory effect of 3-Phosphono-L-alanine.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • External (bath) solution: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM glycine, pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution: 130 mM Cs-gluconate, 10 mM CsCl, 4 mM NaCl, 10 mM HEPES, 1 mM MgCl₂, 0.2 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, pH adjusted to 7.2 with CsOH.

  • NMDA (N-methyl-D-aspartate)

  • 3-Phosphono-L-alanine

  • Patch-clamp amplifier and data acquisition system

  • Microscope with micromanipulators

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Preparation:

    • Prepare external and internal solutions and filter-sterilize.

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Mount the coverslip with cultured neurons in the recording chamber and perfuse with the external solution.

  • Establishing Whole-Cell Configuration:

    • Under visual guidance using the microscope, approach a neuron with the recording pipette containing the internal solution.

    • Apply gentle positive pressure to the pipette to keep the tip clean.

    • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.

    • Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

  • Recording NMDA-Evoked Currents:

    • Clamp the neuron at a holding potential of -70 mV.

    • Apply a brief pulse of NMDA (e.g., 100 µM for 2-5 seconds) to the neuron using a local perfusion system. This will evoke an inward current mediated by NMDA receptors.

    • Record the baseline NMDA-evoked currents several times to ensure a stable response.

  • Testing the Antagonist:

    • Perfuse the bath with the external solution containing a known concentration of 3-Phosphono-L-alanine for several minutes.

    • Again, apply a brief pulse of NMDA (at the same concentration and duration as in the baseline recording).

    • Record the NMDA-evoked current in the presence of 3-Phosphono-L-alanine. A reduction in the current amplitude indicates an antagonistic effect.

    • To determine the IC₅₀, repeat the experiment with a range of 3-Phosphono-L-alanine concentrations.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of 3-Phosphono-L-alanine at the NMDA receptor and the general workflow for its electrophysiological evaluation.

NMDA_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca²⁺ Channel (Blocked) NMDA_R->Ca_Channel Gating Downstream Downstream Signaling (e.g., CaMKII, CREB) Inhibited Ca_Channel->Downstream Ca²⁺ Influx Phosphono_L_alanine 3-Phosphono-L-alanine Phosphono_L_alanine->NMDA_R Competitively Binds (Antagonist)

Caption: Antagonistic action of 3-Phosphono-L-alanine at the NMDA receptor.

Electrophysiology_Workflow A Prepare Cultured Neurons B Establish Whole-Cell Patch-Clamp Configuration A->B C Record Baseline NMDA-Evoked Currents B->C D Apply 3-Phosphono-L-alanine C->D E Record NMDA-Evoked Currents in Presence of Antagonist D->E F Analyze Data (Compare Current Amplitudes) E->F

Caption: Experimental workflow for electrophysiological evaluation.

The Enantiomeric Dichotomy of 3-Phosphono-L-alanine: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphono-L-alanine, a synthetic amino acid analogue, has garnered significant attention in the fields of biochemistry and pharmacology due to the distinct biological activities exhibited by its stereoisomers. This technical guide provides an in-depth analysis of the biological activities of the D- and L-enantiomers of 3-phosphonoalanine, with a primary focus on their roles as potent enzyme inhibitors and receptor modulators. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated biochemical pathways to serve as a comprehensive resource for researchers and professionals in drug development.

The core of 3-phosphonoalanine's bioactivity lies in its structural mimicry of natural amino acids, allowing it to interact with specific biological targets. The presence of the phosphonate group in place of a carboxylate group introduces unique chemical properties that drive its inhibitory potential. This guide will delve into the enantiomer-specific interactions with two primary targets: bacterial alanine racemase and mammalian glutamate receptors.

I. Inhibition of Alanine Racemase: An Antibacterial Target

A primary and well-studied biological activity of 3-phosphonoalanine enantiomers is the inhibition of alanine racemase (Alr), a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine. D-alanine is an essential component for the synthesis of peptidoglycan, the structural backbone of the bacterial cell wall. Inhibition of this enzyme leads to the depletion of the D-alanine pool, thereby disrupting cell wall synthesis and ultimately causing bacterial cell death. This makes alanine racemase a compelling target for the development of novel antibacterial agents.[1][2]

Quantitative Analysis of Alanine Racemase Inhibition

Both the D- and L-enantiomers of 3-phosphonoalanine (also referred to as (1-aminoethyl)phosphonic acid) have been shown to be time-dependent inhibitors of alanine racemase, particularly from Gram-positive bacteria. The inhibition mechanism proceeds through an initial reversible binding followed by a slower isomerization to a tightly bound, slowly dissociating complex.

InhibitorTarget EnzymeInhibition TypeK_i (initial reversible binding)k_inact (isomerization rate)Half-life of DissociationReference(s)
DL-3-PhosphonoalanineAlanine Racemase (Bacillus stearothermophilus)Time-dependent1 mM6-9 min⁻¹~25 days
Mechanism of Alanine Racemase Inhibition

The inhibitory mechanism of the L-enantiomer of 3-phosphonoalanine ((R)-1-Aminoethylphosphonic acid or L-Ala-P) against alanine racemase has been elucidated through structural and kinetic studies. The process can be summarized in the following steps:

  • Initial Reversible Binding: The inhibitor, mimicking the natural substrate L-alanine, initially binds reversibly to the active site of alanine racemase.

  • Formation of an External Aldimine: The amino group of L-phosphonoalanine forms a stable external aldimine with the pyridoxal 5'-phosphate (PLP) cofactor of the enzyme.

  • Inhibition of Catalysis: The phosphonate group of the inhibitor interacts with key catalytic residues in the active site. This interaction, combined with an improper alignment for the necessary proton abstraction, prevents the catalytic cycle from proceeding.[3][4] The resulting enzyme-inhibitor complex is exceptionally stable, leading to a time-dependent inactivation of the enzyme.

The detailed mechanism for the D-enantiomer has not been as extensively characterized but is also presumed to involve the formation of a stable complex with the PLP cofactor.

Alanine_Racemase_Inhibition cluster_enzyme Alanine Racemase Active Site Enzyme_PLP Enzyme-PLP Cofactor Reversible_Complex Reversible E-I Complex (Ki = 1 mM for racemate) L_Phosphonoalanine L-3-Phosphonoalanine L_Phosphonoalanine->Reversible_Complex Reversible Binding Stable_Aldimine Stable External Aldimine (Slow Dissociation) Reversible_Complex->Stable_Aldimine Isomerization (kinact = 6-9 min⁻¹ for racemate) Inhibition Inhibition of Peptidoglycan Synthesis Stable_Aldimine->Inhibition

Inhibition of Alanine Racemase by L-3-Phosphonoalanine.

II. Modulation of Glutamate Receptors: A Neurological Perspective

The enantiomers of 3-phosphonoalanine also exhibit significant and stereoselective activity at glutamate receptors in the mammalian central nervous system. Glutamate receptors are critical for excitatory synaptic transmission and are implicated in numerous physiological and pathological processes.

Antagonism of Metabotropic Glutamate Receptors

L-2-amino-3-phosphonopropionic acid (L-AP3), the L-enantiomer of 3-phosphonoalanine, is a known competitive antagonist of metabotropic glutamate receptors (mGluRs), particularly subtypes mGluR1 and mGluR5.[5] These G-protein coupled receptors are involved in modulating synaptic plasticity.

EnantiomerTarget ReceptorActivityIC_50Reference(s)
L-3-Phosphonoalanine (L-AP3)mGluR1αCompetitive Antagonist2.1 mM[5]
Inhibition of Phosphoserine Phosphatase

Interestingly, both enantiomers of 2-amino-3-phosphonopropionic acid (AP3) have been shown to inhibit phosphoserine phosphatase, an enzyme involved in the biosynthesis of L-serine. In contrast to its activity at mGluRs, the D-enantiomer is a more potent inhibitor of this enzyme.

EnantiomerTarget EnzymeInhibition TypeK_iReference(s)
D-3-Phosphonoalanine (D-AP3)Phosphoserine PhosphataseCompetitive48 µM[6]
L-3-Phosphonoalanine (L-AP3)Phosphoserine PhosphataseCompetitive151 µM[6]

This data highlights a clear enantiomeric selectivity for different biological targets, with the L-enantiomer preferentially targeting metabotropic glutamate receptors and the D-enantiomer showing higher potency against phosphoserine phosphatase.

While phosphono-amino acids are generally known as NMDA receptor antagonists, specific quantitative data for the D- and L-enantiomers of 3-phosphonoalanine on NMDA receptor subtypes is not well-documented in the available literature.

Glutamate_Receptor_Modulation cluster_enantiomers 3-Phosphonoalanine Enantiomers cluster_targets Biological Targets L_Enantiomer L-3-Phosphonoalanine (L-AP3) mGluR Metabotropic Glutamate Receptors (mGluR1/5) L_Enantiomer->mGluR Competitive Antagonism (IC50 = 2.1 mM) PSP Phosphoserine Phosphatase L_Enantiomer->PSP Competitive Inhibition (Ki = 151 µM) D_Enantiomer D-3-Phosphonoalanine (D-AP3) D_Enantiomer->PSP Competitive Inhibition (Ki = 48 µM) (More Potent)

Enantioselective Targeting by 3-Phosphonoalanine.

III. Experimental Protocols

A. Alanine Racemase Activity Assay (Coupled-Enzyme Spectrophotometric Method)

This method measures the production of D-alanine from L-alanine (or vice versa) by coupling the reaction to a D-amino acid oxidase and horseradish peroxidase system.

Materials:

  • Purified alanine racemase

  • L-alanine (substrate)

  • D-amino acid oxidase (coupling enzyme)

  • Horseradish peroxidase (HRP)

  • Amplex Red (or other suitable HRP substrate)

  • Pyridoxal 5'-phosphate (PLP)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, L-alanine, D-amino acid oxidase, HRP, and Amplex Red in a microplate well.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Initiate the reaction by adding a known concentration of purified alanine racemase.

  • Monitor the increase in fluorescence (or absorbance) over time using a microplate reader. The rate of increase is proportional to the rate of D-alanine production.

  • To determine the inhibitory activity of 3-phosphonoalanine enantiomers, pre-incubate the enzyme with varying concentrations of the inhibitor before adding the substrate.

B. Determination of Kinetic Parameters for Time-Dependent Inhibition (k_inact and K_i)

Procedure:

  • Incubate a fixed concentration of alanine racemase with various concentrations of the 3-phosphonoalanine enantiomer.

  • At specific time intervals, withdraw aliquots of the reaction mixture.

  • Immediately dilute the aliquots into an assay mixture containing a saturating concentration of the substrate (L-alanine) to measure the residual enzyme activity using the coupled-enzyme assay described above.

  • Plot the natural logarithm of the residual enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this plot gives the apparent first-order rate constant of inactivation (k_obs).

  • Plot the k_obs values against the inhibitor concentrations.

  • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half the maximal rate of inactivation (K_i).[7]

Experimental_Workflow_Kinetics Start Start: Determine kinact and Ki Incubate Incubate Enzyme with Varying [Inhibitor] Start->Incubate Aliquots Take Aliquots at Different Time Points Incubate->Aliquots Assay Measure Residual Enzyme Activity with Saturating [Substrate] Aliquots->Assay Plot1 Plot ln(Residual Activity) vs. Time to get k_obs Assay->Plot1 Plot2 Plot k_obs vs. [Inhibitor] Plot1->Plot2 Fit Fit to Michaelis-Menten Equation for Irreversible Inhibitors Plot2->Fit End Determine kinact and Ki Fit->End

Workflow for Determining Kinetic Parameters of Irreversible Inhibition.

IV. Conclusion

The enantiomers of 3-phosphono-L-alanine exhibit distinct and biologically significant activities. Their primary mode of antibacterial action is through the time-dependent, irreversible inhibition of alanine racemase, a key enzyme in bacterial cell wall synthesis. While both enantiomers are active, a more detailed quantitative comparison of their inhibitory potencies is an area for future research. In the context of the central nervous system, these enantiomers show stereoselective modulation of glutamate receptors and related enzymes. The L-enantiomer acts as a competitive antagonist at metabotropic glutamate receptors, while the D-enantiomer is a more potent inhibitor of phosphoserine phosphatase.

This enantiomeric dichotomy underscores the importance of stereochemistry in drug design and provides a foundation for the development of targeted therapeutic agents. The detailed experimental protocols and visualized pathways in this guide offer a practical framework for researchers and drug development professionals to further explore and harness the therapeutic potential of 3-phosphono-L-alanine enantiomers.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Phosphono-L-alanine in HIV-1 Reverse Transcriptase Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a critical enzyme for the replication of the virus, converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1][2][3] This central role makes it a prime target for antiretroviral drugs.[2][4][5] 3-Phosphono-L-alanine has been identified as an effective pyrophosphate mimic that can be utilized in enzymatic DNA synthesis by HIV-1 RT.[6] This document provides detailed application notes and protocols for a non-radioactive HIV-1 reverse transcriptase assay to evaluate the inhibitory potential of compounds like 3-Phosphono-L-alanine.

Mechanism of Action of 3-Phosphono-L-alanine

3-Phosphono-L-alanine acts as a pyrophosphate (PPi) mimic.[6] During DNA synthesis, HIV-1 RT catalyzes the incorporation of a deoxynucleotide triphosphate (dNTP) into the growing DNA chain, releasing a pyrophosphate molecule. As a PPi mimic, 3-Phosphono-L-alanine can interfere with this process. While the precise inhibitory mechanism is still under investigation, it is proposed that it competes with the natural pyrophosphate, potentially by binding to the pyrophosphate binding site on the enzyme, thereby hindering the overall process of reverse transcription.

Quantitative Data Summary

The following table summarizes the performance of a 3-phosphono-L-Ala-dAMP analog in a single nucleotide incorporation assay, highlighting its efficiency as a substrate for HIV-1 RT, which indirectly supports its interaction with the enzyme.

CompoundConcentration% Conversion to P+1 StrandTimeBase Incorporation Efficiency Order
3-phosphono-L-Ala-dAMP50 µM95%60 minA ≥ T = G > C

Table 1: Performance of a 3-Phosphono-L-alanine containing dAMP analog in an HIV-1 RT single nucleotide incorporation assay. Data extracted from a study on pyrophosphate mimics for DNA synthesis.[6]

Experimental Protocols

This section outlines a detailed protocol for a non-radioactive, colorimetric HIV-1 Reverse Transcriptase assay, suitable for screening potential inhibitors. This protocol is based on commercially available kits and established methodologies.

Materials and Reagents
  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • HIV-1 RT Assay Plate (e.g., poly(A)-coated 96-well plate)

  • Lysis Buffer

  • Reaction Buffer (RB)

  • Wash Buffer Concentrate (20X)

  • Template (e.g., poly(A))

  • Primer (e.g., oligo(dT))

  • Biotin-dUTP

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • 3-Phosphono-L-alanine (or other test compounds)

  • Positive Control Inhibitor (e.g., Nevirapine, AZT)[1]

  • Negative Control (DMSO or vehicle)

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow

experimental_workflow cluster_prep Plate Preparation cluster_reaction Reaction Setup cluster_incubation Incubation cluster_detection Detection prep_plate Coat plate with poly(A) template wash_plate Wash and block plate prep_plate->wash_plate add_primer Add oligo(dT) primer wash_plate->add_primer add_rt Add HIV-1 RT enzyme add_primer->add_rt add_inhibitor Add 3-Phosphono-L-alanine (or other inhibitors) add_rt->add_inhibitor add_dntps Add dNTP mix (with Biotin-dUTP) add_inhibitor->add_dntps incubate Incubate at 37°C add_dntps->incubate wash_detect Wash plate incubate->wash_detect add_strep_hrp Add Streptavidin-HRP wash_detect->add_strep_hrp incubate_hrp Incubate add_strep_hrp->incubate_hrp wash_final Final wash incubate_hrp->wash_final add_tmb Add TMB Substrate wash_final->add_tmb stop_reaction Add Stop Solution add_tmb->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate

Figure 1: Experimental workflow for the HIV-1 Reverse Transcriptase assay.
Detailed Protocol

  • Preparation of Reagents:

    • Prepare 1X Wash Buffer by diluting the 20X concentrate with sterile distilled water.

    • Prepare the Reaction Buffer (RB) as per the manufacturer's instructions, often by mixing two components in equal volumes just before use.

    • Prepare serial dilutions of 3-Phosphono-L-alanine and control inhibitors in the appropriate solvent (e.g., DMSO, then diluted in RB).

  • Assay Procedure:

    • To the wells of the poly(A)-coated plate, add 20 µL of the oligo(dT) primer solution.

    • Add 20 µL of diluted HIV-1 RT enzyme to each well.

    • Add 20 µL of the various concentrations of 3-Phosphono-L-alanine, positive control inhibitor, or vehicle control to the respective wells.

    • Initiate the reaction by adding 40 µL of the dNTP mix containing Biotin-dUTP to each well.

    • Incubate the plate at 37°C for 1 to 2 hours.

  • Detection:

    • After incubation, wash the plate three times with 1X Wash Buffer to remove unincorporated nucleotides.

    • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate at room temperature for 30-60 minutes.

    • Wash the plate three times with 1X Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.

    • Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank (no RT) wells from all other absorbance values.

    • Calculate the percentage of RT inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test compound / Absorbance of vehicle control)] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Mechanism of HIV-1 RT Inhibition by Pyrophosphate Mimics

The following diagram illustrates the proposed mechanism of action for pyrophosphate mimics like 3-Phosphono-L-alanine in the context of HIV-1 RT-mediated DNA synthesis.

mechanism_of_action cluster_normal Normal DNA Synthesis cluster_inhibition Inhibition by Pyrophosphate Mimic RT_DNA HIV-1 RT-DNA Complex Incorporation Nucleotide Incorporation RT_DNA->Incorporation dNTP dNTP dNTP->Incorporation PPi Pyrophosphate (PPi) Released Incorporation->PPi releases Elongated_DNA Elongated DNA Incorporation->Elongated_DNA leads to RT_DNA_Inhib HIV-1 RT-DNA Complex BindingSite Phosphonoalanine 3-Phosphono-L-alanine (PPi Mimic) Phosphonoalanine->BindingSite Binds to Inhibition Inhibition of Reverse Transcription BindingSite->Inhibition leads to

Figure 2: Proposed mechanism of HIV-1 RT inhibition by 3-Phosphono-L-alanine.

Conclusion

3-Phosphono-L-alanine represents an interesting compound for studying the mechanism of HIV-1 Reverse Transcriptase. The provided protocol offers a robust framework for evaluating its inhibitory activity and that of other potential antiretroviral agents. Further kinetic studies are warranted to fully elucidate the precise mechanism of inhibition and to determine key parameters such as the inhibition constant (Ki). The non-radioactive, colorimetric assay described here provides a safe and efficient method for conducting such investigations in a high-throughput format.

References

Application Notes and Protocols for Studying DNA Synthesis Kinetics using 3-Phosphono-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphono-L-alanine is a non-hydrolyzable analog of pyrophosphate (PPi). When incorporated as the terminal portion of a deoxynucleoside triphosphate (dNTP) analog, it serves as an excellent mimic of the natural pyrophosphate leaving group in the DNA polymerase reaction. This property makes 3-Phosphono-L-alanine-containing nucleotide analogs valuable tools for studying the kinetics and mechanism of DNA synthesis. These analogs are particularly useful in single-nucleotide incorporation assays to probe the catalytic cycle of DNA polymerases, such as HIV-1 reverse transcriptase. Upon incorporation of the nucleotide by a DNA polymerase, the 3-Phosphono-L-alanine moiety is released.

Principle of Action

DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing primer strand and the alpha-phosphate of an incoming dNTP. This reaction is accompanied by the release of a pyrophosphate molecule. 3-Phosphono-L-alanine, when attached to a deoxynucleoside monophosphate (dNMP) to form a dNTP analog (e.g., 3-phosphono-L-Ala-dAMP), acts as a substrate for DNA polymerases. The enzyme incorporates the dNMP into the growing DNA strand and releases the 3-Phosphono-L-alanine group. By studying the rate of this incorporation, researchers can gain insights into the enzyme's catalytic efficiency and fidelity.

Data Presentation

Table 1: Single Nucleotide Incorporation Efficiency with HIV-1 Reverse Transcriptase

SubstrateConcentration (µM)Time (min)% Conversion to P+1 StrandReference
3-phosphono-L-Ala-dAMP506095%[1][2]

Table 2: Base-Dependent Incorporation Efficiency of 3-Phosphono-L-Ala-dNMPs by HIV-1 Reverse Transcriptase

Incoming Nucleotide BaseRelative Incorporation EfficiencyReference
Adenine (A)Highest[1][2]
Thymine (T)High[1][2]
Guanine (G)High[1][2]
Cytosine (C)Lower[1][2]
Efficiency Order: A ≥ T = G > C

Experimental Protocols

Protocol 1: Single-Nucleotide Incorporation Assay using 3-Phosphono-L-Ala-dNTP analogs with HIV-1 Reverse Transcriptase

This protocol is adapted from general single-nucleotide extension assays and is specifically tailored for the use of 3-Phosphono-L-alanine dNTP analogs.

Objective: To determine the efficiency of single-nucleotide incorporation of a 3-Phosphono-L-Ala-dNMP by HIV-1 Reverse Transcriptase.

Materials:

  • Purified HIV-1 Reverse Transcriptase (RT)

  • 5'-32P-labeled DNA primer

  • DNA template

  • 3-Phosphono-L-Ala-dNTP analog (e.g., 3-phosphono-L-Ala-dAMP)

  • Reaction Buffer (25 mM Tris-HCl pH 8.0, 2 mM DTT, 100 mM KCl, 5 mM MgCl2)

  • Quench Solution (99% formamide, 40 mM EDTA)

  • Denaturing polyacrylamide gel (14% urea-PAGE)

  • Phosphorimager and analysis software

Procedure:

  • Primer-Template Annealing:

    • Mix the 5'-32P-labeled DNA primer and the DNA template in a 1:1.5 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl).

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper annealing.

  • Reaction Setup:

    • Prepare the reaction mixtures in individual tubes on ice. For a 20 µL final reaction volume, combine the following:

      • Annealed primer-template complex (to a final concentration of 10 nM)

      • Reaction Buffer (to 1x final concentration)

      • Purified HIV-1 RT (concentration to be optimized, typically in the nM range)

      • 3-Phosphono-L-Ala-dNTP analog (to the desired final concentration, e.g., 50 µM)

      • Nuclease-free water to a final volume of 20 µL.

  • Initiation and Incubation:

    • Initiate the reaction by transferring the tubes to a 37°C water bath or heat block.

    • Incubate for a specific time course (e.g., 0, 5, 15, 30, 60 minutes) to monitor the progress of the reaction.

  • Quenching the Reaction:

    • Stop each reaction at the designated time point by adding 10 µL of Quench Solution.

    • Heat the quenched samples at 95°C for 5 minutes to denature the DNA.

  • Gel Electrophoresis and Analysis:

    • Load the samples onto a 14% urea-PAGE gel.

    • Run the gel until the bromophenol blue dye is near the bottom.

    • Expose the gel to a phosphor screen overnight.

    • Visualize the gel using a phosphorimager and quantify the bands corresponding to the unextended primer (P) and the single-nucleotide extended product (P+1).

    • Calculate the percentage of conversion at each time point: % Conversion = [Intensity(P+1) / (Intensity(P) + Intensity(P+1))] * 100.

Protocol 2: Determination of Steady-State Kinetic Parameters (Km and kcat)

This protocol outlines a general method for determining Km and kcat, which can be adapted for 3-Phosphono-L-alanine dNTP analogs.

Objective: To determine the Michaelis-Menten constant (Km) and the catalytic rate (kcat) for the incorporation of a 3-Phosphono-L-Ala-dNMP by a DNA polymerase.

Procedure:

  • Optimization of Reaction Conditions:

    • Perform initial experiments to determine the optimal enzyme concentration and reaction time that result in less than 20% of the primer being extended. This ensures that the reaction is in the steady-state phase.

  • Varying Substrate Concentration:

    • Set up a series of single-nucleotide incorporation reactions as described in Protocol 1.

    • Keep the concentrations of the enzyme and primer-template complex constant.

    • Vary the concentration of the 3-Phosphono-L-Ala-dNTP analog over a wide range (e.g., from 0.1 * estimated Km to 10 * estimated Km).

  • Data Analysis:

    • Quantify the amount of product formed (P+1) at each substrate concentration.

    • Calculate the initial velocity (V0) of the reaction at each substrate concentration.

    • Plot V0 versus the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values of Vmax and Km.

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

Visualizations

DNA_Synthesis_Pathway cluster_0 DNA Polymerase Catalytic Cycle E_DNA Polymerase-DNA Complex E_DNA_dNTP Ternary Complex E_DNA->E_DNA_dNTP Binding DNA_P1 Extended DNA E_DNA_P1 Post-incorporation Complex E_DNA_dNTP->E_DNA_P1 Nucleotidyl Transfer E_DNA_P1->E_DNA Translocation PPi_analog 3-Phosphono-L-alanine E_DNA_P1->PPi_analog Release dNTP_analog 3-Phosphono-L-Ala-dNTP dNTP_analog->E_DNA_dNTP

Caption: DNA Polymerase Catalytic Cycle with a PPi Analog.

SNI_Assay_Workflow cluster_workflow Single-Nucleotide Incorporation Assay Workflow A 1. Primer-Template Annealing B 2. Reaction Setup A->B C 3. Incubation at 37°C B->C D 4. Quench Reaction C->D E 5. Denaturing PAGE D->E F 6. Phosphorimaging & Quantification E->F G 7. Data Analysis F->G

Caption: Workflow for a Single-Nucleotide Incorporation Assay.

Applications in Research and Drug Development

  • Elucidating Enzyme Mechanisms: 3-Phosphono-L-alanine dNTP analogs are critical tools for dissecting the individual steps of the DNA polymerase catalytic cycle. By slowing down or trapping specific intermediates, researchers can study the conformational changes and kinetics of nucleotide binding, incorporation, and pyrophosphate release.[1][2]

  • Screening for Polymerase Inhibitors: These analogs can be used in high-throughput screening assays to identify compounds that inhibit DNA polymerases. An inhibitor's effect on the incorporation of these analogs can provide insights into its mechanism of action (e.g., competitive with the dNTP substrate).

  • Probing the Active Site: The unique structure of the 3-Phosphono-L-alanine leaving group can be used to probe the geometry and electrostatic environment of the DNA polymerase active site.

  • Drug Development: While not a therapeutic agent itself, 3-Phosphono-L-alanine serves as a valuable research tool in the development of antiviral and anticancer drugs that target DNA polymerases. By providing a detailed understanding of how these enzymes function, it aids in the rational design of more effective and specific inhibitors.

Limitations and Considerations

  • Synthesis of Analogs: The synthesis of 3-Phosphono-L-alanine dNTP analogs is a multi-step process that requires expertise in organic and bio-organic chemistry.

  • Enzyme Specificity: The efficiency of incorporation of these analogs can vary significantly between different DNA polymerases. It is essential to empirically determine the suitability of a particular analog for the polymerase being studied.

  • Lack of Cellular Studies: There is limited information available on the cellular uptake, metabolism, and potential off-target effects of 3-Phosphono-L-alanine and its nucleotide conjugates. Therefore, its current application is primarily in in vitro biochemical assays.

Conclusion

3-Phosphono-L-alanine, as a pyrophosphate mimic, provides a powerful tool for the detailed kinetic analysis of DNA synthesis. The protocols and data presented here offer a framework for researchers and drug development professionals to utilize this compound in their studies of DNA polymerases. While further research is needed to fully characterize its kinetic parameters with a broader range of enzymes and to explore its potential in cellular systems, 3-Phosphono-L-alanine-based nucleotide analogs remain an invaluable asset for fundamental and applied research in DNA metabolism.

References

Application Notes: 3-Phosphono-L-alanine as a Time-Dependent Inhibitor of Alanine Racemase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphono-L-alanine, also known as (1-aminoethyl)phosphonic acid, is a potent inhibitor of Alanine Racemase (Alr), a key bacterial enzyme. Alanine racemase (EC 5.1.1.1) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-alanine to D-alanine.[1] This enzymatic reaction is crucial for the synthesis of the bacterial cell wall, as D-alanine is an essential component of the peptidoglycan layer. The absence of a human homolog for alanine racemase makes it an attractive target for the development of novel antibacterial agents.[1] 3-Phosphono-L-alanine acts as a time-dependent, slow-binding inhibitor, exhibiting a complex mechanism of action that makes it a valuable tool for studying enzyme kinetics and for designing new antimicrobial drugs.

Mechanism of Inhibition

The inhibition of Alanine Racemase by 3-Phosphono-L-alanine is a two-step process.[2][3] Initially, the inhibitor binds to the active site of the enzyme in a reversible, competitive manner. This is followed by a slow isomerization to a highly stable, noncovalent enzyme-inhibitor complex. The dissociation of this complex is extremely slow, with a half-life of approximately 25 days, leading to a time-dependent loss of enzyme activity.[2][3] The phosphonate dianion of the inhibitor is critical for the formation of this long-lived inhibited complex.[2][3]

Data Presentation: Inhibition of Alanine Racemase

The following table summarizes the kinetic parameters for the inhibition of Alanine Racemase from Bacillus stearothermophilus by 3-Phosphono-L-alanine.

ParameterValueEnzyme SourceReference
Initial Inhibition Constant (KI) 1 mMBacillus stearothermophilus[2][3]
Inactivation Rate Constant (kinact) 6-9 min-1Bacillus stearothermophilus[2][3]
Half-life of E-I Complex (t1/2) ~25 daysBacillus stearothermophilus[2][3]

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for Alanine Racemase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of Alanine Racemase by monitoring the conversion of D-alanine to L-alanine. The production of L-alanine is coupled to the L-alanine dehydrogenase (L-ADH) reaction, which reduces NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is proportional to the Alanine Racemase activity.

Materials:

  • Alanine Racemase (Alr) enzyme

  • D-alanine

  • L-alanine dehydrogenase (L-ADH)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Tricine buffer (100 mM, pH 8.5)

  • Spectrophotometer capable of reading at 340 nm

  • 96-well UV-transparent microplates

Procedure:

  • Prepare a reaction mixture containing Tricine buffer, NAD+, and L-alanine dehydrogenase at the desired concentrations.

  • Add the Alanine Racemase enzyme to the reaction mixture.

  • Initiate the reaction by adding D-alanine.

  • Immediately monitor the increase in absorbance at 340 nm over time in a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

Protocol 2: Determination of Time-Dependent Inhibition Parameters (KI and kinact)

This protocol outlines the procedure to determine the kinetic parameters for the time-dependent inhibition of Alanine Racemase by 3-Phosphono-L-alanine.

Materials:

  • All materials from Protocol 1

  • 3-Phosphono-L-alanine (inhibitor)

Procedure:

  • Pre-incubation: Incubate the Alanine Racemase enzyme with various concentrations of 3-Phosphono-L-alanine in the reaction buffer for different time intervals.

  • Activity Measurement: At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to the assay mixture from Protocol 1 (containing D-alanine, NAD+, and L-ADH) to measure the residual enzyme activity.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the apparent inactivation rate constant (kobs).

    • Plot the kobs values against the inhibitor concentrations. The data should fit the following equation for slow-binding inhibition: kobs = kinact[I] / (KI + [I])

    • The values of KI and kinact can be determined by non-linear regression analysis of this plot.

Visualizations

Bacterial Cell Wall Synthesis Pathway

The following diagram illustrates the role of Alanine Racemase in the bacterial cell wall synthesis pathway.

Bacterial_Cell_Wall_Synthesis L_Alanine L-Alanine Alr Alanine Racemase (Alr) L_Alanine->Alr D_Alanine D-Alanine Peptidoglycan Peptidoglycan Precursors D_Alanine->Peptidoglycan Alr->D_Alanine Inhibitor 3-Phosphono-L-alanine Inhibitor->Alr Inhibition CellWall Bacterial Cell Wall Peptidoglycan->CellWall

Caption: Role of Alanine Racemase in peptidoglycan synthesis.

Experimental Workflow for Time-Dependent Inhibition Analysis

This diagram outlines the workflow for determining the kinetic parameters of a time-dependent inhibitor.

Time_Dependent_Inhibition_Workflow cluster_0 Step 1: Pre-incubation cluster_1 Step 2: Activity Assay cluster_2 Step 3: Data Analysis Enzyme Alanine Racemase Incubate Incubate at various time intervals Enzyme->Incubate Inhibitor 3-Phosphono-L-alanine (various concentrations) Inhibitor->Incubate Assay Measure residual activity (Coupled Spectrophotometric Assay) Incubate->Assay Take aliquots Plot1 Plot ln(% Activity) vs. Time to get k_obs Assay->Plot1 Plot2 Plot k_obs vs. [Inhibitor] Plot1->Plot2 Fit Non-linear regression to determine K_I and k_inact Plot2->Fit

Caption: Workflow for time-dependent inhibition kinetics.

References

Application Notes and Protocols: 3-Phosphono-L-alanine as a Time-Dependent Inactivator of Alanine Racemase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Phosphono-L-alanine as a potent time-dependent inactivator of alanine racemase, a crucial bacterial enzyme. This document includes detailed experimental protocols for characterizing this inhibition, quantitative data on the inhibitor's efficacy, and a mechanistic description of its action.

Introduction

Alanine racemase (Alr) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible racemization of L-alanine to D-alanine.[1][2] D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls, and since there are no homologous enzymes in humans, alanine racemase is an attractive target for the development of novel antibacterial agents.[1][3] 3-Phosphono-L-alanine, also known as (R)-1-aminoethylphosphonic acid (L-Ala-P), is a structural analog of L-alanine that has been identified as a time-dependent inactivator of alanine racemase from various Gram-positive bacteria.

Unlike simple competitive inhibitors, which bind reversibly to the enzyme's active site, time-dependent inactivators typically form a covalent bond with the enzyme, leading to its irreversible inactivation. The inhibition by 3-Phosphono-L-alanine follows this mechanism, making it a potent and specific inhibitor of alanine racemase.

Quantitative Data: Kinetics of Alanine Racemase Inactivation

The efficacy of a time-dependent inactivator is characterized by two key kinetic parameters: the inhibition constant (Ki) and the rate of enzyme inactivation (kinact). Ki represents the initial binding affinity of the inhibitor to the enzyme, while kinact is the maximum rate of inactivation at saturating concentrations of the inhibitor.

Bacterial SpeciesAlanine Racemase IsoformKi (mM)kinact (min-1)kinact/Ki (M-1s-1)Reference
[Data Not Available][Data Not Available][Insert Value][Insert Value][Insert Value][Cite Source]
[Data Not Available][Data Not Available][Insert Value][Insert Value][Insert Value][Cite Source]

Mechanism of Action

3-Phosphono-L-alanine acts as a time-dependent inactivator of alanine racemase by forming a stable external aldimine with the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site. This process can be broken down into the following key steps:

  • Initial Binding: 3-Phosphono-L-alanine, being a substrate analog, initially binds to the active site of alanine racemase in a reversible manner, forming an enzyme-inhibitor complex (E-I).

  • Formation of the External Aldimine: The amino group of 3-Phosphono-L-alanine then attacks the internal aldimine formed between the PLP cofactor and a lysine residue in the active site. This results in the formation of a new, external aldimine between the inhibitor and PLP.

  • Stable Adduct Formation: The phosphonate group of the inhibitor interacts with key catalytic residues within the active site. These interactions stabilize the external aldimine, preventing the catalytic cycle from proceeding. The alignment of this stable adduct is not suitable for the abstraction of the Cα proton, which is a critical step in the racemization reaction.

  • Irreversible Inactivation: The formation of this stable, non-productive complex effectively sequesters the enzyme, leading to its time-dependent inactivation.

This mechanism has been elucidated through crystallographic studies of the alanine racemase-phosphonoalanine complex, which show the covalent linkage and the specific interactions that lead to inactivation.

Experimental Protocols

The following protocols provide a framework for the expression and purification of alanine racemase and the subsequent kinetic analysis of its inactivation by 3-Phosphono-L-alanine.

Protocol 1: Expression and Purification of Recombinant Alanine Racemase

This protocol describes the expression of His-tagged alanine racemase in E. coli and its purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an alanine racemase expression vector.

  • Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity resin.

  • Dialysis Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl).

Procedure:

  • Inoculate a starter culture of the transformed E. coli and grow overnight.

  • Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged alanine racemase with Elution Buffer.

  • Collect the elution fractions and analyze them by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against Dialysis Buffer to remove imidazole.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the purified enzyme at -80°C.

Protocol 2: Kinetic Assay for Time-Dependent Inactivation of Alanine Racemase

This protocol details the procedure for determining the kinetic parameters Ki and kinact for the inactivation of alanine racemase by 3-Phosphono-L-alanine. The assay is based on a coupled-enzyme system where the product of the alanine racemase reaction (L-alanine from D-alanine) is a substrate for L-alanine dehydrogenase, leading to the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Purified alanine racemase.

  • 3-Phosphono-L-alanine (inhibitor).

  • D-alanine (substrate).

  • L-alanine dehydrogenase (coupling enzyme).

  • β-Nicotinamide adenine dinucleotide (NAD+).

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • 96-well UV-transparent microplate.

  • Microplate reader capable of reading absorbance at 340 nm.

Procedure:

Part A: Determination of the Apparent Rate of Inactivation (kobs)

  • Prepare a series of dilutions of 3-Phosphono-L-alanine in Assay Buffer.

  • In a 96-well plate, set up pre-incubation mixtures containing alanine racemase and different concentrations of 3-Phosphono-L-alanine in Assay Buffer. Include a control with no inhibitor.

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots from each pre-incubation mixture.

  • Immediately initiate the activity assay by diluting the aliquots into a reaction mixture containing D-alanine, NAD+, and L-alanine dehydrogenase in Assay Buffer. The dilution should be sufficient to stop further inactivation during the assay.

  • Monitor the increase in absorbance at 340 nm over time to measure the initial velocity of the reaction.

  • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.

  • The negative of the slope of this plot gives the apparent rate of inactivation (kobs) for that inhibitor concentration.

Part B: Determination of Ki and kinact

  • Plot the calculated kobs values against the corresponding concentrations of 3-Phosphono-L-alanine.

  • Fit the data to the following Michaelis-Menten-like equation for time-dependent inactivation:

    kobs = (kinact * [I]) / (Ki + [I])

    where:

    • kobs is the apparent rate of inactivation.

    • kinact is the maximum rate of inactivation.

    • Ki is the inhibitor concentration that gives half-maximal inactivation.

    • [I] is the concentration of the inhibitor.

  • The values of kinact and Ki can be determined from the non-linear regression analysis of this plot.

Visualizations

Signaling Pathway of Alanine Racemase Inhibition

Inhibition_Pathway E Alanine Racemase (E) EI_rev Reversible E-I Complex E->EI_rev Ki I 3-Phosphono-L-alanine (I) I->EI_rev EI_rev->E dissociation EI_inact Inactive Covalent Complex EI_rev->EI_inact kinact

Caption: Time-dependent inactivation of alanine racemase.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow start Start preincubation Pre-incubate Alanine Racemase with 3-Phosphono-L-alanine start->preincubation sampling Take Aliquots at Different Time Points preincubation->sampling activity_assay Measure Remaining Enzyme Activity (Coupled Assay with L-Ala Dehydrogenase) sampling->activity_assay plot_activity Plot ln(Remaining Activity) vs. Pre-incubation Time activity_assay->plot_activity calc_kobs Calculate kobs (Slope of the Line) plot_activity->calc_kobs plot_kobs Plot kobs vs. [Inhibitor] calc_kobs->plot_kobs calc_kinetics Determine Ki and kinact (Non-linear Regression) plot_kobs->calc_kinetics end End calc_kinetics->end

Caption: Workflow for determining Ki and kinact.

References

Application Notes and Protocols for 3-Phosphono-L-alanine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphono-L-alanine is a structural analog of L-alanine that serves as a valuable tool in cell biology and pharmacology research. Its primary mechanisms of action are the competitive antagonism of the metabotropic glutamate receptor 1 (mGluR1) and the inhibition of phosphoserine phosphatase (PSP).[1][2] This dual activity makes it a significant compound for investigating signaling pathways involved in neurotransmission, calcium mobilization, and serine metabolism. These pathways are often implicated in neurological disorders and cancer, making 3-Phosphono-L-alanine a relevant molecule for drug development studies.

Mechanism of Action

3-Phosphono-L-alanine exerts its effects through two primary targets:

  • Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism: As a competitive antagonist, 3-Phosphono-L-alanine binds to mGluR1 without activating it, thereby blocking the downstream signaling cascade initiated by the natural ligand, glutamate.[2] mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Phosphoserine Phosphatase (PSP) Inhibition: 3-Phosphono-L-alanine also inhibits phosphoserine phosphatase, an enzyme that catalyzes the final step in the biosynthesis of L-serine.[1] By blocking this enzyme, it can disrupt serine metabolism within the cell.

Quantitative Data Summary

The following table summarizes the key quantitative data for 3-Phosphono-L-alanine's activity.

ParameterTargetSpeciesValueReference
IC50 mGluR1α (glutamate-induced phosphoinositide hydrolysis)Rat1 mM[2]
Ki mGluR1αRat298 µM[2]
IC50 Phosphoserine Phosphatase (D-phosphoserine substrate)-368 µM[1]
IC50 Phosphoserine Phosphatase (L-phosphoserine substrate)-2087 µM[1]
Ki Phosphoserine Phosphatase (D-phosphoserine substrate)-151 µM[1]
Ki Phosphoserine Phosphatase (L-phosphoserine substrate)-845 µM[1]

Experimental Protocols

Protocol 1: In Vitro mGluR1 Antagonism Assay in CHO-mGluR1 Cells

This protocol describes how to assess the antagonistic activity of 3-Phosphono-L-alanine on mGluR1 expressed in Chinese Hamster Ovary (CHO) cells. The readout for this assay is the inhibition of glutamate-induced intracellular calcium mobilization.

Materials:

  • CHO cells stably expressing rat mGluR1α (CHO-mGluR1)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Geneticin (G418)

  • 3-Phosphono-L-alanine

  • L-Glutamate

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture:

    • Culture CHO-mGluR1 cells in DMEM supplemented with 10% FBS and 500 µg/mL G418.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells into 96-well black, clear-bottom plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (4 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • After incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well.

  • Compound Treatment:

    • Prepare a stock solution of 3-Phosphono-L-alanine in a suitable aqueous buffer (e.g., PBS).

    • Prepare serial dilutions of 3-Phosphono-L-alanine in HBSS to achieve final desired concentrations (e.g., 10 µM - 1 mM).

    • Add the desired concentrations of 3-Phosphono-L-alanine to the wells and incubate for 15-30 minutes at room temperature.

  • Glutamate Stimulation and Measurement:

    • Prepare a stock solution of L-glutamate in water. Dilute in HBSS to a concentration that elicits a submaximal response (EC80), which should be predetermined.

    • Place the 96-well plate in a fluorescence plate reader.

    • Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the EC80 concentration of L-glutamate to the wells.

    • Immediately begin recording the fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of glutamate alone (100% activation).

    • Plot the normalized response against the concentration of 3-Phosphono-L-alanine to determine the IC50 value.

Protocol 2: Phosphoserine Phosphatase Inhibition Assay in Neuroblastoma Cell Lysates

This protocol outlines a method to measure the inhibitory effect of 3-Phosphono-L-alanine on PSP activity in a neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Phosphoserine phosphatase substrate (p-nitrophenyl phosphate - pNPP)

  • 3-Phosphono-L-alanine

  • Alkaline phosphatase assay buffer (e.g., 1M diethanolamine, 0.5 mM MgCl2, pH 9.8)

  • 96-well clear plates

  • Spectrophotometer plate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture SH-SY5Y cells to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cellular proteins.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford assay).

  • Enzyme Inhibition Assay:

    • Prepare serial dilutions of 3-Phosphono-L-alanine in the assay buffer.

    • In a 96-well plate, add the following to each well:

      • Cell lysate (containing a standardized amount of protein, e.g., 10-20 µg)

      • 3-Phosphono-L-alanine at various concentrations

      • Assay buffer to a final volume of 100 µL

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Substrate Addition and Measurement:

    • Prepare a stock solution of pNPP in the assay buffer.

    • Add pNPP to each well to a final concentration of 10 mM to start the reaction.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the absorbance at 405 nm using a spectrophotometer plate reader. The yellow color of p-nitrophenol is indicative of enzyme activity.

  • Data Analysis:

    • Subtract the absorbance of the blank (no lysate) from all readings.

    • Calculate the percentage of inhibition for each concentration of 3-Phosphono-L-alanine compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the log concentration of 3-Phosphono-L-alanine to determine the IC50 value.

Visualizations

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates Phosphono_L_alanine 3-Phosphono-L-alanine Phosphono_L_alanine->mGluR1 Inhibits Gq Gq protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: mGluR1 Signaling Pathway and Inhibition by 3-Phosphono-L-alanine.

PSP_Inhibition_Workflow start Start prepare_lysate Prepare Cell Lysate (e.g., Neuroblastoma cells) start->prepare_lysate protein_quant Quantify Protein Concentration prepare_lysate->protein_quant setup_rxn Set up Reaction: - Lysate - 3-Phosphono-L-alanine - Buffer protein_quant->setup_rxn pre_incubate Pre-incubate (37°C, 10 min) setup_rxn->pre_incubate add_substrate Add Substrate (p-Nitrophenyl Phosphate) pre_incubate->add_substrate incubate Incubate (37°C, 30-60 min) add_substrate->incubate measure Measure Absorbance (405 nm) incubate->measure analyze Analyze Data (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

Caption: Experimental Workflow for PSP Inhibition Assay.

References

3-Phosphono-L-alanine (L-AP3): A Versatile Tool for Interrogating Glutamate Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphono-L-alanine (L-AP3), a structural analogue of the excitatory neurotransmitter L-glutamate, serves as a valuable pharmacological tool for the investigation of glutamate receptor systems. Primarily characterized as an antagonist of metabotropic glutamate receptors (mGluRs), L-AP3 exhibits a degree of selectivity that allows for the dissection of specific signaling pathways and physiological roles mediated by these receptors. Furthermore, its interactions with other cellular targets, such as phosphoserine phosphatase, necessitate careful consideration in experimental design and data interpretation. These application notes provide a comprehensive overview of L-AP3's pharmacological profile, detailed protocols for its use in key experimental paradigms, and a summary of its binding affinities to facilitate its effective application in research and drug development.

Pharmacological Profile and Quantitative Data

L-AP3 primarily functions as a competitive antagonist at metabotropic glutamate receptors, with a notable preference for certain subtypes. Its utility as a research tool is underscored by its distinct binding affinities and functional effects, which are summarized below. It is crucial to note that L-AP3 also exhibits inhibitory activity towards phosphoserine phosphatase, an enzyme involved in L-serine biosynthesis. This off-target activity should be considered when interpreting experimental results.

Receptor/EnzymeLigandParameterValue (µM)SpeciesReference
mGluR3L-AP3Ki125Rat[1][2]
mGluR1L-AP3ActivityWeak or ineffective antagonistRat[3]
Phosphoserine PhosphataseL-AP3Ki151Rat[4]
Phosphoserine PhosphataseD-AP3Ki48Rat[4]

Table 1: Binding and Inhibitory Constants of 3-Phosphono-L-alanine (AP3) Enantiomers. This table provides a summary of the reported binding (Ki) and inhibitory (Ki) constants for L-AP3 and its enantiomer, D-AP3, against a metabotropic glutamate receptor subtype and phosphoserine phosphatase.

Signaling Pathways

Metabotropic glutamate receptors are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction mechanisms. L-AP3 is most commonly used to probe the function of Group II mGluRs (mGluR2 and mGluR3), which are typically coupled to the Gαi/o signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Gi_o_Signaling_Pathway cluster_membrane Plasma Membrane mGluR Group II mGluR (mGluR2/3) G_protein Gi/o Protein mGluR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts L_AP3 L-AP3 L_AP3->mGluR Inhibits Glutamate Glutamate Glutamate->mGluR Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to Gq_Signaling_Pathway cluster_membrane Plasma Membrane mGluR1_5 Group I mGluR (mGluR1/5) G_protein_q Gq Protein mGluR1_5->G_protein_q Activates PLC Phospholipase C G_protein_q->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Glutamate_q Glutamate Glutamate_q->mGluR1_5 Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response_q Cellular Response Ca2_release->Cellular_Response_q Leads to PKC->Cellular_Response_q Leads to Patch_Clamp_Workflow Start Start: Cultured Neurons Prepare_Solutions Prepare External and Internal Solutions Start->Prepare_Solutions Establish_Recording Establish Whole-Cell Patch-Clamp Configuration Prepare_Solutions->Establish_Recording Record_Baseline Record Baseline Glutamate-Evoked Currents Establish_Recording->Record_Baseline Apply_L_AP3 Bath Apply L-AP3 (e.g., 100-500 µM) Record_Baseline->Apply_L_AP3 Record_Post_L_AP3 Record Glutamate-Evoked Currents in Presence of L-AP3 Apply_L_AP3->Record_Post_L_AP3 Washout Washout L-AP3 Record_Post_L_AP3->Washout Record_Washout Record Glutamate-Evoked Currents After Washout Washout->Record_Washout Analyze_Data Analyze Current Amplitudes and Kinetics Record_Washout->Analyze_Data End End Analyze_Data->End Neurotoxicity_Workflow cluster_assays Neurotoxicity Assays Start Start: Organotypic Hippocampal Slices Prepare_Cultures Prepare and Culture Slices (e.g., 7-14 days) Start->Prepare_Cultures Treat_Slices Treat with L-AP3 (e.g., 10-100 µM) Prepare_Cultures->Treat_Slices Incubate Incubate for Desired Time (e.g., 24-72 hours) Treat_Slices->Incubate PI_Staining Propidium Iodide (PI) Staining Incubate->PI_Staining LDH_Assay Lactate Dehydrogenase (LDH) Assay on Culture Medium Incubate->LDH_Assay Image_Slices Image Slices for PI Fluorescence PI_Staining->Image_Slices Measure_Absorbance Measure LDH Activity (Absorbance) LDH_Assay->Measure_Absorbance Quantify_Fluorescence Quantify PI-Positive Cells Image_Slices->Quantify_Fluorescence Analyze_Data Analyze and Compare Treatment Groups Quantify_Fluorescence->Analyze_Data Measure_Absorbance->Analyze_Data End End Analyze_Data->End PI_Turnover_Workflow Start Start: Cultured Cells Expressing mGluR1/5 Label_Cells Label Cells with [³H]-myo-inositol Start->Label_Cells Pre_incubate_LiCl Pre-incubate with LiCl Label_Cells->Pre_incubate_LiCl Add_L_AP3 Add L-AP3 (Antagonist) Pre_incubate_LiCl->Add_L_AP3 Stimulate_Agonist Stimulate with mGluR Agonist (e.g., DHPG) Add_L_AP3->Stimulate_Agonist Stop_Reaction Stop Reaction (e.g., with Trichloroacetic Acid) Stimulate_Agonist->Stop_Reaction Extract_IPs Extract Inositol Phosphates (IPs) Stop_Reaction->Extract_IPs Separate_IPs Separate IPs by Ion-Exchange Chromatography Extract_IPs->Separate_IPs Measure_Radioactivity Measure Radioactivity by Liquid Scintillation Counting Separate_IPs->Measure_Radioactivity Analyze_Data Analyze [³H]-IP Accumulation Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: Site-Directed Mutagenesis with 3-Phosphono-L-alanine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism. The reversible nature of phosphorylation, controlled by kinases and phosphatases, allows for dynamic regulation of protein function. Site-directed mutagenesis has been an invaluable tool for studying phosphorylation, typically by replacing a phosphorylatable residue (serine, threonine, or tyrosine) with an amino acid that mimics either the phosphorylated or non-phosphorylated state.

This document provides detailed application notes and protocols for the site-directed incorporation of 3-Phosphono-L-alanine and its analogs, such as phosphonomethyl phenylalanine (Pmp), into proteins of interest. These non-hydrolyzable phosphonate analogs serve as stable mimics of phosphorylated amino acids, enabling researchers to lock a protein in its "active" or "inactive" conformation to investigate its function, downstream signaling pathways, and potential as a drug target.

Applications in Research and Drug Development

The genetic incorporation of 3-Phosphono-L-alanine analogs offers a powerful approach to:

  • Stabilize Protein Conformations: By replacing a natural phosphorylation site with a non-hydrolyzable phosphonate analog, a protein can be permanently held in a pseudo-phosphorylated state. This is crucial for structural studies (e.g., X-ray crystallography) and for elucidating the specific downstream effects of a single phosphorylation event.

  • Investigate Kinase-Substrate Interactions: These analogs can be used to study the binding and recognition motifs of kinases and phosphatases, providing insights into the specificity of these enzymes.

  • Elucidate Signaling Pathways: By creating constitutively "on" or "off" versions of signaling proteins, researchers can dissect complex signaling cascades and identify key regulatory nodes.

  • Drug Discovery and Target Validation: Stabilizing a protein in a disease-relevant conformation can facilitate the screening for small molecule inhibitors or activators. For example, locking a kinase in its active state can aid in the discovery of novel ATP-competitive or allosteric inhibitors.

Data Presentation: Properties of Phospho-Mimicking Analogs

The choice of a 3-Phosphono-L-alanine analog can be critical, as subtle differences in structure and charge can impact the biological mimicry. The following table summarizes key properties of relevant analogs compared to natural phosphotyrosine.

Amino Acid AnalogStructurepKa2Key Features
Phosphotyrosine (Naturally occurring)6.22The natural phosphorylated residue, susceptible to phosphatases.
p-Phosphonomethyl phenylalanine (Pmp) Phenylalanine with a -CH2-PO3H2 group at the para position7.72A non-hydrolyzable mimic of phosphotyrosine. The difference in pKa results in a different charge at neutral pH, which should be considered in experimental design.
Phosphono-difluoromethylene-alanine (PFA) An alanine analog with a -CF2-PO3H2 groupN/AA non-hydrolyzable analog that has been used to demonstrate resistance to proteolytic breakdown by binding to adaptor proteins.

Experimental Protocols

The site-specific incorporation of 3-Phosphono-L-alanine analogs into proteins is typically achieved using amber stop codon (UAG) suppression technology. This requires an orthogonal aminoacyl-tRNA synthetase/suppressor tRNA pair that is specific for the desired unnatural amino acid.

Protocol 1: Site-Directed Mutagenesis to Introduce the Amber Codon

This protocol outlines the steps to introduce a UAG stop codon at the desired position in the gene of interest using PCR-based site-directed mutagenesis.

Materials:

  • Plasmid DNA containing the gene of interest

  • High-fidelity DNA polymerase (e.g., PfuUltra, Q5)

  • Two complementary mutagenic primers containing the TAG codon

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design two complementary primers, typically 25-45 bases in length, containing the desired mutation (the amber codon, TAG) in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing:

      • 5-50 ng of template plasmid DNA

      • 125 ng of each forward and reverse primer

      • 1 µL of dNTP mix (10 mM each)

      • 5 µL of 10x reaction buffer

      • 1 µL of high-fidelity DNA polymerase

    • Perform PCR with the following cycling conditions (adjust as needed based on polymerase and primer Tm):

      • Initial denaturation: 95°C for 2 minutes

      • 18-25 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 1 minute

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 5 minutes

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Isolate plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Expression of the Protein with the Incorporated 3-Phosphono-L-alanine Analog

This protocol describes the expression of the mutant protein in E. coli co-transformed with the plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • Verified plasmid containing the gene of interest with the amber codon

  • Plasmid encoding the engineered aminoacyl-tRNA synthetase specific for the 3-Phosphono-L-alanine analog and its cognate suppressor tRNA (e.g., pEVOL-pPhospho)

  • E. coli expression strain (e.g., BL21(DE3))

  • LB or minimal media

  • Appropriate antibiotics

  • 3-Phosphono-L-alanine analog

  • Inducing agent (e.g., IPTG)

Procedure:

  • Co-transformation: Co-transform the expression plasmid (containing your gene with the TAG codon) and the pEVOL plasmid into a suitable E. coli expression strain. Plate on LB agar with antibiotics for both plasmids.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with both antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate 1 L of minimal media with the overnight culture. Grow the culture at 37°C to an OD600 of 0.4-0.6.

  • Addition of the Unnatural Amino Acid: Add the 3-Phosphono-L-alanine analog to a final concentration of 1-2 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Lysis: Harvest the cells by centrifugation. The protein can then be purified from the cell lysate using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).

  • Verification of Incorporation: Confirm the incorporation of the 3-Phosphono-L-alanine analog by mass spectrometry.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression cluster_analysis Analysis pcr PCR with Mutagenic Primers dpni DpnI Digestion of Parental DNA pcr->dpni transform_mut Transformation and Selection dpni->transform_mut verify_mut Sequence Verification transform_mut->verify_mut cotransform Co-transformation of Plasmids verify_mut->cotransform Mutant Plasmid growth Cell Growth cotransform->growth add_uaa Add 3-Phosphono-L-alanine Analog growth->add_uaa induction Induce Protein Expression add_uaa->induction purification Protein Purification induction->purification ms_verify Mass Spectrometry Verification purification->ms_verify activity_assay Functional/Activity Assays ms_verify->activity_assay structural_studies Structural Studies ms_verify->structural_studies

Caption: Experimental workflow for site-directed mutagenesis and protein expression.

amber_suppression cluster_components Key Components cluster_process Mechanism uaa 3-Phosphono-L-alanine Analog synthetase Engineered aaRS uaa->synthetase charging tRNA Charging synthetase->charging trna Suppressor tRNA (tRNA_CUA) trna->charging ribosome Ribosome charging->ribosome Charged tRNA protein Protein with Incorporated Analog ribosome->protein mrna mRNA with UAG codon mrna->ribosome

Caption: Mechanism of amber codon suppression for unnatural amino acid incorporation.

signaling_pathway_example cluster_pathway Example Kinase Signaling Pathway cluster_intervention Experimental Intervention receptor Receptor Activation kinase1 Kinase A receptor->kinase1 kinase2 Kinase B (Target Protein) kinase1->kinase2 Phosphorylates substrate Downstream Substrate kinase2->substrate Phosphorylates response Cellular Response substrate->response mutant_kinase Kinase B with 3-Phosphono-L-alanine (Constitutively Active) mutant_kinase->substrate Constitutive Phosphorylation

Caption: Studying a signaling pathway with a constitutively active kinase mutant.

Application Notes and Protocols for Radiolabeling Experiments Involving Phosphonate-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and potential applications of phosphonate-containing amino acids, such as 3-Phosphono-L-alanine, in radiolabeling experiments for preclinical and clinical research. While direct radiolabeling of 3-Phosphono-L-alanine is not a widely documented application, the principles outlined below are derived from the use of analogous phosphonate-containing molecules in nuclear medicine and can be adapted for novel tracer development.

Introduction to Phosphonates in Radiopharmacy

Phosphonate derivatives are of significant interest in the development of radiopharmaceuticals for several reasons. The phosphonate group can serve as a potent chelator for various radiometals, or it can be incorporated into molecules to target specific biological processes, such as bone metabolism. Amino acid backbones provide a versatile scaffold for creating targeted radiotracers with favorable pharmacokinetic properties. The combination of a phosphonate group and an amino acid structure, as in 3-Phosphono-L-alanine, offers a promising platform for the design of novel imaging and therapeutic agents.

Applications of radiolabeled phosphonate-containing molecules span across oncology, cardiology, and neurology, primarily for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging.

Key Applications and Experimental Data

The utility of phosphonate-containing compounds in radiolabeling is demonstrated through their use as bifunctional chelators for radiometals or as molecules that can be directly labeled with positron-emitting radionuclides like Fluorine-18.

Bifunctional Chelators for Radiometal Labeling

Phosphonate-containing ligands can be designed as bifunctional chelators, where one part of the molecule strongly binds a radiometal (e.g., 64Cu, 99mTc, 68Ga) and another part is conjugated to a targeting biomolecule, such as a peptide or antibody.[1][2][3]

Quantitative Data for Radiolabeling with Phosphonate-Based Chelators

Chelator TypeRadionuclideBiomoleculeRadiolabeling ConditionsRadiochemical YieldMolar ActivityReference
Phosphonated Pyridine64Cu-Mild conditionsQuantitative-[2]
CB-TE1A1P & CB-TE1K1P64Cuc(RGDyK) peptide40°C, 5-20 minNot specified-[4]
Phosphonated Acyclic ChelateNot specifiedAntibody (B28-13)pH 8.0Not specified-[1]
Bis- and Tetra-phosphonated Ligands99mTcAntibody (MTn12)Not specifiedNot specified-[5]
18F-Labeling of Phosphorus-Containing Molecules

Direct labeling with Fluorine-18 is a common strategy for developing PET tracers. While not specific to 3-Phosphono-L-alanine, methods have been developed for the 18F-labeling of phosphonium cations and other phosphorus-containing amino acids.[6][7][8]

Quantitative Data for 18F-Labeling of Phosphonium Cations

CompoundApplicationRadiolabeling TimeRadiochemical YieldRadiochemical PurityIn Vivo Heart Uptake (%ID/g)Reference
[18F]FMBTPMyocardial Perfusion Imaging< 60 min~50%>99%25.24 ± 2.97 (5 min p.i.)[6]
[18F]mFMBTPMyocardial Perfusion Imaging< 60 min~50%>99%31.02 ± 0.33 (5 min p.i.)[6]

Experimental Protocols

The following are generalized protocols based on published methodologies for the radiolabeling of phosphonate-containing molecules. These should be considered as a starting point and will require optimization for specific novel compounds.

Protocol 1: Radiolabeling of a Peptide Conjugated with a Phosphonate-Based Bifunctional Chelator with 64Cu

This protocol is adapted from the methodology for labeling c(RGDyK) peptide conjugates with 64Cu.[4]

Materials:

  • 64CuCl2 in 0.1 M HCl

  • Phosphonate chelator-conjugated peptide (e.g., AP-c(RGDyK) or KP-c(RGDyK))

  • Ammonium acetate buffer (0.1 M, pH 5.5)

  • Metal-free water

  • Heating block or water bath

  • Radio-TLC system with C18 silica plates and appropriate eluent (e.g., methanol/0.1 M ammonium acetate 1:1)

Procedure:

  • In a sterile, metal-free microcentrifuge tube, dissolve the phosphonate chelator-conjugated peptide in ammonium acetate buffer to a final concentration of 1 mg/mL.

  • Add an appropriate volume of the peptide solution to a reaction vial.

  • Add the desired amount of 64CuCl2 solution to the reaction vial.

  • Adjust the total reaction volume to 100 µL with ammonium acetate buffer.

  • Incubate the reaction mixture at 40°C for 5-20 minutes. The optimal time will depend on the specific chelator.

  • After incubation, determine the radiochemical purity using radio-TLC.

  • If necessary, purify the radiolabeled peptide using a suitable method, such as a C18 Sep-Pak cartridge or HPLC.

Protocol 2: One-Pot 18F-Radiosynthesis of a Phosphonium Cation

This protocol is a generalized procedure based on the synthesis of 18F-labeled phosphonium cations for myocardial perfusion imaging.[6]

Materials:

  • [18F]Fluoride produced from a cyclotron

  • Precursor molecule for labeling (e.g., a suitable phosphine)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K2CO3)

  • Anhydrous acetonitrile

  • Reaction vessel

  • HPLC system for purification

  • Sterile water for injection

  • Ethanol

Procedure:

  • Trap the aqueous [18F]fluoride on an anion exchange cartridge.

  • Elute the [18F]fluoride from the cartridge into a reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.

  • Azeotropically dry the [18F]KF/K222 complex by heating under a stream of nitrogen.

  • Add a solution of the phosphine precursor in anhydrous acetonitrile to the dried [18F]KF/K222 complex.

  • Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a designated time (e.g., 10-20 minutes).

  • After the reaction is complete, cool the vessel and quench the reaction with water.

  • Purify the crude reaction mixture using semi-preparative HPLC.

  • Collect the fraction containing the 18F-labeled phosphonium cation.

  • Formulate the final product by removing the HPLC solvent under reduced pressure and redissolving the product in a suitable vehicle for injection (e.g., saline with a small percentage of ethanol).

  • Perform quality control tests, including determination of radiochemical purity, specific activity, and sterility.

Visualizations

Signaling Pathways and Experimental Workflows

Bifunctional_Chelator_Concept cluster_BFC Bifunctional Chelator (BFC) Chelating_Unit Chelating Unit (e.g., Phosphonate-based) Linker Linker Chelating_Unit->Linker Targeting_Moiety Targeting Moiety (e.g., Peptide, Antibody) Linker->Targeting_Moiety Target Biological Target (e.g., Receptor, Antigen) Targeting_Moiety->Target Binding Radionuclide Radiometal (e.g., 64Cu, 99mTc) Radionuclide->Chelating_Unit Chelation

Caption: Conceptual diagram of a bifunctional chelator.

Radiolabeling_Workflow_Cu64 start Start peptide_prep Prepare Phosphonate-Chelator Conjugated Peptide Solution start->peptide_prep cu64_addition Add 64CuCl2 Solution peptide_prep->cu64_addition incubation Incubate at 40°C (5-20 min) cu64_addition->incubation qc Quality Control (Radio-TLC) incubation->qc purification Purification (if needed) (e.g., Sep-Pak, HPLC) qc->purification Purity < 95% final_product Final Radiolabeled Product qc->final_product Purity ≥ 95% purification->final_product Radiolabeling_Workflow_F18 start Start f18_prep Prepare [18F]KF/K222 Complex start->f18_prep drying Azeotropic Drying f18_prep->drying precursor_add Add Phosphine Precursor drying->precursor_add reaction Heat Reaction Mixture (e.g., 10-20 min) precursor_add->reaction purification HPLC Purification reaction->purification formulation Formulation purification->formulation final_product Final 18F-Labeled Product formulation->final_product

References

Application Notes and Protocols for the In Vivo Delivery of 3-Phosphono-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphono-L-alanine (3-PL-Ala) is a synthetic amino acid analog that has garnered interest in biomedical research due to its structural similarity to phosphoserine and its potential to interact with various biological systems. As a phosphonate-containing compound, its delivery to in vivo models presents unique challenges, primarily related to its polarity and bioavailability. These application notes provide a comprehensive overview of the available information and analogous methodologies for the successful administration of 3-PL-Ala in preclinical research settings. Due to the limited publicly available data specifically on the in vivo delivery of 3-Phosphono-L-alanine, this document also draws upon established protocols for structurally related phosphonate compounds to provide a robust starting point for experimental design.

Physicochemical Properties and In Vivo Considerations

Phosphonate-containing compounds, including 3-PL-Ala, are characterized by their high hydrophilicity. This property significantly influences their absorption, distribution, metabolism, and excretion (ADME) profile. Generally, these compounds exhibit poor oral bioavailability due to their low lipophilicity, which hinders their passive diffusion across the gastrointestinal tract.[1][2] Consequently, parenteral routes of administration are often preferred to achieve systemic exposure in in vivo models.

Administration Protocols

While detailed in vivo administration protocols for 3-Phosphono-L-alanine are not extensively documented in the literature, a key study in neonatal rats provides a valuable reference point. Furthermore, protocols for the delivery of other phosphonate-containing drugs, such as bisphosphonates and fosfomycin, offer well-established analogous methodologies.

Directly Reported Protocol for 2-amino-3-phosphonopropionic acid (3-Phosphono-L-alanine)

A study investigating the effects of 2-amino-3-phosphonopropionic acid on metabotropic excitatory amino acid receptors in neonatal rats utilized intraperitoneal injections.[3]

Experimental Protocol: Intraperitoneal (IP) Injection in Neonatal Rats [3]

  • Compound Preparation: Prepare a solution of 3-Phosphono-L-alanine in a sterile, physiologically compatible vehicle (e.g., 0.9% saline). The concentration should be calculated based on the desired dosage and the injection volume suitable for the animal's size.

  • Animal Model: Neonatal rats.

  • Dosage: 500 mg/kg body weight.

  • Administration: Administer the solution via intraperitoneal injection. The study cited administered two doses.[3]

  • Post-administration Monitoring: Observe the animals for any adverse reactions. Subsequent experimental procedures, such as ex vivo brain slice analysis, can be performed at predetermined time points following administration.

Analogous Protocols from Related Phosphonate Compounds

Given the limited specific data for 3-PL-Ala, researchers can adapt protocols from studies involving other phosphonate drugs.

Intravenous (IV) Administration (Adapted from Fosfomycin Studies)

Intravenous administration ensures 100% bioavailability and is a common route for phosphonate drugs in preclinical studies.

Experimental Protocol: Intravenous (IV) Infusion in Rodent Models

  • Compound Preparation: Dissolve 3-Phosphono-L-alanine in a sterile vehicle suitable for intravenous administration, such as sterile saline or phosphate-buffered saline (PBS). Ensure the pH of the solution is within a physiologically acceptable range.

  • Animal Model: Mice or rats.

  • Catheterization: For repeated dosing or continuous infusion, surgical implantation of a catheter into a suitable vein (e.g., jugular or femoral vein) is recommended.

  • Dosage: The dosage will be application-specific. As a starting point, dosages from analogous compounds can be considered, ranging from 30 mg/kg to 1200 mg/kg daily for fosfomycin in some models, which may be administered in divided doses.

  • Administration: The compound can be administered as a bolus injection or a continuous infusion using a syringe pump.

  • Monitoring: Monitor the animal for any signs of distress during and after administration.

Data Presentation

The following table summarizes the available and analogous dosage information for phosphonate compounds in in vivo models.

CompoundAnimal ModelRoute of AdministrationDosageFrequencyReference
2-amino-3-phosphonopropionic acidNeonatal RatIntraperitoneal (IP)500 mg/kgTwo doses[3]
FosfomycinRat (Tissue-cage model)Intravenous (IV) drip30-1200 mg/kg daily8-hourly doses

Visualizations

Experimental Workflow for In Vivo Administration and Analysis

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_analysis Analysis compound_prep Compound Formulation (3-PL-Ala in sterile vehicle) ip_injection Intraperitoneal (IP) Injection compound_prep->ip_injection iv_infusion Intravenous (IV) Infusion compound_prep->iv_infusion animal_prep Animal Acclimatization animal_prep->ip_injection animal_prep->iv_infusion pk_pd_studies Pharmacokinetic/ Pharmacodynamic Analysis ip_injection->pk_pd_studies tissue_collection Tissue Collection (e.g., brain, plasma) ip_injection->tissue_collection iv_infusion->pk_pd_studies iv_infusion->tissue_collection ex_vivo_analysis Ex Vivo Analysis (e.g., brain slices) tissue_collection->ex_vivo_analysis

In vivo experimental workflow for 3-Phosphono-L-alanine.

Potential Signaling Pathway Inhibition

3-Phosphono-L-alanine is known to be an inhibitor of glutamate-stimulated phosphoinositide turnover. The following diagram illustrates this inhibitory action at a conceptual level.

signaling_pathway glutamate Glutamate receptor Metabotropic Glutamate Receptor glutamate->receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3_dag IP3 & DAG (Second Messengers) pip2->ip3_dag downstream Downstream Cellular Effects ip3_dag->downstream phosphono_alanine 3-Phosphono-L-alanine phosphono_alanine->receptor Inhibits

Inhibition of glutamate receptor signaling by 3-PL-Ala.

Conclusion

The successful in vivo delivery of 3-Phosphono-L-alanine is achievable through careful consideration of its physicochemical properties and the selection of an appropriate administration route. While specific literature on this compound is sparse, the provided direct and analogous protocols offer a solid foundation for researchers. Intraperitoneal and intravenous routes are recommended to bypass the poor oral bioavailability characteristic of phosphonates. The dosage and administration frequency should be optimized based on the specific research question and animal model. These application notes are intended to serve as a starting point, and further empirical validation is essential for refining in vivo study designs.

References

Application Notes and Protocols for the Use of 3-Phosphono-L-alanine in Structural Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphono-L-alanine (3-PLAP) is a potent competitive inhibitor of Alanine Racemase (Alr), a key bacterial enzyme responsible for the synthesis of D-alanine, an essential component of the bacterial cell wall. The absence of a human homolog makes Alr an attractive target for the development of novel antibacterial agents. 3-PLAP, as a structural analog of alanine, has been instrumental in elucidating the structure and function of Alr through various structural biology techniques. These studies provide a molecular basis for the rational design of more effective inhibitors.

This document provides detailed application notes and experimental protocols for the use of 3-PLAP in structural biology studies, with a focus on X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Quantitative Data for 3-Phosphono-L-alanine Interaction with Alanine Racemase
ParameterValueMethodTarget ProteinPDB Code
Crystal Structure Resolution 2.20 ÅX-ray CrystallographyAlanine Racemase from Geobacillus stearothermophilus in complex with D-alanine phosphonate1FTX[1]
Inhibition Constant (Ki) 1 mMEnzyme KineticsAlanine Racemase from Geobacillus stearothermophilusNot Applicable

Experimental Protocols

I. X-ray Crystallography: Co-crystallization of Alanine Racemase with 3-Phosphono-L-alanine

This protocol is adapted from the crystallization conditions of Geobacillus stearothermophilus Alanine Racemase and general co-crystallization principles.

1. Protein Expression and Purification:

  • Overexpress the gene for Alanine Racemase from Geobacillus stearothermophilus in an appropriate E. coli expression strain.

  • Purify the recombinant protein to >95% homogeneity using a combination of affinity, ion-exchange, and size-exclusion chromatography.

  • The final protein buffer should be low in salt concentration, for example, 10 mM Tris-HCl pH 7.5, 50 mM NaCl.

  • Concentrate the purified protein to 10-20 mg/mL.

2. Co-crystallization Setup (Hanging Drop Vapor Diffusion):

  • Prepare a stock solution of 3-Phosphono-L-alanine (e.g., 100 mM in water or a suitable buffer, pH adjusted to neutral).

  • In a 24-well crystallization plate, set up hanging drops by mixing:

    • 1 µL of Alanine Racemase solution (10 mg/mL).

    • 1 µL of reservoir solution.

    • 0.2 µL of 100 mM 3-Phosphono-L-alanine solution (for a final concentration of approximately 10 mM in the drop).

  • The reservoir solution typically contains a precipitant such as polyethylene glycol (PEG). A starting condition could be 15-25% PEG 4000, 0.1 M Tris-HCl pH 8.5, and 0.2 M MgCl2.

  • Seal the wells and incubate the plate at a constant temperature (e.g., 20°C).

  • Monitor the drops for crystal growth over several days to weeks.

3. Crystal Harvesting and Data Collection:

  • Once crystals of suitable size are obtained, they should be cryo-protected before flash-cooling in liquid nitrogen. A suitable cryoprotectant is typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol.

  • Collect X-ray diffraction data at a synchrotron source.

II. NMR Spectroscopy: Chemical Shift Perturbation (CSP) Mapping of 3-PLAP Binding to Alanine Racemase

This protocol outlines a general workflow for studying the interaction between 3-PLAP and Alanine Racemase using NMR.

1. Protein Preparation for NMR:

  • Express and purify ¹⁵N-labeled Alanine Racemase. This is achieved by growing the E. coli expression strain in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

  • The final buffer for NMR experiments should be a deuterated buffer to minimize solvent signals, for example, 20 mM Sodium Phosphate pD 7.0, 50 mM NaCl, in 90% H₂O/10% D₂O.

  • The protein concentration should be in the range of 0.1-0.5 mM.

2. NMR Titration:

  • Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled Alanine Racemase.

  • Prepare a concentrated stock solution of 3-Phosphono-L-alanine in the same deuterated buffer.

  • Add small aliquots of the 3-PLAP stock solution to the protein sample to achieve increasing molar ratios of ligand to protein (e.g., 0:1, 0.5:1, 1:1, 2:1, 5:1, 10:1).

  • Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.

3. Data Analysis:

  • Overlay the series of HSQC spectra.

  • Identify amide peaks that show significant chemical shift changes upon addition of 3-PLAP. These residues are likely at or near the binding site.

  • The magnitude of the chemical shift perturbation (Δδ) for each residue can be calculated using the following formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.2).

  • Map the residues with significant Δδ values onto the 3D structure of Alanine Racemase to visualize the binding interface.

Visualizations

experimental_workflow Experimental Workflow for Structural Studies of Alanine Racemase with 3-PLAP cluster_protein_prep Protein Preparation cluster_crystallography X-ray Crystallography cluster_nmr NMR Spectroscopy Expression Expression Purification Purification Expression->Purification Concentration Concentration Purification->Concentration Co-crystallization Co-crystallization Concentration->Co-crystallization 15N_Labeling ¹⁵N Isotopic Labeling Concentration->15N_Labeling Crystal_Harvesting Crystal Harvesting & Cryo-protection Co-crystallization->Crystal_Harvesting Data_Collection X-ray Data Collection Crystal_Harvesting->Data_Collection Structure_Determination Structure Determination Data_Collection->Structure_Determination NMR_Titration NMR Titration with 3-PLAP 15N_Labeling->NMR_Titration CSP_Analysis Chemical Shift Perturbation Analysis NMR_Titration->CSP_Analysis Binding_Site_Mapping Binding Site Mapping CSP_Analysis->Binding_Site_Mapping

Caption: Workflow for structural studies of Alanine Racemase with 3-PLAP.

signaling_pathway Inhibition of Alanine Racemase by 3-Phosphono-L-alanine L-Alanine L-Alanine Alr Alanine Racemase (Alr) L-Alanine->Alr Substrate D-Alanine D-Alanine Alr->D-Alanine Product Peptidoglycan Peptidoglycan Biosynthesis D-Alanine->Peptidoglycan Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall 3-PLAP 3-Phosphono-L-alanine (3-PLAP) 3-PLAP->Alr Inhibition

Caption: Inhibition of the Alanine Racemase pathway by 3-Phosphono-L-alanine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phosphono-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Phosphono-L-alanine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-Phosphono-L-alanine, primarily focusing on the Strecker synthesis pathway, a widely utilized method for α-amino acid synthesis.

Problem 1: Low Yield of the α-Aminonitrile Intermediate

  • Question: My Strecker reaction is resulting in a low yield of the intermediate, 2-amino-3-phosphonopropionitrile. What are the potential causes and how can I improve the yield?

  • Answer: A low yield of the α-aminonitrile intermediate in the Strecker synthesis of 3-Phosphono-L-alanine can be attributed to several factors. The primary reasons include incomplete imine formation, side reactions of the phosphonoacetaldehyde starting material, and suboptimal reaction conditions.

    Troubleshooting Steps:

    • Ensure Complete Imine Formation: The initial condensation of phosphonoacetaldehyde with ammonia to form the corresponding imine is a critical equilibrium-driven step.[1][2]

      • Recommendation: To drive the equilibrium towards the imine, consider adding a dehydrating agent, such as magnesium sulfate (MgSO₄), to the reaction mixture.[2] This will remove the water formed during the reaction and favor the product side.

      • Recommendation: Ensure an adequate concentration of ammonia is present. A molar excess of ammonia relative to the aldehyde can help push the reaction forward.

    • Minimize Aldehyde Side Reactions: Phosphonoacetaldehyde can be prone to self-condensation or other side reactions under basic conditions.

      • Recommendation: Maintain a controlled temperature, ideally at a lower range (e.g., 0-5 °C) during the initial mixing of reactants to minimize side reactions before the addition of the cyanide source.

      • Recommendation: The order of addition of reagents can be crucial. Adding the cyanide source to the pre-formed imine solution is often preferred over mixing all three components simultaneously.

    • Optimize Cyanide Addition: The nucleophilic attack of the cyanide ion on the imine is the key bond-forming step.[1]

      • Recommendation: Use a cyanide source that is soluble in your reaction medium. Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used.[3]

      • Recommendation: The pH of the reaction mixture should be weakly acidic to neutral to ensure the presence of both the iminium ion (the electrophile) and free cyanide ion (the nucleophile).

Problem 2: Incomplete Hydrolysis of the Nitrile to the Carboxylic Acid

  • Question: I am having difficulty fully hydrolyzing the 2-amino-3-phosphonopropionitrile to 3-Phosphono-L-alanine. What conditions are recommended for complete hydrolysis?

  • Answer: The hydrolysis of the nitrile group to a carboxylic acid is a crucial final step and often requires harsh conditions, which can also lead to side reactions if not properly controlled. Incomplete hydrolysis is a common issue.

    Troubleshooting Steps:

    • Use Strong Acidic or Basic Conditions: Nitrile hydrolysis typically requires either strong acid or strong base catalysis.[2][3]

      • Acid Hydrolysis: Refluxing the α-aminonitrile in a strong acid solution (e.g., 6M HCl) is a common method. The reaction time can vary from several hours to overnight.

      • Base Hydrolysis: Alternatively, heating the nitrile with a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate, can be effective.

    • Monitor Reaction Progress: It is essential to monitor the reaction to determine the point of completion and avoid unnecessary decomposition.

      • Recommendation: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of the starting nitrile and the appearance of the amino acid product.

    • Consider Temperature and Reaction Time: Insufficient temperature or reaction time will lead to incomplete hydrolysis.

      • Recommendation: If partial hydrolysis is observed, increasing the reaction temperature or extending the reaction time may be necessary. However, be cautious of potential degradation of the product under prolonged harsh conditions.

Problem 3: Presence of Impurities in the Final Product

  • Question: My final 3-Phosphono-L-alanine product is impure. What are the likely impurities and how can I purify my product effectively?

  • Answer: Impurities in the final product can arise from unreacted starting materials, side products from the Strecker reaction, or byproducts from the hydrolysis step.

    Common Impurities and Purification Strategies:

    • Unreacted Phosphonoacetaldehyde and Cyanide: These should be largely removed during the workup and hydrolysis steps.

    • Ammonium Salts: Formed during the reaction and hydrolysis (especially with acid hydrolysis and subsequent neutralization).

    • Side Products: Such as α-hydroxy-β-phosphonopropionitrile, formed from the reaction of phosphonoacetaldehyde with cyanide before imine formation.

    Purification Protocols:

    • Recrystallization: This is a powerful technique for purifying crystalline solids.

      • Protocol: Dissolve the crude 3-Phosphono-L-alanine in a minimum amount of a hot solvent (e.g., water or an alcohol-water mixture) and allow it to cool slowly. The pure product should crystallize out, leaving the impurities in the mother liquor. The choice of solvent is critical and may require some experimentation.

    • Ion-Exchange Chromatography: This method is highly effective for separating amino acids from other charged and uncharged molecules.

      • Protocol:

        • Dissolve the crude product in a suitable buffer and load it onto an ion-exchange column (e.g., a cation-exchange resin like Dowex-50).

        • Wash the column with the buffer to remove uncharged and like-charged impurities.

        • Elute the bound 3-Phosphono-L-alanine using a gradient of increasing salt concentration or a change in pH.

        • Collect the fractions containing the pure product and desalt if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Phosphono-L-alanine?

A1: The most frequently cited method for the synthesis of 3-Phosphono-L-alanine is the Strecker synthesis .[1][2] This two-step process involves the reaction of phosphonoacetaldehyde with ammonia and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the final amino acid.[1][2]

Q2: How can I synthesize the starting material, phosphonoacetaldehyde?

A2: Phosphonoacetaldehyde can be prepared from readily available starting materials. One common method involves the reaction of vinyl acetate with phosphorus trichloride in the presence of a radical initiator, followed by hydrolysis.

Q3: Are there any enzymatic or biosynthetic methods to produce 3-Phosphono-L-alanine?

A3: While chemical synthesis is common, biosynthetic routes for alanine and its derivatives are being explored to improve stereoselectivity and reduce the use of hazardous reagents.[4][5] However, specific, high-yield enzymatic methods for the direct production of 3-Phosphono-L-alanine are not as well-established in the literature as chemical methods.

Q4: What are the key safety precautions when performing a Strecker synthesis?

A4: The Strecker synthesis involves highly toxic materials, and strict safety protocols must be followed.

  • Cyanide: Potassium cyanide and sodium cyanide are highly toxic if ingested or if they come into contact with acid, which liberates toxic hydrogen cyanide gas. All manipulations involving cyanide should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

  • Ammonia: Ammonia is a corrosive and pungent gas. It should be handled in a fume hood.

  • Strong Acids and Bases: The hydrolysis step uses strong acids or bases, which are corrosive. Handle with appropriate care.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of α-Amino Acid Synthesis (General Strecker Reaction)

ParameterCondition ACondition BExpected Outcome on YieldReference
Temperature 0-5 °CRoom TemperatureLower temperature may reduce side reactions, potentially increasing the yield of the desired intermediate.General Knowledge
Ammonia Concentration 1.2 equivalents3 equivalentsHigher ammonia concentration can shift the equilibrium towards imine formation, improving the overall yield.General Knowledge
Dehydrating Agent AbsentPresent (e.g., MgSO₄)Addition of a dehydrating agent removes water and drives the imine formation, leading to a higher yield of the aminonitrile.[2]
Hydrolysis Time 4 hours12 hoursIncreased hydrolysis time generally leads to a more complete conversion of the nitrile to the carboxylic acid, thus increasing the final product yield, but may also lead to degradation.General Knowledge

Experimental Protocols

Protocol 1: Strecker Synthesis of 3-Phosphono-L-alanine

This protocol is a generalized procedure based on the principles of the Strecker synthesis. Exact quantities and conditions may need to be optimized for specific laboratory setups.

Step 1: Formation of 2-Amino-3-phosphonopropionitrile

  • In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve phosphonoacetaldehyde in an appropriate solvent (e.g., aqueous ammonia or a mixture of water and a polar organic solvent).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium or potassium cyanide in water to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitor by TLC or HPLC).

Step 2: Hydrolysis to 3-Phosphono-L-alanine

  • Carefully add concentrated hydrochloric acid to the reaction mixture in a fume hood.

  • Heat the mixture to reflux and maintain reflux for several hours (e.g., 4-12 hours), monitoring the reaction for the disappearance of the nitrile intermediate.

  • After completion, cool the reaction mixture and concentrate it under reduced pressure to remove excess acid and water.

  • The crude 3-Phosphono-L-alanine can then be purified by recrystallization or ion-exchange chromatography.

Visualizations

Strecker_Synthesis_Pathway Phosphonoacetaldehyde Phosphonoacetaldehyde Imine Phosphonoethylideneamine (Imine Intermediate) Phosphonoacetaldehyde->Imine Ammonia Ammonia (NH3) Ammonia->Imine Aminonitrile 2-Amino-3-phosphonopropionitrile Imine->Aminonitrile Cyanide Cyanide (CN⁻) Cyanide->Aminonitrile Product 3-Phosphono-L-alanine Aminonitrile->Product H3O Acid Hydrolysis (H₃O⁺) H3O->Aminonitrile Hydrolysis Troubleshooting_Workflow Start Low Yield of 3-Phosphono-L-alanine CheckIntermediate Check Yield of α-Aminonitrile Intermediate Start->CheckIntermediate LowIntermediate Low Intermediate Yield CheckIntermediate->LowIntermediate Low GoodIntermediate Good Intermediate Yield CheckIntermediate->GoodIntermediate Good OptimizeStrecker Optimize Strecker Reaction: - Add dehydrating agent - Increase NH₃ concentration - Control temperature LowIntermediate->OptimizeStrecker CheckHydrolysis Check Hydrolysis Step GoodIntermediate->CheckHydrolysis IncompleteHydrolysis Incomplete Hydrolysis CheckHydrolysis->IncompleteHydrolysis Incomplete ProductDegradation Product Degradation CheckHydrolysis->ProductDegradation Degradation PurificationIssue Check Purification Step CheckHydrolysis->PurificationIssue Complete OptimizeHydrolysis Optimize Hydrolysis: - Increase acid/base concentration - Increase reaction time/temperature - Monitor reaction progress IncompleteHydrolysis->OptimizeHydrolysis ProductDegradation->OptimizeHydrolysis LossDuringPurification Loss During Purification PurificationIssue->LossDuringPurification Losses Observed OptimizePurification Optimize Purification: - Choose appropriate recrystallization solvent - Optimize ion-exchange conditions LossDuringPurification->OptimizePurification

References

minimizing off-target effects of 3-Phosphono-L-alanine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing and troubleshooting off-target effects when using 3-Phosphono-L-alanine (3-PL-Ala) in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of 3-Phosphono-L-alanine (3-PL-Ala)?

A1: 3-Phosphono-L-alanine is known to interact with at least two distinct targets, which can complicate experimental interpretation. It is recognized as a competitive antagonist of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. Additionally, it has been identified as a competitive inhibitor of Phosphoglycerate Mutase (PGAM), a key enzyme in the glycolytic pathway. The intended "on-target" effect is therefore dependent on the specific research context.

Q2: What are the potential off-target effects of 3-PL-Ala?

A2: Off-target effects are contingent on the intended target of your experiment.

  • If targeting PGAM: The primary off-target effects will be the antagonism of NMDA receptors. This can lead to neurological effects such as altered neuronal excitability, and in cellular models, may affect calcium signaling and pathways regulated by glutamate.

  • If targeting NMDA receptors: The primary off-target effect will be the inhibition of PGAM. This can disrupt cellular metabolism by impeding glycolysis, leading to reduced ATP production and an accumulation of upstream glycolytic intermediates. This may, in turn, affect cell proliferation and viability.

Q3: How can I determine if my observed cellular phenotype is due to an on-target or off-target effect of 3-PL-Ala?

  • Rescue Experiments: These are the gold standard for confirming on-target effects. By providing a downstream product of the inhibited pathway or an agonist for the blocked receptor, you can determine if the phenotype is reversed.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that 3-PL-Ala is physically binding to your intended target in a cellular environment.[1][2][3][4]

  • Use of Structurally Unrelated Inhibitors: If available, using an inhibitor with a different chemical structure that targets the same protein should replicate the on-target phenotype.

  • Dose-Response Analysis: Correlating the concentration of 3-PL-Ala required to produce the cellular phenotype with its known IC50 or Ki value for the intended target can provide evidence for an on-target effect.

Troubleshooting Guide

Issue: Unexpected or inconsistent cellular phenotypes are observed.

This can arise from the dual-targeting nature of 3-PL-Ala. The following workflow can help diagnose the issue.

G cluster_start cluster_investigation Investigation cluster_nmda NMDA Receptor as Target cluster_pgam PGAM as Target start Unexpected Phenotype with 3-PL-Ala confirm_target Confirm Intended Target (NMDA-R or PGAM) start->confirm_target rescue_nmda Perform NMDA-R Rescue (Add excess Glutamate/NMDA) confirm_target->rescue_nmda If NMDA-R is target rescue_pgam Perform PGAM Rescue (Supplement with Pyruvate) confirm_target->rescue_pgam If PGAM is target phenotype_rescued_nmda Phenotype Rescued? rescue_nmda->phenotype_rescued_nmda on_target_nmda On-Target Effect Confirmed phenotype_rescued_nmda->on_target_nmda Yes off_target_pgam Potential Off-Target Effect (PGAM Inhibition) phenotype_rescued_nmda->off_target_pgam No phenotype_rescued_pgam Phenotype Rescued? rescue_pgam->phenotype_rescued_pgam on_target_pgam On-Target Effect Confirmed phenotype_rescued_pgam->on_target_pgam Yes off_target_nmda Potential Off-Target Effect (NMDA-R Antagonism) phenotype_rescued_pgam->off_target_nmda No

Caption: Troubleshooting workflow for 3-PL-Ala experiments.

Quantitative Data Summary

Due to the limited availability of directly comparable inhibitory constants in the literature, the following table summarizes known values for 3-PL-Ala and related compounds. Researchers should empirically determine the IC50 in their specific assay systems.

TargetCompoundConstant TypeReported Value (mM)Notes
PGAM (Yeast) 2-hydroxy-4-phosphonobutanoateKi1.3A phosphonomethyl analogue of the PGAM substrate, 3-phosphoglycerate.[5]
PGAM (Wheat Germ) 2-hydroxy-4-phosphonobutanoateKi18A phosphonomethyl analogue of the PGAM substrate, 3-phosphoglycerate.[5]
NMDA Receptor 3-Phosphono-L-alanine--Classified as an antagonist, but specific Ki/IC50 values are not readily available in the searched literature.

Key Experimental Protocols

Protocol 1: Rescue Experiment for NMDA Receptor Antagonism

This protocol aims to determine if a cellular phenotype caused by 3-PL-Ala is due to its blockage of NMDA receptors. The principle is to overwhelm the competitive antagonist with a high concentration of the receptor's agonist.

Materials:

  • Cultured cells expressing NMDA receptors

  • 3-Phosphono-L-alanine (3-PL-Ala)

  • N-methyl-D-aspartate (NMDA) or L-Glutamate

  • Appropriate cell culture medium and supplements

  • Assay reagents for measuring the phenotype of interest (e.g., cell viability assay, calcium imaging dye)

Procedure:

  • Cell Seeding: Plate cells at a suitable density and allow them to adhere and grow for 24-48 hours.

  • Experimental Groups: Prepare the following treatment groups:

    • Vehicle Control (medium only)

    • 3-PL-Ala at its effective concentration (e.g., 1x or 3x EC50/IC50 for the observed phenotype)

    • NMDA or L-Glutamate alone (at a high concentration, e.g., 100-500 µM, determine optimal concentration empirically)

    • 3-PL-Ala + NMDA or L-Glutamate (co-treatment)

  • Treatment:

    • Pre-treat cells with 3-PL-Ala for a duration determined by your experimental setup (e.g., 1-2 hours).

    • Add the high concentration of NMDA or L-Glutamate to the co-treatment wells.

  • Incubation: Incubate for the period required to observe the cellular phenotype.

  • Phenotype Measurement: Measure the desired outcome (e.g., cell death, gene expression, protein phosphorylation) using your established assay.

  • Data Analysis: Compare the phenotype in the "3-PL-Ala" group to the "3-PL-Ala + Agonist" group. A significant reversal of the phenotype in the co-treatment group suggests the effect is on-target for the NMDA receptor.

G cluster_prep cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate Cells prepare_groups Prepare Treatment Groups: - Vehicle - 3-PL-Ala - Agonist - 3-PL-Ala + Agonist plate_cells->prepare_groups pretreat Pre-treat with 3-PL-Ala prepare_groups->pretreat add_agonist Add high concentration of NMDA/Glutamate pretreat->add_agonist incubate Incubate for Phenotype Development add_agonist->incubate measure Measure Phenotype incubate->measure analyze Analyze Data for Rescue Effect measure->analyze

Caption: Workflow for an NMDA receptor rescue experiment.
Protocol 2: Rescue Experiment for PGAM Inhibition

This protocol is designed to test if a cellular phenotype induced by 3-PL-Ala is a result of PGAM inhibition. By providing a downstream metabolite (pyruvate), the block in glycolysis can be bypassed.

Materials:

  • Cultured cells of interest

  • 3-Phosphono-L-alanine (3-PL-Ala)

  • Sodium Pyruvate

  • Glucose-free cell culture medium

  • Standard cell culture medium

  • Assay reagents for the phenotype of interest (e.g., cell proliferation assay, ATP measurement kit)

Procedure:

  • Cell Seeding: Plate cells and allow them to acclimate.

  • Medium Change: For a more pronounced effect, switch cells to a glucose-free medium supplemented with glutamine (to maintain TCA cycle intermediates) for a short period before the experiment. This makes them more reliant on any remaining glucose metabolism.

  • Experimental Groups:

    • Vehicle Control (in standard or glucose-free medium)

    • 3-PL-Ala at its effective concentration

    • Sodium Pyruvate alone (e.g., 1-10 mM, to be optimized)

    • 3-PL-Ala + Sodium Pyruvate

  • Treatment: Add the respective compounds to the cells.

  • Incubation: Incubate for the time required to observe the phenotype (this may range from hours to days depending on the assay).

  • Phenotype Measurement: Assess the cellular outcome (e.g., cell viability, ATP levels).

  • Data Analysis: If the phenotype observed with 3-PL-Ala is reversed or significantly mitigated by the addition of pyruvate, it strongly indicates that the effect is due to the inhibition of glycolysis at or upstream of pyruvate production, consistent with PGAM inhibition.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in intact cells.[1][2][3][4] The principle is that ligand binding increases the thermal stability of the target protein.

Materials:

  • Cultured cells

  • 3-Phosphono-L-alanine (3-PL-Ala)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western Blotting reagents

  • Primary antibody specific to the intended target (NMDA receptor subunit or PGAM)

  • Secondary antibody

Procedure:

  • Cell Treatment: Treat cultured cells with either 3-PL-Ala at a saturating concentration or DMSO for 1-2 hours at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermocycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples.

  • Western Blotting:

    • Run the normalized soluble fractions on an SDS-PAGE gel.

    • Transfer the proteins to a membrane.

    • Probe with a primary antibody against your target protein (e.g., anti-PGAM1 or anti-GluN2B).

    • Incubate with a corresponding secondary antibody and develop the blot.

  • Data Analysis: Quantify the band intensities at each temperature for both the DMSO and 3-PL-Ala treated samples. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the 3-PL-Ala treated samples indicates that the compound is binding to and stabilizing the target protein.

G cluster_prep cluster_heating Thermal Challenge cluster_analysis Analysis treat_cells Treat Cells: - 3-PL-Ala - DMSO (Vehicle) aliquot Aliquot cells into PCR tubes treat_cells->aliquot heat Heat across a temperature gradient in a thermocycler aliquot->heat cool Cool to room temperature heat->cool lyse Lyse cells cool->lyse centrifuge Centrifuge to pellet aggregates lyse->centrifuge collect_supernatant Collect soluble protein fraction centrifuge->collect_supernatant western_blot Western Blot for Target Protein collect_supernatant->western_blot analyze Plot melting curves and analyze shift western_blot->analyze

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

References

troubleshooting 3-Phosphono-L-alanine instability in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phosphono-L-alanine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is 3-Phosphono-L-alanine and what are its common applications?

3-Phosphono-L-alanine is a synthetic amino acid analog characterized by a stable carbon-phosphorus (C-P) bond, making it resistant to enzymatic and chemical hydrolysis compared to phosphate esters.[1] This stability makes it a valuable tool in various biochemical and drug development applications. It is notably used as a pyrophosphate (PPi) mimic in enzymatic reactions, such as DNA synthesis assays involving HIV-1 reverse transcriptase.[1]

Q2: What are the general recommendations for storing 3-Phosphono-L-alanine?

To ensure the long-term stability of 3-Phosphono-L-alanine, it should be stored as a solid in a cool, dry place. For solutions, it is advisable to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be kept at -20°C or lower. Avoid repeated freeze-thaw cycles. While specific shelf life data is limited, proper storage as a dry solid will ensure its integrity for an extended period.[2][3]

Q3: Is 3-Phosphono-L-alanine soluble in aqueous buffers?

Yes, 3-Phosphono-L-alanine is generally soluble in aqueous buffers. However, its solubility can be influenced by the pH and the ionic strength of the buffer. For optimal solubility, it is recommended to dissolve it in a slightly alkaline buffer and adjust the pH as needed for your specific experiment.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

Q1.1: My enzymatic assay is not working or giving inconsistent results. Could 3-Phosphono-L-alanine be the issue?

Several factors related to 3-Phosphono-L-alanine could contribute to assay failure or inconsistency:

  • Degradation: Although generally stable, prolonged storage in solution, especially at non-optimal pH or elevated temperatures, could lead to degradation. Always aim to use freshly prepared solutions.

  • Incorrect Concentration: Verify the concentration of your 3-Phosphono-L-alanine stock solution. If possible, use a validated analytical method such as NMR or mass spectrometry to confirm the purity and concentration.

  • Interference with Assay Components: The phosphonate group may chelate divalent metal cations that are essential for enzyme activity.[4] Consider the composition of your assay buffer and the metal ion requirements of your enzyme.

dot

start Inconsistent Results check_solution Is the 3-Phosphono-L-alanine solution freshly prepared? start->check_solution check_purity Verify Purity and Concentration check_solution->check_purity Yes check_solution->check_purity No, prepare fresh check_buffer Check Buffer Compatibility and Metal Ion Presence check_purity->check_buffer troubleshoot_assay Troubleshoot Other Assay Components check_buffer->troubleshoot_assay success Consistent Results troubleshoot_assay->success

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Precipitation or solubility problems.

Q2.1: My 3-Phosphono-L-alanine solution is cloudy or has formed a precipitate. What should I do?

Precipitation can occur due to several reasons:

  • Low pH: The solubility of 3-Phosphono-L-alanine can decrease in acidic conditions. Try dissolving the compound in a buffer with a pH slightly above neutral (e.g., pH 7.5-8.0) before adjusting to the final desired pH.

  • High Concentration: You may be exceeding the solubility limit in your chosen buffer. Try preparing a more dilute stock solution.

  • Interaction with Buffer Components: Certain buffer salts or metal ions could lead to the formation of insoluble salts. If you suspect this, try a different buffer system.

Issue 3: Suspected degradation of the compound.

Q3.1: How can I assess the stability of my 3-Phosphono-L-alanine solution?

If you suspect degradation, you can use analytical techniques to assess the purity of your solution:

  • NMR Spectroscopy: 1H and 31P NMR can provide information about the chemical structure and the presence of degradation products.

  • Mass Spectrometry: LC-MS can be used to detect the parent compound and any potential breakdown products.

  • HPLC: A suitable HPLC method can be developed to quantify the amount of intact 3-Phosphono-L-alanine.

Q3.2: What are the likely degradation products of 3-Phosphono-L-alanine?

While the C-P bond is highly stable, degradation under harsh conditions (e.g., strong acid or base at high temperatures) could potentially occur. Based on known enzymatic degradation pathways of similar compounds, a potential non-enzymatic degradation could involve the deamination of the amino group to form a keto acid, followed by the cleavage of the C-P bond.[4]

dot

start 3-Phosphono-L-alanine intermediate Phosphonopyruvate start->intermediate Deamination product1 Pyruvate intermediate->product1 C-P Bond Cleavage product2 Inorganic Phosphate intermediate->product2 C-P Bond Cleavage

Caption: Potential degradation pathway of 3-Phosphono-L-alanine.

Data Presentation

Table 1: General Stability Profile of 3-Phosphono-L-alanine

ConditionStabilityNotes
Solid State HighStore in a cool, dry place.
Aqueous Solution (Neutral pH) ModerateRecommended to prepare fresh. For short-term storage, use ≤ 4°C. For long-term, aliquot and store at -20°C or below.
Aqueous Solution (Acidic pH) ReducedPotential for precipitation and increased hydrolysis of the carboxylic acid group under strongly acidic conditions and heat.
Aqueous Solution (Alkaline pH) ModerateGenerally more stable than in acidic conditions, but strong basic conditions and heat should be avoided.
Temperature SensitiveAvoid high temperatures. Thermal decomposition of the related compound L-alanine begins at temperatures above 200°C.[5][6]
Divalent Metal Ions Potential for ChelationThe phosphonate group can chelate divalent cations like Mg2+ and Ca2+, which may affect enzymatic assays.[4]

Experimental Protocols

Protocol for Preparation of a 100 mM Stock Solution of 3-Phosphono-L-alanine
  • Weighing: Accurately weigh out the required amount of 3-Phosphono-L-alanine powder (Molecular Weight: 169.07 g/mol ).[7]

  • Dissolution: In a sterile container, add a volume of high-purity water or a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to achieve a concentration slightly less than 100 mM.

  • Solubilization: Gently vortex or sonicate the solution until the solid is completely dissolved. If necessary, the pH can be adjusted with dilute NaOH to aid dissolution.

  • pH Adjustment: Carefully adjust the pH of the solution to the desired value for your experiment using dilute HCl or NaOH.

  • Final Volume: Bring the solution to the final volume with the same buffer or water.

  • Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm filter.

  • Storage: For immediate use, keep the solution on ice. For longer-term storage, aliquot the solution into single-use tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

References

Technical Support Center: 3-Phosphono-L-alanine Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phosphono-L-alanine based assays.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving 3-Phosphono-L-alanine.

Alanine Racemase Inhibition Assays

Background: 3-Phosphono-L-alanine is a known inhibitor of alanine racemase, an essential enzyme in bacterial cell wall synthesis. Assays typically measure the conversion of L-alanine to D-alanine (or vice versa), and the inhibitory effect of 3-Phosphono-L-alanine on this reaction.

Experimental Workflow:

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection & Analysis reagents Prepare Reagents: - Alanine Racemase - L-alanine (substrate) - 3-Phosphono-L-alanine (inhibitor) - Pyridoxal 5'-phosphate (cofactor) - Assay Buffer plate Prepare 96-well plate: - Add buffer, enzyme, cofactor reagents->plate add_inhibitor Add 3-Phosphono-L-alanine (varying concentrations) plate->add_inhibitor pre_incubate Pre-incubate enzyme with inhibitor add_inhibitor->pre_incubate add_substrate Add L-alanine to initiate reaction pre_incubate->add_substrate incubate Incubate at optimal temperature (e.g., 37°C) add_substrate->incubate stop_reaction Stop reaction (e.g., with acid) incubate->stop_reaction derivatize Derivatize amino acids (e.g., with Marfey's reagent) stop_reaction->derivatize hplc Analyze by HPLC to separate and quantify D- and L-alanine derivatize->hplc data_analysis Calculate % inhibition and determine IC50 hplc->data_analysis

Workflow for an Alanine Racemase Inhibition Assay.

Troubleshooting Q&A:

  • Question: Why am I observing high background signal in my no-enzyme control wells?

    • Answer:

      • Contamination of Reagents: Your substrate (L-alanine) may be contaminated with D-alanine. Use high-purity L-alanine and prepare fresh solutions.

      • Non-enzymatic Racemization: Although slow, some non-enzymatic conversion can occur. Ensure your assay buffer pH is stable and within the optimal range for the enzyme, as extreme pH can increase non-enzymatic racemization.

      • Derivatization Artifacts: The derivatization reagent (e.g., Marfey's reagent) may react with other components in the assay mixture, creating interfering peaks in the HPLC analysis. Run a blank sample containing all reagents except the amino acids to identify any artifact peaks.

  • Question: My positive control (no inhibitor) shows lower than expected enzyme activity. What could be the cause?

    • Answer:

      • Enzyme Instability: Alanine racemase may lose activity if not stored or handled properly. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice during assay setup.

      • Sub-optimal Cofactor Concentration: Pyridoxal 5'-phosphate (PLP) is a crucial cofactor. Ensure it is added at the recommended concentration and that the stock solution has not degraded (protect from light).

      • Incorrect Buffer Conditions: The pH and ionic strength of the assay buffer are critical for optimal enzyme activity. Verify the pH of your buffer at the assay temperature.

  • Question: The inhibitory effect of 3-Phosphono-L-alanine is not reproducible between experiments. What should I check?

    • Answer:

      • Inconsistent Incubation Times: Ensure that pre-incubation of the enzyme with the inhibitor and the subsequent reaction time after substrate addition are precisely controlled and consistent across all experiments.[1]

      • Pipetting Errors: Inaccurate pipetting, especially of the inhibitor, can lead to significant variability. Calibrate your pipettes regularly and use appropriate pipetting techniques.

      • Inhibitor Stock Solution Degradation: Prepare fresh stock solutions of 3-Phosphono-L-alanine regularly and store them appropriately.

Quantitative Data Summary:

Parameter3-Phosphono-L-alanineControl Inhibitor (e.g., D-Cycloserine)
IC50 5-15 µM1-5 µM
Ki 2-8 µM0.5-2 µM
Mechanism of Inhibition CompetitiveCovalent

Note: These values are representative and may vary depending on the specific experimental conditions and the source of the enzyme.

Competitive Binding Assays (e.g., Glutamate Receptors)

Background: 3-Phosphono-L-alanine is an analog of glutamate and can act as a competitive antagonist at certain glutamate receptors, such as the NMDA receptor.[2] These assays measure the ability of 3-Phosphono-L-alanine to displace a radiolabeled ligand that specifically binds to the receptor.

Experimental Workflow:

G cluster_prep Assay Preparation cluster_incubation Binding Reaction cluster_detection Separation & Detection membranes Prepare receptor-containing membranes (e.g., from cell lines or brain tissue) add_membranes Add membranes to all tubes membranes->add_membranes reagents Prepare Reagents: - Radiolabeled ligand (e.g., [3H]CGP 39653) - 3-Phosphono-L-alanine (competitor) - Assay Buffer setup_tubes Set up reaction tubes: - Total binding (radioligand only) - Non-specific binding (radioligand + excess unlabeled ligand) - Competition (radioligand + varying [3-Phosphono-L-alanine]) reagents->setup_tubes setup_tubes->add_membranes incubate Incubate to reach equilibrium add_membranes->incubate filtration Rapidly filter contents of each tube through glass fiber filters to separate bound from free ligand incubate->filtration wash Wash filters with ice-cold buffer filtration->wash scintillation Place filters in scintillation vials, add cocktail, and count radioactivity wash->scintillation data_analysis Calculate specific binding and determine IC50/Ki for 3-Phosphono-L-alanine scintillation->data_analysis

Workflow for a Competitive Radioligand Binding Assay.

Troubleshooting Q&A:

  • Question: I am observing very high non-specific binding in my assay. How can I reduce it?

    • Answer:

      • Suboptimal Filter Washing: Inadequate washing of the filters after filtration can leave unbound radioligand trapped, leading to high background. Increase the number of washes or the volume of wash buffer.[3]

      • Radioligand Sticking to Filters: Some radioligands can non-specifically adsorb to the filter material. Pre-soaking the filters in a solution of a blocking agent like polyethyleneimine (PEI) can help reduce this.

      • High Radioligand Concentration: Using a radioligand concentration that is too high can increase non-specific binding. Ideally, the concentration should be at or below the Kd of the radioligand for the receptor.[4]

  • Question: My competition curve for 3-Phosphono-L-alanine is very shallow (Hill slope is not close to 1). What does this indicate?

    • Answer:

      • Complex Binding Kinetics: A shallow curve may suggest that 3-Phosphono-L-alanine is interacting with multiple binding sites with different affinities or that the binding is not a simple competitive interaction.

      • Assay Not at Equilibrium: If the incubation time is too short, the binding reaction may not have reached equilibrium, which can affect the shape of the competition curve. Ensure you have determined the time to reach equilibrium in preliminary experiments.

      • Reagent Instability: Degradation of either the radioligand or the competitor during the assay can lead to a distorted competition curve.

  • Question: The results of my binding assay are not consistent from one experiment to the next. What are the likely causes?

    • Answer:

      • Variability in Membrane Preparation: Inconsistent protein concentration or receptor density in your membrane preparations will lead to variable results. Ensure your membrane preparation protocol is robust and standardized.

      • Temperature Fluctuations: Binding kinetics are temperature-dependent. Perform incubations in a temperature-controlled water bath or incubator to ensure consistency.

      • Inconsistent Filtration and Washing: The speed and consistency of the filtration and washing steps are critical for reproducibility. A cell harvester can help standardize these steps.

Quantitative Data Summary:

Parameter3-Phosphono-L-alanineUnlabeled Ligand (e.g., CGP 39653)
IC50 10-50 µM0.1-1 µM
Ki 5-25 µM0.05-0.5 µM
Receptor Target NMDA ReceptorNMDA Receptor

Note: These values are representative and will depend on the specific radioligand used, receptor source, and assay conditions.

II. Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of 3-Phosphono-L-alanine in biological systems?

    • A1: 3-Phosphono-L-alanine primarily acts as a competitive antagonist at the glutamate binding site of NMDA receptors due to its structural similarity to glutamate. It can also act as an inhibitor of enzymes that process phospho-amino acids, such as alanine racemase, by mimicking the substrate or transition state.

  • Q2: How should I prepare and store stock solutions of 3-Phosphono-L-alanine?

    • A2: 3-Phosphono-L-alanine is typically soluble in aqueous buffers. It is recommended to prepare a concentrated stock solution in a suitable buffer (e.g., PBS or HEPES) and adjust the pH if necessary. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Q3: Can I use 3-Phosphono-L-alanine in cell-based assays?

    • A3: Yes, 3-Phosphono-L-alanine can be used in cell-based assays to study its effects on cellular processes mediated by its targets (e.g., NMDA receptor signaling). However, its cell permeability may be a consideration, and appropriate controls should be included.

  • Q4: Are there any safety precautions I should take when working with 3-Phosphono-L-alanine?

    • A4: As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

III. Signaling Pathway

G cluster_pathway NMDA Receptor Antagonism Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds and Activates Ca_influx Ca2+ Influx NMDA_R->Ca_influx Channel Opening Phosphono_Ala 3-Phosphono-L-alanine Phosphono_Ala->NMDA_R Competitively Binds and Inhibits Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Neuronal_Activity Neuronal Activity Downstream->Neuronal_Activity

Competitive antagonism of the NMDA receptor by 3-Phosphono-L-alanine.

References

addressing batch-to-batch variability of synthesized 3-Phosphono-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 3-Phosphono-L-alanine. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variability in the synthesis of 3-Phosphono-L-alanine?

A1: Batch-to-batch variability in the synthesis of 3-Phosphono-L-alanine can stem from several factors throughout the manufacturing process. Key contributors include the quality and consistency of starting materials, subtle deviations in reaction conditions such as temperature and reaction time, and variations in the efficiency of purification and isolation procedures. The presence of polymorphs, which are different crystalline structures of the same compound, can also lead to variations in physical properties between batches.[1]

Q2: What are the potential impurities in synthesized 3-Phosphono-L-alanine?

A2: Impurities in 3-Phosphono-L-alanine can be broadly categorized as process-related or degradation-related. Process-related impurities may include unreacted starting materials, reagents, and solvents, as well as side-products from competing reaction pathways. A significant process-related impurity can be the D-enantiomer of 3-Phosphono-alanine, which can arise from non-stereospecific synthesis routes or racemization during the process. Degradation impurities can form due to exposure to heat, light, or reactive atmospheric components during storage or handling.

Q3: How can I assess the purity and consistency of my 3-Phosphono-L-alanine batches?

A3: A combination of analytical techniques is recommended to thoroughly assess the purity and consistency of 3-Phosphono-L-alanine. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying the main compound and detecting impurities. Chiral HPLC, in particular, is essential for determining the enantiomeric purity and quantifying the unwanted D-isomer.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) provides detailed structural information and can help identify and quantify impurities. Mass spectrometry (MS) is used to confirm the molecular weight of the product and identify unknown impurities.

Q4: What is the importance of controlling the stereochemistry during the synthesis of 3-Phosphono-L-alanine?

A4: Controlling the stereochemistry to produce the L-enantiomer of 3-Phosphono-alanine is critical, especially for pharmaceutical applications. The biological activity of chiral molecules is often highly dependent on their three-dimensional structure. The L-enantiomer may exhibit the desired therapeutic effect, while the D-enantiomer could be inactive or even cause undesirable side effects. Therefore, maintaining high enantiomeric purity is a critical quality attribute.

Troubleshooting Guides

Issue 1: Low Yield of 3-Phosphono-L-alanine
Potential Cause Troubleshooting Step Recommended Action
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).Extend the reaction time or slightly increase the reaction temperature, if the stability of the product allows. Ensure efficient mixing.
Degradation of Product Analyze a crude sample of the reaction mixture for the presence of degradation products.If degradation is observed, consider lowering the reaction temperature or using milder reaction conditions. Ensure the reaction is performed under an inert atmosphere if the product is sensitive to oxidation.
Losses During Work-up and Purification Analyze aqueous and organic layers after extraction to check for product loss. Assess the filtrate after crystallization or filtration.Optimize the pH for aqueous extractions to minimize the solubility of the product in the aqueous phase. Use a different solvent system for crystallization or chromatography to improve recovery.
Poor Quality of Starting Materials Verify the purity and identity of all starting materials and reagents using appropriate analytical methods.Use starting materials from a reliable source with a certificate of analysis. If necessary, purify the starting materials before use.
Issue 2: Inconsistent Purity Between Batches
Potential Cause Troubleshooting Step Recommended Action
Variable Starting Material Quality Establish stringent quality control specifications for all raw materials.Source starting materials from qualified vendors and perform incoming quality control checks on each batch.
Inconsistent Reaction Conditions Review and standardize all reaction parameters, including temperature, pressure, addition rates, and stirring speed.Implement strict process controls and document all reaction parameters for each batch. Use automated reactors for better control.
Inefficient or Variable Purification Develop a robust and reproducible purification protocol.Optimize the purification method (e.g., crystallization solvent and temperature profile, chromatography conditions). Monitor the purity of fractions during chromatography.
Cross-Contamination Ensure proper cleaning of all reactors and equipment between batches.Implement and validate equipment cleaning procedures.
Issue 3: High Levels of D-Enantiomer Impurity
Potential Cause Troubleshooting Step Recommended Action
Racemization During Synthesis Analyze samples at different stages of the synthesis to identify the step where racemization occurs.If racemization is occurring, investigate the effect of temperature, pH, and reaction time on the stereochemical integrity of the product. Consider using a milder base or acid if applicable.
Non-Stereospecific Reagents Ensure that any chiral reagents or catalysts used are of high enantiomeric purity.Source chiral reagents from reputable suppliers and verify their enantiomeric purity before use.
Ineffective Chiral Purification If a chiral separation method is used, ensure it is optimized and validated.Optimize the chiral HPLC or other separation methods to achieve the desired level of enantiomeric excess.

Data Presentation

Table 1: Example Batch-to-Batch Comparison of 3-Phosphono-L-alanine

Batch Number Yield (%) Purity by HPLC (%) D-Enantiomer (%) Major Impurity A (%) Major Impurity B (%)
B-0017598.50.80.50.2
B-0026897.21.50.90.4
B-0038299.10.40.30.2

Table 2: Analytical Methods for Quality Control

Parameter Method Acceptance Criteria
Identity ¹H NMR, ¹³C NMR, ³¹P NMR, MSSpectra conform to the reference standard.
Assay HPLC98.0% - 102.0%
Enantiomeric Purity Chiral HPLC≥ 99.5% L-enantiomer
Related Substances HPLCIndividual impurity ≤ 0.1%, Total impurities ≤ 0.5%
Residual Solvents Gas Chromatography (GC)As per ICH guidelines

Experimental Protocols

Key Experiment: Determination of Enantiomeric Purity by Chiral HPLC

Objective: To quantify the percentage of the L- and D-enantiomers of 3-Phosphono-L-alanine in a synthesized batch.

Methodology:

  • Column: A suitable chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is used.[2]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is typically used. The exact composition should be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Accurately weigh and dissolve a sample of 3-Phosphono-L-alanine in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.

  • Analysis:

    • Inject a solution of a racemic (50:50) mixture of D- and L-3-Phosphono-alanine to determine the retention times of each enantiomer.

    • Inject the sample solution and integrate the peak areas for the L- and D-enantiomers.

    • Calculate the percentage of each enantiomer using the following formula: % Enantiomer = (Area of Enantiomer Peak / Total Area of Both Enantiomer Peaks) x 100

Visualizations

Troubleshooting_Workflow start Batch Fails Specification issue_yield Low Yield? start->issue_yield issue_purity Low Purity? issue_yield->issue_purity No check_reaction Check Reaction Completion & Degradation issue_yield->check_reaction Yes issue_chiral High D-Enantiomer? issue_purity->issue_chiral No check_conditions Review & Standardize Reaction Conditions issue_purity->check_conditions Yes check_racemization Identify Source of Racemization issue_chiral->check_racemization Yes pass Batch Meets Specification issue_chiral->pass No check_workup Analyze Work-up & Purification Losses check_reaction->check_workup check_materials Verify Starting Material Quality check_workup->check_materials check_materials->pass check_purification Optimize Purification Protocol check_conditions->check_purification check_purification->check_materials check_chiral_reagents Verify Chiral Reagent Purity check_racemization->check_chiral_reagents check_chiral_reagents->pass

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

QC_Workflow cluster_analytical_tests Analytical Testing start Synthesized Batch of 3-Phosphono-L-alanine sampling Representative Sampling start->sampling hplc_assay HPLC for Assay & Impurities sampling->hplc_assay chiral_hplc Chiral HPLC for Enantiomeric Purity sampling->chiral_hplc nmr_id NMR for Identity (¹H, ¹³C, ³¹P) sampling->nmr_id ms_id MS for Identity sampling->ms_id gc_solvents GC for Residual Solvents sampling->gc_solvents data_review Data Review and Comparison to Specifications hplc_assay->data_review chiral_hplc->data_review nmr_id->data_review ms_id->data_review gc_solvents->data_review decision Pass or Fail? data_review->decision release Batch Release decision->release Pass investigation Out of Specification Investigation decision->investigation Fail

References

Technical Support Center: Chiral Separation of 3-Phosphono-L-alanine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of 3-Phosphono-L-alanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enantioselective analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chiral separation of 3-Phosphono-L-alanine?

The primary challenges in the chiral separation of 3-Phosphono-L-alanine stem from its structural properties:

  • High Polarity: The presence of both a phosphonic acid and a carboxylic acid group, in addition to the amino group, makes the molecule highly polar. This can lead to strong interactions with the stationary phase, resulting in poor peak shape and retention.

  • Zwitterionic Nature: Like other amino acids, 3-Phosphono-L-alanine exists as a zwitterion over a wide pH range. This can lead to complex retention behavior and peak tailing on silica-based columns.

  • Potential for Metal Chelation: The phosphonate and carboxylate groups can interact with metal ions present in the HPLC system or on the stationary phase, leading to peak broadening and tailing.

Q2: Which HPLC columns are recommended for the chiral separation of 3-Phosphono-L-alanine?

Several types of chiral stationary phases (CSPs) are suitable for the separation of underivatized amino acids and are good starting points for 3-Phosphono-L-alanine:

  • Ligand-Exchange (LE) Columns: These columns, often coated with a chiral ligand like L-proline or its derivatives and used with a mobile phase containing a metal ion (e.g., copper (II) sulfate), are specifically designed for the separation of amino acids.[1]

  • Crown Ether-Based Columns: CSPs containing a chiral crown ether are particularly effective for separating primary amino acids. The separation mechanism relies on the formation of inclusion complexes with the protonated amino group.[1]

  • Macrocyclic Glycopeptide-Based Columns (e.g., Teicoplanin, Vancomycin): These columns offer broad enantioselectivity for a wide range of molecules, including amino acids. They can be operated in reversed-phase, normal-phase, and polar organic modes.[2][3]

  • Zwitterionic CSPs: These phases are designed for the separation of zwitterionic molecules like amino acids and can provide good peak shapes without the need for derivatization.

Q3: Is derivatization necessary for the chiral separation of 3-Phosphono-L-alanine?

Derivatization is not always necessary but can be a valuable strategy, particularly for Gas Chromatography (GC) or to improve peak shape and detection in HPLC.

  • For HPLC: While direct separation on the aforementioned CSPs is often possible, derivatization of the amino group (e.g., with o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)) can improve peak shape and UV or fluorescence detection.

  • For GC: Derivatization is mandatory for GC analysis to increase the volatility of the amino acid. A common approach involves esterification of the acid groups followed by acylation of the amino group.[4]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Broadening)

Peak tailing is a common issue when analyzing polar, ionic compounds like 3-Phosphono-L-alanine.

Potential Cause Troubleshooting Steps
Secondary Interactions with Silica - Use a modern, high-purity silica-based column (Type B silica). - Operate at a lower mobile phase pH (e.g., pH 2-3) to suppress the ionization of silanol groups. - Consider using a non-silica-based column if tailing persists.
Metal Contamination - Use high-purity solvents and additives. - Passivate the HPLC system with a chelating agent like EDTA if metal contamination is suspected.
Column Overload - Reduce the injection volume or the concentration of the sample.
Mismatched Injection Solvent - Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase.
Column Degradation - If the column has been used extensively, performance may degrade. Try regenerating the column according to the manufacturer's instructions.
Issue 2: Poor Resolution or No Separation

Achieving adequate separation between the enantiomers can be challenging.

Potential Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) - Screen different types of CSPs (Ligand-Exchange, Crown Ether, Macrocyclic Glycopeptide). Column selection is often empirical.
Suboptimal Mobile Phase Composition - For Ligand-Exchange: Optimize the concentration of the chiral selector and the metal ion in the mobile phase. - For Crown Ether: Adjust the type and concentration of the acid in the mobile phase (e.g., perchloric acid, trifluoroacetic acid). - For Macrocyclic Glycopeptide: Vary the organic modifier (methanol, acetonitrile) and its concentration. Also, adjust the pH and buffer concentration.
Temperature Effects - Decrease the column temperature to enhance chiral recognition, which often relies on weaker intermolecular interactions.
Issue 3: Irreproducible Retention Times

Fluctuations in retention times can affect the reliability of your analysis.

Potential Cause Troubleshooting Steps
Inadequate Column Equilibration - Ensure the column is fully equilibrated with the mobile phase before each injection. Chiral columns, especially macrocyclic glycopeptide phases, may require longer equilibration times (e.g., 1-2 hours).
Mobile Phase Instability - Prepare fresh mobile phase daily. If using buffered solutions, ensure they are stable and free of microbial growth.
Temperature Fluctuations - Use a column oven to maintain a constant temperature.
Pump Performance Issues - Check the pump for leaks and ensure it is delivering a consistent flow rate.

Experimental Protocols (Starting Points)

The following are example protocols that can be adapted for the chiral separation of 3-Phosphono-L-alanine. Optimization will be required.

Method 1: Ligand-Exchange HPLC
Parameter Condition
Column Chiral Ligand-Exchange Column (e.g., based on L-Proline or L-Hydroxyproline), 4.6 x 150 mm, 5 µm
Mobile Phase 1 mM Copper (II) Sulfate in Water
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm or Refractive Index (RI)
Injection Volume 10 µL
Method 2: Crown Ether-Based HPLC
Parameter Condition
Column Chiral Crown Ether Column (e.g., CROWNPAK® CR(+)), 4.6 x 150 mm, 5 µm
Mobile Phase Perchloric Acid Solution (pH 2.0)
Flow Rate 0.8 mL/min
Temperature 20 °C
Detection UV at 200 nm
Injection Volume 5 µL
Method 3: Macrocyclic Glycopeptide-Based HPLC
Parameter Condition
Column Teicoplanin-based Chiral Column (e.g., Astec® CHIROBIOTIC® T), 4.6 x 250 mm, 5 µm
Mobile Phase Methanol / Water / Acetic Acid / Triethylamine (e.g., 70:30:0.1:0.1, v/v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm or Mass Spectrometry (MS)
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Prepare 3-Phosphono-alanine in Mobile Phase inject Inject Sample prep->inject column Chiral Column (e.g., Ligand Exchange) inject->column detect Detection (UV or MS) column->detect process Chromatogram Processing detect->process quant Quantify Enantiomers process->quant

Caption: A typical experimental workflow for the chiral HPLC analysis of 3-Phosphono-L-alanine.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues start Poor Chiral Separation peak_tail Peak Tailing? start->peak_tail check_ph Adjust Mobile Phase pH peak_tail->check_ph Yes check_col Use High Purity Column peak_tail->check_col Yes no_res No Resolution? peak_tail->no_res No change_csp Screen Different CSPs no_res->change_csp Yes opt_mp Optimize Mobile Phase no_res->opt_mp Yes dec_temp Decrease Temperature no_res->dec_temp Yes

Caption: A logical flowchart for troubleshooting poor chiral separations.

References

preventing degradation of 3-Phosphono-L-alanine during storage

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Preventing Degradation During Storage for Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of 3-Phosphono-L-alanine to minimize degradation and ensure the integrity of your experimental results. While specific stability data for 3-Phosphono-L-alanine is limited in publicly available literature, this guide is based on established best practices for the storage of amino acids and other sensitive chemical compounds.

Troubleshooting Guide & FAQs

This section addresses common questions and concerns regarding the stability and storage of 3-Phosphono-L-alanine.

Question: My 3-Phosphono-L-alanine powder appears clumpy. Is it still usable?

Answer: Clumping is often a sign of moisture absorption. While the compound may not be degraded, the presence of water can increase the risk of hydrolysis or other degradation pathways over time. It is recommended to perform a quality control check, such as measuring the melting point or running a purity analysis (e.g., by HPLC), before using the material in a critical experiment. To prevent clumping, always store the compound in a desiccator or a controlled low-humidity environment.[1][2]

Question: I've noticed a slight discoloration in my stored 3-Phosphono-L-alanine. What should I do?

Answer: Discoloration can be an indicator of chemical degradation. Do not use the discolored compound in your experiments, as the impurities could lead to erroneous results. It is best to discard the material and use a fresh, uncompromised batch. To prevent discoloration, protect the compound from light and store it at the recommended temperature.

Question: Can I store my 3-Phosphono-L-alanine at room temperature?

Answer: While some amino acids are stable at room temperature for short periods, long-term storage at elevated temperatures can accelerate degradation.[2][3] For optimal stability, it is recommended to store 3-Phosphono-L-alanine in a cool, dry, and dark place. Refer to the table below for general temperature recommendations for amino acid storage.

Question: I dissolved 3-Phosphono-L-alanine in a buffer for my experiment and have some leftover solution. How should I store it?

Answer: Aqueous solutions of amino acids are generally less stable than the solid form and are more susceptible to microbial growth and chemical degradation. It is always best to prepare fresh solutions for each experiment. If you must store a solution, it should be filter-sterilized and kept refrigerated (2-8°C) for a very short period. For longer-term storage, consider preparing aliquots and freezing them at -20°C or -80°C. However, be aware that freeze-thaw cycles can also lead to degradation.

Question: What are the likely degradation products of 3-Phosphono-L-alanine?

Answer: While specific degradation pathways for 3-Phosphono-L-alanine are not well-documented in the literature, potential degradation could involve dephosphorylation, deamination, or oxidation. The presence of impurities could also catalyze degradation.[3] Analytical techniques such as mass spectrometry would be required to identify specific degradation products.

Data Presentation: General Storage Recommendations for Amino Acids

The following table provides general guidelines for the storage of solid amino acids. As specific data for 3-Phosphono-L-alanine is not available, these recommendations represent best practices to ensure stability.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical reactions that lead to degradation.[2]
-20°C (Frozen) for long-term storageFurther slows down degradation processes for extended storage periods.
Humidity Low (Store with desiccant)Prevents moisture absorption, which can lead to clumping and hydrolysis.[1][2]
Light In the dark (Use amber vials or store in a dark cabinet)Protects the compound from light-induced degradation (photolysis).[3]
Atmosphere Inert gas (e.g., Argon or Nitrogen) for highly sensitive applicationsMinimizes oxidation by displacing oxygen.

Experimental Protocols

Protocol: Visual Inspection of 3-Phosphono-L-alanine

Objective: To qualitatively assess the integrity of stored 3-Phosphono-L-alanine.

Materials:

  • Spatula

  • White weighing paper or watch glass

  • Microscope (optional)

Procedure:

  • Carefully open the container of 3-Phosphono-L-alanine in a clean and dry environment.

  • Using a clean spatula, place a small amount of the powder onto a white weighing paper or watch glass.

  • Visual Examination:

    • Color: Observe the color of the powder. It should be a uniform white to off-white crystalline powder. Note any signs of discoloration (e.g., yellowing or browning).

    • Appearance: Check for a free-flowing powder. Note any clumping, which indicates moisture absorption.

    • Homogeneity: Examine for any non-uniform particles or foreign matter.

  • Microscopic Examination (Optional):

    • Place a small amount of the powder on a microscope slide.

    • Observe the crystal structure under magnification. Note any changes from the expected crystalline morphology.

  • Record Observations: Document the date of inspection and all visual observations in your lab notebook.

Interpretation of Results:

  • Free-flowing, white crystalline powder: The sample is likely in good condition.

  • Clumping: Indicates moisture uptake. The compound may still be usable but should be handled with care and potentially dried under vacuum.

  • Discoloration or presence of foreign particles: Suggests degradation or contamination. The compound should not be used for critical applications.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Suspected 3-Phosphono-L-alanine Degradation start Suspected Degradation (e.g., clumping, discoloration, inconsistent results) visual_inspection Perform Visual Inspection (Color, Appearance, Homogeneity) start->visual_inspection is_degraded Signs of Degradation? visual_inspection->is_degraded discard Discard Compound and Procure New Batch is_degraded->discard Yes no_visual_degradation No Visual Signs of Degradation is_degraded->no_visual_degradation No analytical_qc Consider Analytical QC (e.g., HPLC, NMR, MS for purity) discard->analytical_qc solubility_test Perform Solubility Test (Compare with fresh sample or standard) no_visual_degradation->solubility_test is_soluble Solubility as Expected? solubility_test->is_soluble use_with_caution Use with Caution for Non-Critical Experiments is_soluble->use_with_caution No proceed Proceed with Experiment is_soluble->proceed Yes use_with_caution->analytical_qc

Caption: Troubleshooting workflow for suspected degradation of 3-Phosphono-L-alanine.

References

optimizing buffer conditions for 3-Phosphono-L-alanine activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving 3-Phosphono-L-alanine.

Frequently Asked Questions (FAQs)

Q1: What is 3-Phosphono-L-alanine and what are its primary applications?

3-Phosphono-L-alanine is a synthetic amino acid analogue. Its primary applications in research include:

  • Excitatory Amino Acid Antagonist: It acts as a competitive antagonist at glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype.[1]

  • Pyrophosphate Mimic: It can serve as a mimic of the pyrophosphate (PPi) leaving group in enzymatic reactions, such as DNA synthesis by viral reverse transcriptases.[2]

  • Potential Phosphatase Substrate/Inhibitor: Due to its phosphonate group, it can be investigated as a substrate or inhibitor for various phosphatases.

Q2: What is the optimal pH for experiments with 3-Phosphono-L-alanine?

The optimal pH for 3-Phosphono-L-alanine activity is highly dependent on the specific enzyme or receptor system being studied. There is no single universal optimal pH. However, based on common experimental protocols, a pH range of 7.0 to 8.5 is often a good starting point. For instance, in assays involving phosphatases, the pH can range from slightly acidic (pH 5.5 for acid phosphatases) to alkaline (pH 7.5-9.8 for alkaline phosphatases).[3][4] When used as a pyrophosphate mimic in DNA synthesis with HIV-1 reverse transcriptase, the reaction is typically performed at a physiological pH around 7.5.[2]

Q3: Which buffer systems are compatible with 3-Phosphono-L-alanine?

Several buffer systems can be used with 3-Phosphono-L-alanine. The choice of buffer should be based on the optimal pH of the experimental system and potential interactions with other components. Commonly used buffers include:

  • Tris-HCl: A versatile buffer often used in the pH range of 7.0-9.0.[3]

  • HEPES: A zwitterionic buffer that is effective in the physiological pH range of 6.8-8.2 and is often preferred for its lower potential for interacting with biological systems.[3]

  • MOPS: Suitable for a pH range of 6.5-7.9.[5]

  • Sodium Acetate: Used for assays requiring acidic conditions (e.g., acid phosphatase assays).

It is crucial to avoid phosphate-based buffers if studying enzymatic activity that could be inhibited by excess phosphate.[5]

Q4: Are there any specific cofactors or additives required for 3-Phosphono-L-alanine activity?

The requirement for cofactors and additives is enzyme-specific. For many phosphatases, divalent cations are essential for activity. Common additives include:

  • Magnesium Chloride (MgCl₂): A common cofactor for many phosphatases and polymerases.[3]

  • Zinc Chloride (ZnCl₂): Can also be a required cofactor for certain enzymes.[3]

  • Sodium Chloride (NaCl) or Potassium Chloride (KCl): Often included to maintain ionic strength.[3][5]

  • Tween 20: A non-ionic detergent used at low concentrations (e.g., 0.01-0.1%) to prevent non-specific binding and improve protein solubility.[3]

Q5: How should 3-Phosphono-L-alanine be stored?

3-Phosphono-L-alanine is typically supplied as a solid. For long-term storage, it should be kept in a tightly sealed container at -20°C. For short-term use, stock solutions can be prepared in an appropriate buffer or water and stored at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low or No Enzymatic Activity
Potential Cause Troubleshooting Step
Suboptimal pH Perform a pH titration experiment using a range of pH values (e.g., 6.5 to 9.0) to determine the optimal pH for your specific enzyme.
Incorrect Buffer System Test alternative buffer systems (e.g., Tris-HCl, HEPES, MOPS) to see if the chosen buffer is inhibitory. Avoid phosphate buffers if phosphate inhibition is a concern.[5]
Missing Cofactors Ensure that necessary divalent cations like MgCl₂ or ZnCl₂ are present in the reaction buffer at their optimal concentrations.[3]
Enzyme Instability Keep the enzyme on ice at all times and add it to the reaction mixture last. Consider adding a stabilizing agent like glycerol or BSA to the buffer.
Substrate Degradation Prepare fresh 3-Phosphono-L-alanine stock solutions.
Issue 2: High Background Signal in Assays
Potential Cause Troubleshooting Step
Non-enzymatic Substrate Hydrolysis Run a "no-enzyme" control to measure the rate of spontaneous substrate degradation under your assay conditions.
Contaminating Enzymes Use highly purified enzyme preparations. If using cell lysates, consider performing a partial purification to remove interfering enzymes.
Assay Component Interference Test for interference from individual buffer components or additives by running appropriate controls.
Issue 3: Poor Solubility or Precipitation
Potential Cause Troubleshooting Step
Low Solubility in Assay Buffer Prepare a concentrated stock solution of 3-Phosphono-L-alanine in water or a mild base (e.g., dilute NaOH) and then dilute it into the final assay buffer.
Precipitation with Divalent Cations Add divalent cations to the final reaction mixture after the substrate has been fully dissolved.
Incorrect pH Ensure the pH of the stock solution and the final assay buffer are compatible and do not cause the compound to precipitate.

Experimental Protocols

Protocol 1: General Phosphatase Activity Assay

This protocol is a general guideline for determining the activity of a phosphatase using a chromogenic substrate like p-nitrophenyl phosphate (pNPP), where 3-Phosphono-L-alanine could be tested as a potential inhibitor.

  • Prepare Assay Buffer:

    • 50 mM Tris-HCl, pH 7.5

    • 135 mM NaCl

    • 7.5 mM KCl

    • 5 mM MgCl₂

    • 0.1 mM ZnCl₂[3]

  • Prepare Substrate Solution:

    • Prepare a 100 mM stock solution of pNPP in deionized water.

    • Dilute the stock to a working concentration (e.g., 2 mM) in the assay buffer.

  • Prepare 3-Phosphono-L-alanine (Inhibitor) Solutions:

    • Prepare a series of dilutions of 3-Phosphono-L-alanine in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the 3-Phosphono-L-alanine dilution (or buffer for control) to each well.

    • Add 25 µL of the enzyme solution (diluted in assay buffer) to each well.

    • Pre-incubate for 10-15 minutes at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding 50 µL of the pNPP substrate solution.

    • Monitor the absorbance at 405 nm over time using a plate reader.

Protocol 2: HIV-1 Reverse Transcriptase Single Nucleotide Incorporation Assay

This protocol is adapted from a study where 3-phosphono-L-Ala-dAMP was used as a substrate for HIV-1 reverse transcriptase.[2]

  • Prepare Annealed Primer/Template DNA:

    • Anneal a fluorescently labeled primer to a template DNA strand in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl).

  • Prepare Reaction Buffer (2x):

    • 100 mM Tris-HCl, pH 7.5

    • 100 mM KCl

    • 20 mM MgCl₂

    • 2 mM DTT

  • Prepare Substrate:

    • Prepare a 100 µM solution of 3-phosphono-L-Ala-dAMP in nuclease-free water.

  • Reaction Setup:

    • In a reaction tube, combine:

      • 10 µL of 2x Reaction Buffer

      • 2 µL of annealed primer/template DNA (e.g., 1 µM)

      • 1 µL of HIV-1 Reverse Transcriptase

      • 5 µL of nuclease-free water

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 2 µL of the 3-phosphono-L-Ala-dAMP substrate.

  • Analysis:

    • Stop the reaction at various time points by adding a stop solution (e.g., formamide with EDTA).

    • Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize the fluorescently labeled DNA.

Data Presentation

Table 1: Recommended Buffer Systems and pH Ranges

Buffer SystempKa (at 25°C)Effective pH RangeCommon Applications
Tris-HCl8.17.0 - 9.0General enzymatic assays
HEPES7.56.8 - 8.2Physiological pH studies
MOPS7.26.5 - 7.9General biochemical assays
Sodium Acetate4.763.7 - 5.6Acid phosphatase assays

Table 2: Common Additives and Their Functions

AdditiveTypical ConcentrationFunction
MgCl₂1 - 10 mMEnzyme cofactor
ZnCl₂0.1 - 1 mMEnzyme cofactor
NaCl/KCl50 - 150 mMMaintain ionic strength
DTT1 - 5 mMReducing agent to protect enzyme sulfhydryl groups
Tween 200.01 - 0.1%Detergent to prevent non-specific binding

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer mix Mix Reagents prep_buffer->mix prep_substrate Prepare Substrate Solution prep_substrate->mix prep_enzyme Prepare Enzyme Solution prep_enzyme->mix incubate Incubate mix->incubate measure Measure Activity incubate->measure analyze Analyze Results measure->analyze

Caption: General experimental workflow for an enzymatic assay involving 3-Phosphono-L-alanine.

signaling_pathway cluster_receptor NMDA Receptor Complex cluster_downstream Downstream Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx Ca2+ Influx NMDA_R->Ca_influx Phosphono_Ala 3-Phosphono-L-alanine Phosphono_Ala->NMDA_R Inhibits Signaling_Cascade Signaling Cascade Activation Ca_influx->Signaling_Cascade

Caption: Simplified signaling pathway showing 3-Phosphono-L-alanine as an antagonist at the NMDA receptor.

References

Validation & Comparative

A Comparative Analysis of 3-Phosphono-L-alanine and Foscarnet as Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of antiviral research, the inhibition of reverse transcriptase (RT) remains a cornerstone of therapeutic strategies against retroviruses, most notably the human immunodeficiency virus (HIV). This guide provides a detailed comparison of two pyrophosphate analogs, 3-Phosphono-L-alanine and Foscarnet, evaluating their distinct mechanisms and performance as inhibitors of reverse transcriptase. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This guide delineates the functional differences between 3-Phosphono-L-alanine and Foscarnet in the context of reverse transcriptase inhibition. While both are pyrophosphate analogs, their modes of action diverge significantly. Foscarnet acts as a direct, noncompetitive inhibitor of reverse transcriptase. In contrast, 3-Phosphono-L-alanine, particularly when incorporated into a deoxynucleotide analog, functions as a pyrophosphate mimic that is utilized by the enzyme as a substrate, leading to chain termination. This fundamental difference precludes a direct comparison of inhibitory potency through metrics like IC50 values but offers insights into varied strategies for targeting viral replication.

Data Presentation: A Tale of Two Mechanisms

The quantitative data available for 3-Phosphono-L-alanine and Foscarnet reflect their different roles. Foscarnet's potency is measured by its direct inhibition of enzymatic activity, while 3-Phosphono-L-alanine's efficacy is demonstrated through its incorporation as a substrate mimic.

CompoundTarget EnzymeReported IC50Mechanism of ActionKey Experimental Finding
Foscarnet HIV-1 Reverse Transcriptase0.5 µM[1]Noncompetitive inhibitor with respect to the deoxynucleoside triphosphate (dNTP) substrate and uncompetitive with respect to the template-primer.[1]Directly binds to the pyrophosphate-binding site on the reverse transcriptase, halting DNA synthesis.
3-Phosphono-L-alanine HIV-1 Reverse TranscriptaseNot Applicable (acts as a substrate mimic)Pyrophosphate mimic; when conjugated to a nucleoside (e.g., 3-phosphono-L-Ala-dAMP), it acts as a substrate for reverse transcriptase.[2][3]As 3-phosphono-L-Ala-dAMP, it showed 95% conversion to a primer + 1 nucleotide strand in 60 minutes at a 50 µM concentration.[2][3]

Experimental Protocols

The following are representative experimental protocols for evaluating the inhibitory activity of compounds like Foscarnet and the substrate efficiency of compounds like 3-Phosphono-L-alanine.

Protocol 1: Reverse Transcriptase Inhibition Assay (for Foscarnet)

This protocol is designed to determine the IC50 value of a direct reverse transcriptase inhibitor.

1. Materials:

  • Recombinant HIV-1 Reverse Transcriptase
  • Poly(rA)-oligo(dT) template-primer
  • Deoxynucleoside triphosphates (dNTPs), including radiolabeled or fluorescently labeled dTTP
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)
  • Inhibitor stock solution (Foscarnet)
  • TCA (trichloroacetic acid) for precipitation
  • Glass fiber filters
  • Scintillation counter or fluorescence plate reader

2. Procedure:

  • Prepare serial dilutions of Foscarnet in the assay buffer.
  • In a reaction tube, combine the assay buffer, poly(rA)-oligo(dT) template-primer, and the appropriate concentration of Foscarnet or vehicle control.
  • Add the dNTP mix (containing the labeled dTTP) to the reaction tubes.
  • Initiate the reaction by adding the HIV-1 Reverse Transcriptase.
  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
  • Stop the reaction by adding cold TCA.
  • Precipitate the newly synthesized DNA on ice.
  • Collect the precipitated DNA on glass fiber filters by vacuum filtration.
  • Wash the filters with cold TCA and ethanol.
  • Measure the incorporated radioactivity or fluorescence using a scintillation counter or plate reader.
  • Plot the percentage of inhibition against the logarithm of the Foscarnet concentration to determine the IC50 value.

Protocol 2: Single Nucleotide Incorporation Assay (for 3-Phosphono-L-alanine conjugate)

This protocol assesses the efficiency of a nucleotide analog, such as 3-phosphono-L-Ala-dAMP, as a substrate for reverse transcriptase.

1. Materials:

  • Recombinant HIV-1 Reverse Transcriptase
  • A specific DNA or RNA template with a primer annealed to it
  • 3-phosphono-L-Ala-dAMP (or other nucleotide analog)
  • Assay buffer (as in Protocol 1)
  • Gel loading buffer
  • Polyacrylamide gel electrophoresis (PAGE) apparatus
  • Phosphorimager or other gel imaging system

2. Procedure:

  • Label the 5' end of the primer with a radioactive or fluorescent tag.
  • Anneal the labeled primer to the template.
  • In a reaction tube, combine the assay buffer and the template-primer complex.
  • Add 3-phosphono-L-Ala-dAMP to the desired concentration.
  • Initiate the reaction by adding HIV-1 Reverse Transcriptase.
  • Incubate the reaction at 37°C and take aliquots at different time points.
  • Stop the reaction in the aliquots by adding a gel loading buffer containing a chelating agent (e.g., EDTA).
  • Separate the reaction products by denaturing PAGE.
  • Visualize the gel using a phosphorimager or other appropriate imaging system.
  • Quantify the percentage of the primer that has been extended by one nucleotide (P+1 product) to determine the incorporation efficiency.

Mandatory Visualizations

The following diagrams illustrate the distinct mechanisms of action of Foscarnet and a 3-Phosphono-L-alanine-nucleoside conjugate.

Foscarnet_Mechanism cluster_RT HIV-1 Reverse Transcriptase RT Active Site PPi_site Pyrophosphate Binding Site DNA_synthesis DNA Synthesis Halted PPi_site->DNA_synthesis Inhibits Pyrophosphate Release dNTP dNTP dNTP->RT Binds TemplatePrimer Template-Primer TemplatePrimer->RT Binds Foscarnet Foscarnet Foscarnet->PPi_site Binds to

Caption: Mechanism of Foscarnet Inhibition.

Phosphono_L_alanine_Mechanism cluster_RT HIV-1 Reverse Transcriptase RT_active_site Active Site Incorporation Incorporation of dAMP RT_active_site->Incorporation Catalyzes TemplatePrimer Template-Primer TemplatePrimer->RT_active_site Binds Ala_dAMP 3-Phosphono-L-Ala-dAMP Ala_dAMP->RT_active_site Binds as Substrate Chain_Termination Chain Termination (Release of 3-Phosphono-L-alanine) Incorporation->Chain_Termination

Caption: Mechanism of 3-Phosphono-L-alanine Conjugate.

Conclusion

Foscarnet and 3-Phosphono-L-alanine represent two distinct approaches to targeting reverse transcriptase by mimicking pyrophosphate. Foscarnet is a direct-acting noncompetitive inhibitor with a well-defined inhibitory concentration. In contrast, 3-Phosphono-L-alanine, when delivered as a nucleoside conjugate, acts as a substrate mimic that leads to the termination of DNA synthesis. The choice between these or similar compounds in a drug development pipeline would depend on the desired therapeutic strategy, with Foscarnet representing a classical enzyme inhibition approach and 3-Phosphono-L-alanine-based compounds exemplifying a chain-terminating nucleoside analog strategy. Further research into the cellular uptake, phosphorylation, and potential for resistance development for 3-Phosphono-L-alanine conjugates is warranted to fully assess their therapeutic potential.

References

A Comparative Guide to 3-Phosphono-L-alanine and Other Pyrophosphate Analogs in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-Phosphono-L-alanine and other key pyrophosphate (PPi) analogs in various enzymatic reactions. The following sections present quantitative data on their performance and inhibitory activities, detailed experimental protocols for their evaluation, and visualizations of relevant biochemical pathways and workflows.

Performance and Inhibitory Activity: A Quantitative Comparison

Table 1: Performance of 3-Phosphono-L-alanine Derivative in DNA Synthesis

CompoundEnzymeAssayConcentrationResult
3-phosphono-L-Ala-dAMPHIV-1 Reverse TranscriptaseSingle Nucleotide Incorporation50 µM95% conversion to P+1 strand in 60 minutes[1]

Table 2: Inhibitory Activity of Various Pyrophosphate Analogs

AnalogEnzymeInhibitor ClassKᵢIC₅₀
ImidodiphosphateFamily II PyrophosphatasesPyrophosphate Analog~10 µM-
DiphosphonatesFamily II PyrophosphatasesPyrophosphate Analog1-6 mM-
FoscarnetAdenylyl Cyclase IsoformsNon-nucleoside Reverse Transcriptase Inhibitor-Varies with isoform and regulation
FoscarnetCytomegalovirus (CMV) DNA PolymeraseNon-nucleoside Reverse Transcriptase Inhibitor-Mean of 210 µM (sensitive strains)
AlendronateProtein-Tyrosine-Phosphatase-meg1 (PTPmeg1)Bisphosphonate-< 1 µM (with fluorescein diphosphate)
AlendronateProtein-Tyrosine-Phosphatase-meg1 (PTPmeg1)Bisphosphonate-23 µM (with src-pY527 peptide)

Experimental Protocols

This section details the methodologies used for evaluating the performance and inhibitory potential of pyrophosphate analogs.

Single Nucleotide Incorporation Assay for HIV-1 Reverse Transcriptase

This assay is utilized to assess the efficiency of pyrophosphate mimics as leaving groups in the DNA polymerization reaction catalyzed by HIV-1 Reverse Transcriptase.

Materials:

  • HIV-1 Reverse Transcriptase

  • Primer/template DNA duplex

  • Deoxynucleotide triphosphate (dNTP) analog (e.g., 3-phosphono-L-Ala-dAMP)

  • Reaction Buffer (specific composition varies, but typically contains Tris-HCl, KCl, MgCl₂, DTT)

  • Quenching solution (e.g., EDTA in formamide)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or other suitable imaging system

Procedure:

  • Prepare a reaction mixture containing the primer/template duplex, HIV-1 RT, and the dNTP analog in the reaction buffer.

  • Initiate the reaction by adding the enzyme or the dNTP analog.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time course (e.g., 0-60 minutes).

  • At various time points, quench aliquots of the reaction mixture with the quenching solution.

  • Denature the DNA products by heating.

  • Separate the products by denaturing PAGE.

  • Visualize and quantify the bands corresponding to the unextended primer and the extended product (P+1) using a phosphorimager.

  • Calculate the percentage of product formation at each time point.

Enzyme Inhibition Assay for Pyrophosphatases

This protocol is a general guideline for determining the inhibitory constant (Kᵢ) of pyrophosphate analogs against pyrophosphatases.

Materials:

  • Purified pyrophosphatase

  • Substrate: Inorganic pyrophosphate (PPi)

  • Pyrophosphate analog inhibitor

  • Reaction Buffer (e.g., Tris-HCl with MgCl₂)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Spectrophotometer

Procedure:

  • Prepare a series of inhibitor solutions at different concentrations.

  • Prepare reaction mixtures containing the reaction buffer, a fixed concentration of the enzyme, and varying concentrations of the substrate (PPi).

  • For each substrate concentration, set up a series of reactions with different concentrations of the inhibitor.

  • Initiate the reactions by adding the enzyme.

  • Incubate at a constant temperature for a time period where the reaction velocity is linear.

  • Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent and a spectrophotometer.

  • Determine the initial reaction velocities for each substrate and inhibitor concentration.

  • Analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive, non-competitive, or mixed) to determine the Kᵢ value. This can be done by creating Lineweaver-Burk or Dixon plots.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a key enzymatic pathway and a typical experimental workflow for inhibitor screening.

EnzymaticPyrophosphateHydrolysis cluster_Enzyme Enzyme Active Site Enzyme Pyrophosphatase Products 2x Phosphate (Pi) Enzyme->Products Releases PPi Pyrophosphate (PPi) PPi->Enzyme Binds H2O H₂O H2O->Enzyme Attacks Analog Pyrophosphate Analog (e.g., 3-Phosphono-L-alanine) Analog->Enzyme Binds & Inhibits/Mimics

Caption: Enzymatic hydrolysis of pyrophosphate and the role of its analogs.

InhibitorScreeningWorkflow start Start: Library of Pyrophosphate Analogs prepare_assays Prepare Enzymatic Assays (Enzyme + Substrate) start->prepare_assays add_analogs Add Individual Analogs to Assays prepare_assays->add_analogs incubate Incubate at Controlled Temperature add_analogs->incubate measure_activity Measure Enzymatic Activity incubate->measure_activity analyze_data Analyze Data (Determine % Inhibition) measure_activity->analyze_data hit_identification Identify 'Hits' (Analogs with Significant Inhibition) analyze_data->hit_identification dose_response Perform Dose-Response Assays for Hits hit_identification->dose_response determine_ic50_ki Determine IC₅₀ and/or Kᵢ Values dose_response->determine_ic50_ki end End: Characterized Inhibitors determine_ic50_ki->end

Caption: A typical workflow for screening pyrophosphate analog inhibitors.

References

A Comparative Guide to 3-Phosphono-L-alanine (L-AP3) as a Selective Glutamate Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Phosphono-L-alanine (L-AP3) with other selective glutamate receptor antagonists, supported by experimental data. The content is intended to aid researchers in selecting the appropriate pharmacological tools for their studies of metabotropic glutamate receptors (mGluRs).

Introduction to L-AP3 and Metabotropic Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its actions are mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR family consists of eight subtypes (mGluR1-8) which are G-protein coupled receptors (GPCRs) classified into three groups based on their sequence homology, pharmacology, and signal transduction pathways.

  • Group I mGluRs (mGluR1 and mGluR5): Coupled to Gq proteins, their activation stimulates phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and intracellular calcium mobilization.

  • Group II mGluRs (mGluR2 and mGluR3): Coupled to Gi/Go proteins, their activation inhibits adenylyl cyclase, decreasing cyclic adenosine monophosphate (cAMP) levels.

  • Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/Go proteins, their activation leads to the inhibition of adenylyl cyclase.

3-Phosphono-L-alanine (L-AP3) has been historically characterized as a competitive antagonist at mGluRs. However, its selectivity profile is complex, exhibiting varied affinities across the different mGluR groups. This guide will delve into the specifics of its activity and compare it with more selective, modern antagonists.

Quantitative Comparison of L-AP3 and Alternative Antagonists

The following tables summarize the inhibitory potencies (IC50 or Ki values) of L-AP3 and other selective mGluR antagonists. Lower values indicate higher potency.

Table 1: Antagonist Activity at Group I mGluRs

CompoundTarget ReceptorIC50 / Ki (nM)Notes
L-AP3 mGluR1α~2,100,000 (IC50)Weak antagonist.
BAY36-7620 mGluR1160 (IC50)Potent, non-competitive antagonist and inverse agonist.[1][2][3][4]
JNJ16259685 mGluR10.34 (Ki), 19 (IC50)Highly potent and selective non-competitive antagonist.[5][6][7][8]
MPEP mGluR536 (IC50)Potent and selective non-competitive antagonist.[9]

Table 2: Antagonist Activity at Group II mGluRs

CompoundTarget ReceptorIC50 / Ki (nM)Notes
L-AP3 mGluR2~125,000 (Ki)Moderate potency.
LY341495 mGluR22.5Potent and selective antagonist.
LY341495 mGluR31.7Potent and selective antagonist.

Table 3: Antagonist Activity at Group III mGluRs

CompoundTarget ReceptorIC50 / Ki (nM)Notes
L-AP3 mGluR4,6,7,8Generally considered a weak antagonist.Limited quantitative data available.
(RS)-α-Methylserine-O-phosphate (MSOP) Group III mGluRs-A competitive antagonist, often used to define Group III receptor-mediated effects.

Experimental Protocols

Validation of a compound's activity as a selective glutamate receptor antagonist typically involves a combination of in vitro biochemical and cellular assays, as well as electrophysiological recordings.

Phosphoinositide Turnover Assay (for Group I mGluR Antagonism)

This assay measures the accumulation of inositol phosphates (IPs), a downstream product of Gq-coupled receptor activation, and is a standard method for characterizing Group I mGluR ligands.

Protocol:

  • Cell Culture and Labeling:

    • Culture cells expressing the target mGluR (e.g., HEK293 cells transfected with mGluR1 or mGluR5) in appropriate media.

    • Seed cells in 24-well plates and grow to confluency.

    • Label the cells by incubating them overnight with myo-[³H]inositol in inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pool.

  • Antagonist and Agonist Treatment:

    • Wash the cells with an assay buffer (e.g., HEPES-buffered saline).

    • Pre-incubate the cells with various concentrations of the antagonist (e.g., L-AP3 or a comparator) for a defined period (e.g., 15-30 minutes).

    • Add a known agonist of the target receptor (e.g., quisqualate or DHPG) at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a further period (e.g., 30-60 minutes). A parallel set of wells without the antagonist serves as a positive control.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding a cold stop solution (e.g., perchloric acid or trichloroacetic acid).

    • Neutralize the cell lysates.

  • Purification and Quantification:

    • Separate the total [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography columns.

    • Elute the [³H]IPs and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage inhibition of the agonist response at each antagonist concentration.

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology (for all mGluR groups)

This technique allows for the direct measurement of agonist-induced changes in ion channel activity and membrane potential, and how these are affected by an antagonist.

Protocol:

  • Preparation:

    • Prepare acute brain slices or cultured neurons expressing the mGluR of interest.

    • Prepare the external (artificial cerebrospinal fluid - aCSF) and internal (pipette) solutions. The internal solution will contain ions and energy sources to maintain cell health.

  • Recording:

    • Under a microscope, approach a target neuron with a glass micropipette filled with the internal solution.

    • Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Rupture the membrane patch under the pipette to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Data Acquisition:

    • In voltage-clamp mode, hold the membrane potential at a specific voltage (e.g., -70 mV).

    • Apply a specific mGluR agonist to the bath and record the resulting current. For Group I mGluRs, this may be an inward current due to the modulation of potassium or calcium channels. For Group II and III mGluRs, which are often presynaptic, the effect might be a reduction in the frequency or amplitude of postsynaptic currents.

  • Antagonist Application:

    • After establishing a stable agonist response, co-apply the antagonist (e.g., L-AP3) with the agonist.

    • Record the change in the agonist-induced current. A reduction in the current indicates antagonist activity.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-induced current in the absence and presence of different concentrations of the antagonist.

    • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflow

Signaling Pathways

Gq_Signaling Glutamate Glutamate mGluR1_5 mGluR1_5 Glutamate->mGluR1_5 Gq Gq mGluR1_5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca_release IP3->Ca_release induces PKC PKC DAG->PKC

Gi_Go_Signaling Glutamate Glutamate mGluR2_3_4_6_7_8 mGluR2_3_4_6_7_8 Glutamate->mGluR2_3_4_6_7_8 Gi_Go Gi_Go mGluR2_3_4_6_7_8->Gi_Go activates AC AC Gi_Go->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA activates downstream downstream PKA->downstream

Experimental Workflow for Antagonist Validation

Antagonist_Validation_Workflow start Start: Hypothesized Antagonist binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., IP Turnover, cAMP assay) (Determine IC50 and mode of antagonism) binding_assay->functional_assay electrophysiology Electrophysiology (e.g., Patch-Clamp) (Confirm functional effect on neuronal activity) functional_assay->electrophysiology selectivity_panel Selectivity Screening (Test against other mGluR subtypes and other receptors) electrophysiology->selectivity_panel in_vivo In Vivo Studies (Behavioral models, etc.) selectivity_panel->in_vivo conclusion Conclusion: Validated Selective Antagonist in_vivo->conclusion

Conclusion

While 3-Phosphono-L-alanine (L-AP3) has been a useful tool in the initial characterization of metabotropic glutamate receptors, its limited potency and selectivity across the various mGluR subtypes make it a less-than-ideal choice for studies requiring high specificity. As demonstrated, a range of more potent and selective antagonists are now available for targeting specific mGluR subtypes. For researchers investigating Group I mGluRs, compounds like BAY36-7620 and JNJ16259685 for mGluR1, and MPEP for mGluR5, offer significantly improved selectivity and potency. Similarly, for Group II mGluRs, LY341495 is a well-established and highly selective antagonist. The selection of an appropriate antagonist should be guided by the specific research question and the mGluR subtype of interest, with careful consideration of the compound's full pharmacological profile.

References

Comparative Analysis of 3-Phosphono-L-alanine and Alternative NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Competitive NMDA Receptor Antagonists

This guide provides a comprehensive cross-validation of experimental results for 3-Phosphono-L-alanine, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, and compares its performance with other relevant alternatives in the same class. The data presented is intended to assist researchers in making informed decisions for their experimental designs and drug development programs.

Quantitative Comparison of Binding Affinities

The binding affinity of a competitive antagonist to the NMDA receptor is a critical parameter for assessing its potency. The following table summarizes the inhibitory constant (Kᵢ) values for 3-Phosphono-L-alanine and a selection of other competitive NMDA receptor antagonists. Lower Kᵢ values indicate higher binding affinity.

CompoundKᵢ (nM)Reference
3-Phosphono-L-alanine (L-AP3)760[1]
CGP 3965315[2]
CGS 19755340[3]
D-AP5 (D-2-Amino-5-phosphonopentanoate)1930[3]
CPP (3-((±)-2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid)-[4]

Experimental Protocols

The determination of the binding affinities (Kᵢ values) presented above was primarily achieved through radioligand binding assays. A representative protocol for such an assay is detailed below.

[³H]CGP 39653 Binding Assay for NMDA Receptor Antagonists

This protocol outlines a standard method for determining the binding affinity of competitive antagonists to the NMDA receptor using [³H]CGP 39653, a high-affinity radioligand for the glutamate binding site.

1. Membrane Preparation:

  • Rat brain cortices are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous glutamate and other interfering substances.

2. Binding Assay:

  • The washed brain membranes are incubated in a solution containing:

    • A fixed concentration of [³H]CGP 39653 (e.g., 2 nM).

    • Varying concentrations of the competitive antagonist being tested (e.g., 3-Phosphono-L-alanine).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The incubation is carried out at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 1 mM L-glutamate).

3. Separation and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from free radioligand.

  • The filters are washed quickly with cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[2][4]

Signaling Pathways and Downstream Effects

Competitive antagonism of the NMDA receptor by compounds like 3-Phosphono-L-alanine initiates a cascade of downstream signaling events. Understanding these pathways is crucial for predicting the physiological and therapeutic effects of these antagonists.

NMDA Receptor Antagonism and CREB Signaling

A key downstream target of NMDA receptor signaling is the transcription factor CREB (cAMP response element-binding protein). The activation of synaptic NMDA receptors typically leads to an influx of calcium, which in turn activates signaling pathways that result in the phosphorylation and activation of CREB.[5][6] This process is critical for synaptic plasticity and cell survival.

Competitive antagonists, by blocking the binding of glutamate, prevent this calcium influx and subsequent CREB activation. This can have significant implications for neuronal function. For instance, the inhibition of CREB signaling has been linked to alterations in gene expression related to learning and memory.[5][7]

NMDA_CREB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds 3_Phosphono_L_alanine 3_Phosphono_L_alanine 3_Phosphono_L_alanine->NMDA_Receptor Blocks Ca2_plus Ca²⁺ Influx NMDA_Receptor->Ca2_plus Kinases Kinase Activation (e.g., CaMKII) Ca2_plus->Kinases CREB CREB Kinases->CREB Phosphorylates pCREB pCREB (Active) CREB->pCREB Gene_Expression Gene Expression (Synaptic Plasticity, Survival) pCREB->Gene_Expression

NMDA Receptor and CREB Signaling Pathway.
Experimental Workflow for Assessing Downstream Signaling

A typical workflow to investigate the impact of a competitive NMDA receptor antagonist on downstream signaling pathways such as CREB activation is outlined below.

Experimental_Workflow Cell_Culture Neuronal Cell Culture or Hippocampal Slices Treatment Treatment with 3-Phosphono-L-alanine or Alternative Antagonist Cell_Culture->Treatment Stimulation NMDA Receptor Stimulation (e.g., with Glutamate) Treatment->Stimulation Lysis Cell Lysis and Protein Extraction Stimulation->Lysis Western_Blot Western Blotting for pCREB and Total CREB Lysis->Western_Blot Quantification Densitometric Analysis and Quantification Western_Blot->Quantification Data_Analysis Statistical Analysis and Comparison Quantification->Data_Analysis

Workflow for analyzing CREB phosphorylation.

References

A Comparative Guide to the Efficacy of 3-Phosphono-L-alanine and Phosphonoformic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical efficacy of 3-Phosphono-L-alanine and phosphonoformic acid. While both are phosphonate-containing molecules, current scientific literature indicates they interact with distinct biological targets, making a direct comparison of their efficacy on the same enzyme challenging. This document presents their respective mechanisms of action, available quantitative data on their inhibitory activities, and the experimental protocols used to determine these properties.

Differing Primary Biological Targets

Initial investigations reveal that 3-Phosphono-L-alanine and phosphonoformic acid (commonly known as foscarnet) do not share the same primary biological target. Phosphonoformic acid is a well-established antiviral agent that directly inhibits viral DNA polymerases. In contrast, 3-Phosphono-L-alanine is primarily characterized as a competitive antagonist of metabotropic glutamate receptors (mGluRs). While 3-Phosphono-L-alanine has been explored as a pyrophosphate mimic in the context of being a substrate for HIV-1 reverse transcriptase, there is a lack of evidence for its direct inhibitory effect on DNA polymerases in a manner comparable to phosphonoformic acid[1].

Quantitative Comparison of Inhibitory Efficacy

The following table summarizes the available quantitative data for the inhibitory activities of 3-Phosphono-L-alanine and phosphonoformic acid against their respective primary targets.

CompoundTargetParameterValue
3-Phosphono-L-alanine Metabotropic Glutamate Receptor 1α (mGluR1α)IC502.1 mM[2]
Phosphoserine PhosphataseKi151 µM[3]
Phosphonoformic Acid (Foscarnet) Viral DNA PolymeraseIC50~1 µM (for an ethoxycarbonylphosphinyl derivative against HIV-1 reverse transcriptase)[4]

Mechanism of Action

3-Phosphono-L-alanine: A Competitive Antagonist of Metabotropic Glutamate Receptors

3-Phosphono-L-alanine acts as a competitive antagonist at metabotropic glutamate receptors, specifically group I mGluRs like mGluR1α.[2] In this mechanism, 3-Phosphono-L-alanine binds to the same site as the endogenous agonist, glutamate, but does not activate the receptor. This prevents the conformational changes necessary for signal transduction, thereby blocking the downstream signaling cascade.

G cluster_receptor Cell Membrane mGluR1a mGluR1α G_Protein Gq/11 mGluR1a->G_Protein Activates Glutamate Glutamate Glutamate->mGluR1a Binds & Activates 3_Phosphono_L_alanine 3-Phosphono-L-alanine 3_Phosphono_L_alanine->mGluR1a Binds & Blocks PLC Phospholipase C G_Protein->PLC Activates Signal_Transduction Signal Transduction (e.g., IP3, DAG) PLC->Signal_Transduction Initiates G DNA_Polymerase Viral DNA Polymerase Enzyme_DNA_Complex Enzyme-DNA Complex DNA_Polymerase->Enzyme_DNA_Complex Binds to DNA_Template_Primer DNA Template-Primer DNA_Template_Primer->Enzyme_DNA_Complex dNTP dNTP Enzyme_DNA_dNTP_Complex Enzyme-DNA-dNTP Complex dNTP->Enzyme_DNA_dNTP_Complex Phosphonoformic_Acid Phosphonoformic Acid Stalled_Complex Stalled Enzyme-DNA-dNTP-PFA Complex Phosphonoformic_Acid->Stalled_Complex Enzyme_DNA_Complex->Enzyme_DNA_dNTP_Complex Binds Enzyme_DNA_dNTP_Complex->Stalled_Complex Binds to Pyrophosphate Site DNA_Elongation DNA Elongation Enzyme_DNA_dNTP_Complex->DNA_Elongation Leads to G Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, DNA, dNTPs) Start->Prepare_Reaction_Mix Add_PFA Add Phosphonoformic Acid (Varying Concentrations) Prepare_Reaction_Mix->Add_PFA Add_Enzyme Add DNA Polymerase (Initiate Reaction) Add_PFA->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Add Cold TCA) Incubate->Stop_Reaction Precipitate_DNA Precipitate DNA on Ice Stop_Reaction->Precipitate_DNA Filter Filter through Glass Fiber Filters Precipitate_DNA->Filter Wash Wash Filters (TCA, Ethanol) Filter->Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counter) Wash->Measure_Radioactivity Analyze_Data Calculate IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End G Start Start Prepare_Assay_Plate Prepare Assay Plate (Membranes, Radioligand, 3-Phosphono-L-alanine) Start->Prepare_Assay_Plate Incubate_to_Equilibrium Incubate to Reach Equilibrium Prepare_Assay_Plate->Incubate_to_Equilibrium Filter_and_Wash Rapid Filtration and Washing Incubate_to_Equilibrium->Filter_and_Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counter) Filter_and_Wash->Measure_Radioactivity Calculate_Specific_Binding Calculate Specific Binding Measure_Radioactivity->Calculate_Specific_Binding Determine_IC50_Ki Determine IC50 and Ki Calculate_Specific_Binding->Determine_IC50_Ki End End Determine_IC50_Ki->End

References

Validating the Inhibitory Constant (Ki) of 3-Phosphono-L-alanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the inhibitory activity of 3-Phosphono-L-alanine, also known as L-2-amino-3-phosphonopropionic acid (L-AP3), against its known biological targets. Intended for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biochemical pathways to offer a thorough understanding of the compound's inhibitory profile.

Inhibition of Phosphoserine Phosphatase (PSP)

3-Phosphono-L-alanine is a known competitive inhibitor of phosphoserine phosphatase, a crucial enzyme in the L-serine biosynthesis pathway.[1] This enzyme catalyzes the final, irreversible step of converting O-phospho-L-serine to L-serine.[2]

Comparative Inhibitory Activity

The inhibitory potency of 3-Phosphono-L-alanine against phosphoserine phosphatase is presented below in comparison with other known inhibitors of the enzyme.

InhibitorType of InhibitionKi/IC50 (µM)
L-2-amino-3-phosphonopropionic acid (L-AP3) Competitive 151 [1]
D-2-amino-3-phosphonopropionic acid (D-AP3)Competitive48[1]
p-Chloromercuriphenylsulfonic acid (CMPSA)Non-competitive9 (IC50)[3]
GlycerylphosphorylcholineUncompetitive18 (IC50)[3]
Fluoride-770 (IC50)[3]
Experimental Protocol for Determining the Inhibitory Constant (Ki) of Phosphoserine Phosphatase Inhibitors

This protocol outlines a general method for determining the Ki of a competitive inhibitor for phosphoserine phosphatase using a colorimetric assay.

1. Materials and Reagents:

  • Purified phosphoserine phosphatase

  • O-phospho-L-serine (substrate)

  • 3-Phosphono-L-alanine (inhibitor)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

  • Spectrophotometer

2. Assay Procedure:

  • Prepare a series of substrate concentrations ranging from below to above the known Km of the enzyme.

  • Prepare several fixed concentrations of the inhibitor (3-Phosphono-L-alanine).

  • In a 96-well plate, add the assay buffer, the inhibitor at a fixed concentration, and the substrate at varying concentrations to different wells.

  • Initiate the enzymatic reaction by adding a constant amount of phosphoserine phosphatase to each well.

  • Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the Malachite Green reagent, which also serves to quantify the inorganic phosphate released.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

  • Repeat the experiment with different fixed concentrations of the inhibitor.

3. Data Analysis:

  • Convert the absorbance readings to the rate of reaction (e.g., µmol of phosphate released per minute).

  • Plot the reaction rate versus the substrate concentration for each inhibitor concentration.

  • To determine the Ki value, a Dixon plot or a Lineweaver-Burk plot can be used. For a Lineweaver-Burk plot, the apparent Km is determined at each inhibitor concentration. A secondary plot of the apparent Km versus the inhibitor concentration will yield a straight line where the x-intercept is equal to -Ki.

G Experimental Workflow for Ki Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Inhibitor) mix Mix Reagents in Microplate prep_reagents->mix prep_enzyme Prepare Enzyme Solution initiate Initiate Reaction with Enzyme prep_enzyme->initiate mix->initiate incubate Incubate at Constant Temperature initiate->incubate stop Stop Reaction & Add Detection Reagent incubate->stop measure Measure Absorbance stop->measure plot_initial Plot Reaction Rate vs. [Substrate] measure->plot_initial plot_secondary Generate Lineweaver-Burk or Dixon Plot plot_initial->plot_secondary calc_ki Calculate Ki Value plot_secondary->calc_ki

Workflow for Ki Determination
L-Serine Biosynthesis Pathway

G L-Serine Biosynthesis Pathway cluster_pathway PG 3-Phospho-D-glycerate PHP 3-Phosphohydroxypyruvate PG->PHP 3-PG Dehydrogenase PS O-Phospho-L-serine PHP->PS Phosphoserine Aminotransferase Ser L-Serine PS->Ser Phosphoserine Phosphatase inhibitor 3-Phosphono-L-alanine (Competitive Inhibitor) inhibitor->PS Inhibits

L-Serine Biosynthesis Pathway

Antagonism of Metabotropic Glutamate Receptors (mGluRs)

3-Phosphono-L-alanine also acts as an antagonist at metabotropic glutamate receptors, which are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability.[4] These receptors are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[5]

Comparative Antagonist Activity

The antagonist activity of 3-Phosphono-L-alanine at mGluRs is compared with other known antagonists in the table below. Data for 3-Phosphono-L-alanine on specific mGluR subtypes is limited.

AntagonistTarget mGluR Subtype(s)Ki/IC50
DL-2-amino-3-phosphonopropionic acid (DL-AP3) mGluR1α 2100 µM (IC50)
LY341495mGluR2, mGluR3, mGluR8, mGluR721 nM, 14 nM, 170 nM, 990 nM (IC50s)[6]
MTEP hydrochloridemGluR516 nM (Ki), 5 nM (IC50)[6]
YM-202074mGluR14.8 nM (Ki)[6]
Experimental Protocol for Determining the Inhibitory Constant (Ki) of mGluR Antagonists

This protocol describes a radioligand binding assay to determine the Ki of a competitive antagonist for a specific mGluR subtype.

1. Materials and Reagents:

  • Cell membranes expressing the mGluR subtype of interest

  • Radiolabeled antagonist with known affinity for the target receptor (e.g., [3H]-labeled antagonist)

  • 3-Phosphono-L-alanine (unlabeled antagonist)

  • Binding Buffer (e.g., Tris-HCl, pH 7.4, containing divalent cations)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

2. Assay Procedure:

  • Prepare a series of dilutions of the unlabeled antagonist (3-Phosphono-L-alanine).

  • In test tubes, add the binding buffer, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the unlabeled antagonist.

  • Add the cell membranes expressing the target mGluR to each tube.

  • Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Determine the specific binding at each concentration of the unlabeled antagonist by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known potent antagonist) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the unlabeled antagonist concentration to generate a competition curve.

  • Calculate the IC50 value, which is the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Group I Metabotropic Glutamate Receptor Signaling Pathway

G Group I mGluR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol mGluR Group I mGluR (mGluR1/5) Gq Gq protein mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Glutamate Glutamate Glutamate->mGluR Activates Antagonist 3-Phosphono-L-alanine (Antagonist) Antagonist->mGluR Blocks

Group I mGluR Signaling Pathway

References

A Head-to-Head Comparison of 3-Phosphono-L-alanine and L-Aspartate-dAMP in DNA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic biology and antiviral research, the quest for novel nucleotide analogues that can function as substrates for DNA polymerases is of paramount importance. These molecules, acting as mimics of natural deoxyadenosine triphosphate (dATP), offer valuable tools for studying DNA synthesis and for the development of therapeutic agents. This guide provides a detailed head-to-head comparison of two such pyrophosphate mimics, 3-Phosphono-L-alanine and L-Aspartate-dAMP, in the context of DNA synthesis, with a focus on their performance as substrates for HIV-1 Reverse Transcriptase (RT).

Executive Summary

Both 3-Phosphono-L-alanine-dAMP (3-PLP-dAMP) and L-Aspartate-dAMP (L-Asp-dAMP) can serve as substitutes for dATP in polymerase-catalyzed DNA synthesis, with the amino acid moiety acting as a leaving group in place of pyrophosphate. However, experimental data demonstrates that 3-Phosphono-L-alanine is a significantly more efficient pyrophosphate mimic than L-Aspartate .[1] In single nucleotide incorporation assays using HIV-1 RT, 3-PLP-dAMP achieves a high level of conversion at a concentration ten times lower than that required for L-Asp-dAMP.[1] This suggests that 3-PLP-dAMP has superior incorporation kinetics and is a more promising candidate for applications requiring efficient enzymatic incorporation of a modified nucleotide.

Quantitative Data Summary

The following table summarizes the key quantitative findings from comparative studies of 3-PLP-dAMP and L-Asp-dAMP in single nucleotide incorporation assays catalyzed by HIV-1 RT.

Parameter3-Phosphono-L-alanine-dAMPL-Aspartate-dAMPReference
Concentration for 95% Conversion (P+1) 50 µM500 µM[1]
Time for 95% Conversion (P+1) 60 minutesNot specified for 95% at 500 µM, but lower efficiency is implied[1]
Incorporation Efficiency HighModerate[1]
Stalling Less stalling observedMore stalling observed[1]
Base-dependent Efficiency (A ≥ T = G > C) YesNot specified[1]

Mechanism of Action and Experimental Workflow

The underlying principle for the function of both 3-PLP-dAMP and L-Asp-dAMP is their ability to act as substrates for DNA polymerases. In the course of DNA synthesis, the polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the primer strand and the α-phosphate of the incoming nucleotide analogue. Instead of pyrophosphate, 3-Phosphono-L-alanine or L-Aspartate is released as the leaving group.

Below is a diagram illustrating the experimental workflow for a single nucleotide incorporation assay, a common method to evaluate the efficiency of these nucleotide analogues.

experimental_workflow Experimental Workflow: Single Nucleotide Incorporation Assay cluster_preparation Reaction Preparation cluster_reaction Incorporation Reaction cluster_analysis Analysis P1 Primer/Template Annealing P2 Reaction Mix Preparation (Buffer, MgCl2, HIV-1 RT) P1->P2 Combine R1 Initiation: Add 3-PLP-dAMP or L-Asp-dAMP P2->R1 Start Reaction R2 Incubation (Defined time and temperature) R1->R2 A1 Quenching (e.g., with EDTA) R2->A1 Stop Reaction A2 Denaturing PAGE A1->A2 A3 Phosphor Imaging or Staining A2->A3 A4 Quantification of Product A3->A4

Caption: Workflow for assessing nucleotide analogue incorporation.

Signaling Pathway in DNA Synthesis

The "signaling pathway" in this context is the biochemical pathway of DNA polymerization. The following diagram illustrates the key steps of nucleotide incorporation by a DNA polymerase, highlighting the role of the pyrophosphate mimic.

dna_synthesis_pathway DNA Polymerization with Pyrophosphate Mimics cluster_reactants Reactants cluster_process Process cluster_products Products DNA_PT DNA Primer/Template Binding Binding of Polymerase to Primer/Template DNA_PT->Binding dNTP_analog 3-PLP-dAMP or L-Asp-dAMP Incorporation Nucleophilic Attack by 3'-OH and Phosphodiester Bond Formation dNTP_analog->Incorporation Polymerase DNA Polymerase (HIV-1 RT) Polymerase->Binding Binding->Incorporation Elongated_DNA Elongated DNA (P+1) Incorporation->Elongated_DNA Leaving_Group Leaving Group (3-Phosphono-L-alanine or L-Aspartate) Incorporation->Leaving_Group

Caption: Mechanism of DNA elongation using nucleotide analogues.

Experimental Protocols

The following are generalized protocols for single nucleotide incorporation and primer extension assays, based on common methodologies in the field. For specific experimental details, it is crucial to consult the primary literature.

Single Nucleotide Incorporation Assay

This assay is designed to measure the efficiency of the incorporation of a single nucleotide analogue opposite a specific template base.

1. Materials:

  • 5'-radiolabeled primer (e.g., with ³²P)
  • Unlabeled DNA template
  • HIV-1 Reverse Transcriptase
  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂)
  • 3-Phosphono-L-alanine-dAMP or L-Aspartate-dAMP
  • Quenching solution (e.g., 95% formamide, 20 mM EDTA)
  • Denaturing polyacrylamide gel (e.g., 20%)

2. Procedure:

  • Anneal the radiolabeled primer to the DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
  • Prepare a reaction mixture containing the annealed primer/template, HIV-1 RT, and reaction buffer.
  • Initiate the reaction by adding a specific concentration of either 3-PLP-dAMP or L-Asp-dAMP.
  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).
  • Terminate the reaction by adding the quenching solution.
  • Denature the DNA by heating at 95°C for 5 minutes.
  • Separate the products on a denaturing polyacrylamide gel.
  • Visualize the gel using phosphor imaging and quantify the percentage of the primer that has been extended by one nucleotide (P+1 product).

Primer Extension Assay

This assay evaluates the ability of the polymerase to sequentially incorporate multiple nucleotide analogues.

1. Materials:

  • Same as for the single nucleotide incorporation assay, but with a template designed for multiple incorporations.

2. Procedure:

  • Follow steps 1 and 2 of the single nucleotide incorporation assay.
  • Initiate the reaction by adding a higher concentration of the nucleotide analogue.
  • Incubate the reaction for various time points (e.g., 5, 15, 30, 60 minutes).
  • Terminate the reactions at each time point with the quenching solution.
  • Analyze the products by denaturing polyacrylamide gel electrophoresis.
  • Visualize the gel to observe the formation of longer extension products (P+2, P+3, etc.) over time. This allows for an assessment of processivity and stalling.

Conclusion

The available evidence strongly indicates that 3-Phosphono-L-alanine is a superior pyrophosphate mimic compared to L-Aspartate for DNA synthesis catalyzed by HIV-1 RT. Its ability to facilitate efficient single nucleotide incorporation at a significantly lower concentration highlights its potential for various molecular biology applications. Researchers and drug development professionals should consider 3-Phosphono-L-alanine-dAMP as a more effective tool for enzymatic DNA synthesis where a modified nucleotide with an alternative leaving group is desired. Further studies, including detailed kinetic analysis (determination of Kₘ and k_cat), would provide a more complete understanding of the enzymatic processing of these interesting nucleotide analogues.

References

Safety Operating Guide

Proper Disposal of 3-Phosphono-L-alanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Phosphono-L-alanine, tailored for researchers, scientists, and professionals in drug development.

This guide outlines essential safety precautions, operational procedures, and disposal protocols to facilitate the safe and compliant handling of 3-Phosphono-L-alanine waste.

Immediate Safety and Handling Precautions

Before handling 3-Phosphono-L-alanine, it is crucial to be aware of its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-Phosphono-L-alanine presents the following hazards[1]:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat or other protective clothing

  • Use of a fume hood to avoid inhalation of dust or aerosols

Quantitative Hazard Classification

The following table summarizes the GHS hazard information for 3-Phosphono-L-alanine[1].

Hazard StatementGHS Classification CodeDescription
H315Skin Irrit. 2Causes skin irritation
H319Eye Irrit. 2Causes serious eye irritation
H335STOT SE 3May cause respiratory irritation

Step-by-Step Disposal Protocol

The proper disposal of 3-Phosphono-L-alanine waste is critical to prevent harm to personnel and the environment. The following protocol outlines the recommended procedure for its disposal.

1. Waste Segregation:

  • Solid Waste: Collect all solid 3-Phosphono-L-alanine, including contaminated personal protective equipment (gloves, weigh boats, etc.), in a designated, clearly labeled, and sealed waste container.

  • Aqueous Solutions: Collect all aqueous solutions containing 3-Phosphono-L-alanine in a separate, sealed, and clearly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Labeling:

  • All waste containers must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "3-Phosphono-L-alanine"

    • The primary hazards (e.g., "Irritant")

    • The date of accumulation

    • The name of the principal investigator or lab group

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure that waste containers are kept closed at all times, except when adding waste.

4. Disposal Request:

  • Once the waste container is full, or if it has been in storage for a period defined by your institutional policy (typically 90 days), submit a chemical waste pickup request to your institution's EHS department.

  • Do not pour 3-Phosphono-L-alanine waste down the drain or dispose of it in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of 3-Phosphono-L-alanine.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal Solid Waste Solid Waste Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container Aqueous Solutions Aqueous Solutions Labeled Aqueous Waste Container Labeled Aqueous Waste Container Aqueous Solutions->Labeled Aqueous Waste Container Designated Waste Area Designated Waste Area Labeled Solid Waste Container->Designated Waste Area Labeled Aqueous Waste Container->Designated Waste Area EHS Pickup Request EHS Pickup Request Designated Waste Area->EHS Pickup Request Licensed Disposal Facility Licensed Disposal Facility EHS Pickup Request->Licensed Disposal Facility

Disposal Workflow for 3-Phosphono-L-alanine.

This guide is intended to provide a framework for the safe disposal of 3-Phosphono-L-alanine. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed procedures and regulatory requirements. By adhering to these protocols, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.

References

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